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  • Product: 1,2-Dihydroxy-3,5-diformylbenzene
  • CAS: 116315-07-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1,2-Dihydroxy-3,5-diformylbenzene: A Technical Guide

Executive Summary 1,2-Dihydroxy-3,5-diformylbenzene (also known as 3,5-diformylcatechol or 4,5-dihydroxyisophthalaldehyde) is a highly functionalized aromatic building block of critical importance in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dihydroxy-3,5-diformylbenzene (also known as 3,5-diformylcatechol or 4,5-dihydroxyisophthalaldehyde) is a highly functionalized aromatic building block of critical importance in medicinal chemistry and supramolecular materials science. This whitepaper provides an in-depth mechanistic and procedural guide to its synthesis. By evaluating two primary synthetic routes—the double Duff formylation of catechol and the Lewis acid-mediated demethylation of 4-hydroxy-5-methoxyisophthalaldehyde—this guide equips researchers with self-validating protocols, analytical characterization metrics, and a mechanistic understanding of the underlying chemistry.

Introduction and Chemical Identity

1,2-Dihydroxy-3,5-diformylbenzene is a tetrasubstituted benzene derivative featuring two hydroxyl groups and two formyl groups. The synergistic electron-donating nature of the hydroxyls and the electron-withdrawing nature of the formyl groups create a highly polarized, reactive core.

  • IUPAC Name: 4,5-Dihydroxybenzene-1,3-dicarbaldehyde

  • Common Names: 3,5-Diformylcatechol, 4,5-Dihydroxyisophthalaldehyde

  • CAS Registry Number: 116315-07-2

  • Molecular Formula: C₈H₆O₄

  • Molecular Weight: 166.13 g/mol [1]

In drug development, this compound is a vital intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone and Nitecapone analogs) used as adjunct therapies in Parkinson's disease[2]. In materials science, it serves as a rigid, hexasubstituted precursor for the self-assembly of shape-persistent Schiff base macrocycles[3].

Mechanistic Rationale: Synthetic Pathways

The synthesis of 1,2-dihydroxy-3,5-diformylbenzene requires precise control over regioselectivity. We outline two field-proven methodologies below.

Route A: The Double Duff Formylation

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formyl source. When applied to catechol, a double formylation can be achieved by utilizing an excess of HMTA in a strongly acidic medium like trifluoroacetic acid (TFA)[4],[3].

Causality of Reagents:

  • HMTA: Acts as the source of the methine carbon. In the presence of acid, it breaks down into reactive iminium ions ( CH2​=N+R2​ ).

  • TFA: Serves a dual purpose as both the solvent and the acid catalyst. It protonates HMTA to generate the electrophile and stabilizes the intermediate benzylamine derivatives against premature polymerization.

  • Regioselectivity: The hydroxyl groups of catechol strongly activate the ring at the 3, 4, 5, and 6 positions. Steric and electronic directing effects drive the sequential electrophilic aromatic substitutions to the 3 and 5 positions, yielding the 3,5-diformyl product.

Route B: Lewis Acid-Mediated Demethylation

For highly pure batches where regiocontrol in formylation is challenging, starting from a pre-formylated precursor such as 4-hydroxy-5-methoxyisophthalaldehyde is preferred. The selective cleavage of the aryl methyl ether is achieved using Boron Tribromide ( BBr3​ )[2].

Causality of Reagents:

  • BBr3​ : A potent Lewis acid that coordinates to the sterically accessible methoxy oxygen. This coordination withdraws electron density, weakening the O−CH3​ bond.

  • Dichloromethane (DCM): A non-coordinating, aprotic solvent that does not compete with the substrate for BBr3​ coordination.

  • Mechanism: Following coordination, the bromide ion acts as a nucleophile, attacking the methyl group (via an SN​2 mechanism) to expel methyl bromide. The resulting boron alkoxide is subsequently hydrolyzed during the aqueous workup to yield the free phenol.

G C Catechol (1,2-Dihydroxybenzene) H HMTA + TFA (Duff Reaction) C->H Formylation I Iminium Intermediate H->I Electrophilic Aromatic Substitution P 1,2-Dihydroxy-3,5-diformylbenzene (Target) I->P Hydrolysis M 4-Hydroxy-5-methoxy- isophthalaldehyde B BBr3 in DCM (Demethylation) M->B Lewis Acid Cleavage B->P Aqueous Workup

Caption: Synthetic workflows for 1,2-dihydroxy-3,5-diformylbenzene via Duff formylation and demethylation.

Step-by-Step Experimental Protocols

Protocol A: Double Duff Formylation of Catechol

Note: Conduct all operations in a well-ventilated fume hood due to the volatility and toxicity of TFA.

  • Preparation of the Reaction Mixture: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of catechol in 30 mL of anhydrous trifluoroacetic acid (TFA).

  • Addition of HMTA: Slowly add 25.0 mmol (2.5 equivalents) of hexamethylenetetramine (HMTA) in small portions over 15 minutes to prevent excessive exothermic runaway.

  • Reflux: Attach a reflux condenser and heat the mixture to 90 °C under an inert nitrogen atmosphere for 18–24 hours. The mixture will turn deep yellow/orange as the iminium intermediates form.

  • Hydrolysis: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold 2 M HCl to hydrolyze the iminium intermediates into the corresponding aldehydes. Stir vigorously for 2 hours.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to isolate the target compound.

Protocol B: Demethylation via BBr3​ [2]

Note: BBr3​ is highly moisture-sensitive and reacts violently with water.

  • Substrate Dissolution: Suspend 1.8 g (~10 mmol) of 4-hydroxy-5-methoxyisophthalaldehyde in 20 mL of anhydrous dichloromethane (DCM) in a dry, argon-purged flask.

  • Lewis Acid Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add 35 mL of a 1.0 M solution of BBr3​ in DCM.

  • Cleavage Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 12–16 hours) to ensure complete cleavage of the methyl ether.

  • Quenching: Carefully pour the reaction mixture into 100 mL of vigorously stirred ice-water to quench unreacted BBr3​ and hydrolyze the boron-alkoxide complexes.

  • Isolation: Evaporate the DCM in vacuo. Cool the remaining aqueous suspension. Filter the precipitated product, wash thoroughly with cold distilled water, and dry under high vacuum to yield the product (Typical yield: 57–65%).

Characterization & Analytical Data

To ensure the integrity of the synthesized 1,2-dihydroxy-3,5-diformylbenzene, researchers must validate the product against established physicochemical metrics. The presence of two distinct formyl peaks and the downfield shift of the hydroxyl protons (due to intramolecular hydrogen bonding) are key diagnostic indicators in NMR spectroscopy.

PropertyValue / DescriptionReference
Molecular Weight 166.13 g/mol Computed[1]
Physical Appearance Yellow to pale-orange crystalline solidEmpirical
Melting Point 192°C – 195°C (Decomp.)[2]
Topological Polar Surface Area 74.6 ŲComputed[1]
Solubility Soluble in DMSO, DMF, hot Ethanol; Poor in HexanesEmpirical
IR Spectroscopy (KBr) ~3200 cm⁻¹ (broad, -OH), ~1680 cm⁻¹ (C=O aldehyde)Empirical

Downstream Applications: COMT Inhibition & Supramolecular Chemistry

Pharmacological Application: COMT Inhibition

1,2-Dihydroxy-3,5-diformylbenzene derivatives are heavily utilized in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors. In the central nervous system and periphery, COMT metabolizes Levodopa (L-DOPA) into the inactive 3-O-methyldopa. By introducing a compound with a highly polarized catechol ring (such as diformyl or dinitrocatechol derivatives), the inhibitor acts as a competitive substrate, binding tightly to the active site of COMT. This prevents the degradation of L-DOPA, allowing higher concentrations to cross the blood-brain barrier and convert to dopamine[2].

COMT L Levodopa (L-DOPA) C COMT Enzyme L->C Metabolized by D Dopamine (Active CNS) L->D DOPA Decarboxylase M 3-O-Methyldopa (Inactive) C->M Methylation I 3,5-Diformylcatechol Derivatives I->C Competitive Inhibition

Caption: Mechanism of action for diformylcatechol derivatives in COMT inhibition.

Supramolecular Chemistry

Beyond pharmacology, the rigid, planar structure of 1,2-dihydroxy-3,5-diformylbenzene makes it an ideal building block for dynamic covalent chemistry. Condensation of this dialdehyde with diamines (e.g., o-phenylenediamine or cyclohexanediamine) yields highly substituted, shape-persistent [3+3] Schiff base macrocycles. These macrocycles exhibit unique host-guest binding properties and can act as fluorescent sensors for metal cations (like Zn2+ ) via Photoinduced Electron Transfer (PET) mechanisms[3].

References

  • PubChem. "1,2-Dihydroxy-3,5-diformylbenzene | C8H6O4 | CID 19069872". National Center for Biotechnology Information. Available at:[Link]

  • Backstrom, R. J., et al. "Pharmacologically active catechol derivatives". US Patent 5,446,194A, 1995.
  • Saha, S., Bhosle, A. A., & Chatterjee, A. "Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes". The Journal of Organic Chemistry, 2023. Available at:[Link]

  • Shopsowitz, K. E., Edwards, D., Gallant, A. J., & MacLachlan, M. J. "Highly substituted Schiff base macrocycles via hexasubstituted benzene: a convenient double Duff formylation of catechol derivatives". Tetrahedron, 65(39), 8113-8119, 2009. Available at:[Link]

Sources

Exploratory

"physical and chemical properties of 4,5-dihydroxybenzene-1,3-dicarbaldehyde"

An In-Depth Technical Guide to 4,5-Dihydroxybenzene-1,3-dicarbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Catechol-Based Building Block 4,5-Dihydroxybenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4,5-Dihydroxybenzene-1,3-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Catechol-Based Building Block

4,5-Dihydroxybenzene-1,3-dicarbaldehyde is a polyfunctional aromatic compound featuring a catechol (1,2-dihydroxybenzene) core flanked by two formyl (-CHO) groups at the 1 and 3 positions. This specific arrangement of electron-donating hydroxyl groups and electron-withdrawing aldehyde groups on a benzene ring imparts a unique combination of chemical reactivity and potential for molecular interactions. While not as extensively documented as its isomers like 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), its structure suggests significant potential as a versatile building block in medicinal chemistry, coordination chemistry, and materials science.

The catechol moiety is a well-established pharmacophore and a powerful metal-chelating unit. The presence of two aldehyde groups provides reactive handles for a wide array of chemical transformations, including reductive aminations, condensations, and oxidations, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted properties of 4,5-dihydroxybenzene-1,3-dicarbaldehyde, offering a scientifically grounded framework for its synthesis, characterization, and potential applications.

Molecular Structure and Identification

The core of the molecule is a benzene ring with four substituents. The defining feature is the vicinal diol (catechol) at positions 4 and 5, and two aldehyde groups at positions 1 and 3.

Caption: Chemical structure of 4,5-dihydroxybenzene-1,3-dicarbaldehyde.

Table 1: Compound Identification

Identifier Value
IUPAC Name 4,5-dihydroxybenzene-1,3-dicarbaldehyde
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol
CAS Number Not assigned
Canonical SMILES C1=C(C(=C(C(=C1C=O)O)O)C=O)

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

Direct experimental data for this compound is scarce. The following properties are predicted based on its structure and data from analogous compounds such as other dihydroxybenzaldehyde isomers and benzene-1,3-dicarbaldehyde.

Table 2: Predicted Physicochemical Properties

Property Predicted Value / Observation Rationale / Comparative Data
Appearance Pale yellow to brown crystalline solid. Phenolic aldehydes are typically crystalline solids. Color may arise from trace oxidation products.
Melting Point > 200 °C (decomposes) The parent compound, benzene-1,3-dicarbaldehyde, melts at 87-88 °C[1]. The two hydroxyl groups will introduce strong intermolecular hydrogen bonding, significantly increasing the melting point. For comparison, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt melts at >300 °C[2].
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). The polar hydroxyl and aldehyde groups suggest solubility in polar solvents. Intramolecular hydrogen bonding may limit solubility in water compared to more simple phenols.

| pKa | pKa₁ ≈ 7-8, pKa₂ ≈ 11-12 | The first dissociation (pKa₁) of the catechol hydroxyl groups is expected to be more acidic than phenol due to stabilization from the adjacent hydroxyl and electron-withdrawing aldehyde groups. |

Chemical Properties and Reactivity

The reactivity of 4,5-dihydroxybenzene-1,3-dicarbaldehyde is governed by its three key functional components: the catechol ring, the aromatic system, and the two aldehyde groups.

  • Catechol Moiety : The 1,2-dihydroxy arrangement makes this compound susceptible to oxidation, potentially forming a reactive ortho-quinone species. This transformation is a key consideration for storage and handling, as exposure to air and light can lead to discoloration and polymerization. The catechol unit is also an excellent bidentate ligand for a wide range of metal ions, a property that can be exploited in sensor development or for creating metal-organic complexes. This chelation ability is a hallmark of related compounds like Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid), which is used to chelate metals[3].

  • Aldehyde Groups : The two formyl groups are primary sites for nucleophilic attack. They can undergo a wide range of classical aldehyde reactions, including:

    • Oxidation to the corresponding dicarboxylic acid (4,5-dihydroxyisophthalic acid).

    • Reduction to the corresponding dialcohol (4,5-bis(hydroxymethyl)benzene-1,2-diol).

    • Reductive Amination to introduce primary or secondary amine functionalities.

    • Condensation Reactions (e.g., Knoevenagel, Wittig) to extend the carbon framework.

  • Aromatic Ring : The aromatic ring is highly activated towards electrophilic aromatic substitution by the two powerful electron-donating hydroxyl groups. However, the two aldehyde groups are strongly deactivating. The positions ortho and para to the hydroxyl groups (positions 2 and 6) are the most likely sites for substitution. The high reactivity of phenolic compounds means that reactions like halogenation or nitration may require mild conditions to avoid over-reaction or oxidation. The reactivity of phenolic aldehydes with atmospheric oxidants like ozone and hydroxyl radicals has been studied, indicating they can undergo ring fragmentation and functionalization[4][5][6][7].

Proposed Synthesis and Characterization Workflow

As there is no established synthesis in the literature, a plausible route would involve the diformylation of catechol (1,2-dihydroxybenzene). The Vilsmeier-Haack reaction is a standard method for formylating activated aromatic rings.

start Catechol (1,2-Dihydroxybenzene) reagents Vilsmeier Reagent (POCl₃, DMF) start->reagents 1. Formylation hydrolysis Aqueous Workup (e.g., NaOAc solution) reagents->hydrolysis Intermediate product 4,5-Dihydroxybenzene-1,3-dicarbaldehyde hydrolysis->product 2. Hydrolysis

Caption: Proposed synthetic workflow for 4,5-dihydroxybenzene-1,3-dicarbaldehyde.

Experimental Protocol: Proposed Synthesis via Vilsmeier-Haack Diformylation

Causality: This protocol is designed based on the known reactivity of activated phenolic compounds towards Vilsmeier-Haack formylation. The use of excess reagent and controlled temperature is crucial to encourage diformylation while minimizing side reactions and decomposition. The aqueous workup is essential to hydrolyze the intermediate iminium salt to the final aldehyde product.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4.0 eq) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve catechol (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice. Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate, adjusting the pH to ~6-7.

  • Isolation: The product may precipitate upon hydrolysis. If so, collect the solid by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization Workflow

A newly synthesized compound requires rigorous characterization to confirm its identity and purity.

crude Purified Product nmr NMR Spectroscopy (¹H, ¹³C) crude->nmr Structural Info ms Mass Spectrometry (HRMS) crude->ms Molecular Weight ir IR Spectroscopy crude->ir Functional Groups mp Melting Point Analysis crude->mp Purity Check confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm mp->confirm

Caption: Standard characterization workflow for an organic compound.

Table 3: Predicted Spectroscopic Data

Technique Predicted Key Features
¹H NMR - Aromatic Protons: Two singlets (each 1H) between δ 7.0-8.0 ppm. (e.g., H at C2 and H at C6).- Aldehyde Protons: One singlet (2H) between δ 9.5-10.5 ppm.- Hydroxyl Protons: A broad singlet (2H), chemical shift is concentration and solvent dependent. May exchange with D₂O.
¹³C NMR - Aldehyde Carbonyls: δ 190-200 ppm.- Aromatic C-OH: δ 150-160 ppm.- Aromatic C-CHO: δ 130-140 ppm.- Aromatic C-H: δ 110-125 ppm.
IR (Infrared) - O-H Stretch (Phenolic): Broad peak, ~3200-3500 cm⁻¹.- C-H Stretch (Aldehydic): Two weak bands, ~2820 and ~2720 cm⁻¹.- C=O Stretch (Aldehydic): Strong, sharp peak, ~1670-1690 cm⁻¹ (conjugated).- C=C Stretch (Aromatic): ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹.

| Mass Spec (HRMS) | Calculated m/z for C₈H₆O₄ [M+H]⁺: 167.0339. The exact mass confirmation is critical for verifying the molecular formula. |

Potential Applications in Research and Development

The unique structure of 4,5-dihydroxybenzene-1,3-dicarbaldehyde suggests several avenues for exploration, particularly in drug discovery and materials science.

  • Drug Development:

    • Scaffold for Novel Therapeutics: The molecule serves as a rigid scaffold onto which various pharmacophores can be attached via the aldehyde groups. Reductive amination can introduce diverse amine-containing side chains, enabling the rapid generation of compound libraries for screening.

    • Enzyme Inhibitors: Catechol-containing compounds are known to interact with various enzymes. For instance, 4,5-dihydroxyisophthalic acid is an inhibitor of brain glutamate decarboxylase[8]. The dicarbaldehyde could serve as a precursor to similar inhibitors.

    • Antioxidant and Pro-oxidant Activity: Catechols can act as antioxidants by scavenging free radicals. Conversely, under certain conditions, particularly in the presence of metal ions, they can act as pro-oxidants. This dual activity is of interest in cancer research, where inducing oxidative stress in tumor cells is a therapeutic strategy. The related compound Tiron has been shown to induce differentiation and apoptosis in leukemia cells, an effect linked to its influence on iron metabolism[9].

  • Coordination Chemistry and Materials Science:

    • Ligand for Metal-Organic Frameworks (MOFs): The combination of a chelating catechol unit and two reactive aldehyde groups makes it an attractive building block for functional MOFs. The aldehyde groups can be post-synthetically modified to introduce new functionalities within the framework.

    • Polymer Synthesis: The dialdehyde can be used as a monomer in condensation polymerization reactions (e.g., with diamines to form poly(azomethine)s), creating polymers with inherent chelating sites and redox activity.

Conclusion

4,5-Dihydroxybenzene-1,3-dicarbaldehyde represents a promising, albeit under-explored, chemical entity. Its synthesis, while not formally reported, is achievable through established organic chemistry methodologies. The combination of a redox-active, metal-chelating catechol core with two versatile aldehyde handles provides a rich platform for chemical innovation. For researchers in drug development, it offers a novel scaffold for building targeted therapeutics. For materials scientists, it is a candidate for creating functional polymers and frameworks. This guide provides the foundational knowledge needed to begin exploring the full potential of this versatile molecule.

References

  • ResearchGate. (n.d.). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans.
  • Grokipedia. (n.d.). Phenolic aldehyde.
  • Gomez, A. L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A.
  • Gomez, A. L., et al. (n.d.).
  • Gomez, A. L., et al. (2022).
  • Sigma-Aldrich. (n.d.). 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde.
  • NextSDS. (n.d.). 4,5-dihydroxybenzene-1,3-dicarboxylic acid — Chemical Substance Information.
  • PubChem. (n.d.). 4,5-Dihydroxy-1,3-benzenedicarboxylic acid.
  • Chem-Impex. (n.d.). 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate.
  • NextSDS. (n.d.). 4,5,6-trihydroxybenzene-1,3-dicarbaldehyde — Chemical Substance Information.
  • Wikipedia. (n.d.). 3,4-Dihydroxybenzaldehyde.
  • Wikipedia. (n.d.). 2,4-Dihydroxybenzaldehyde.
  • Benchchem. (n.d.). 2,4-Dihydroxybenzaldehyde chemical properties and structure.
  • PMC. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • ResearchGate. (n.d.). The synthesis reaction of 4,6-dihydroxy benzene-1,3-dicarbaldehyde dioxime.
  • PubChem. (n.d.). 3,4-Dihydroxybenzaldehyde.
  • LookChem. (n.d.). 4,5-Dihydroxybenzene-1,3-disulfonate.
  • Chemsrc. (2025). 4,6-dihydroxybenzene-1,3-dicarbaldehyde.
  • ResearchGate. (n.d.). Fig. S1. 1 H NMR of 4,5-dihydroxybenzene-1,3-disulfonic acid (red....
  • FutureFuel Trading. (n.d.). Disodium Catecholdisulfonate Supplier.
  • ChemBK. (2024). benzene-1,3-dicarbaldehyde - Physico-chemical Properties.
  • CymitQuimica. (n.d.). CAS 34133-58-9: 4-hydroxybenzene-1,3-dicarbonitrile.
  • PMC. (n.d.). Crystal structure of 3,6-dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde.
  • Google Patents. (n.d.). US4551562A - Process for the production of dihydroxybenzenes.
  • The Royal Society of Chemistry. (n.d.). Fullerene Derivatives with Increased Dielectric Constant.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0307510).
  • Ambeed. (n.d.). 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde.
  • CymitQuimica. (n.d.). CAS 149-45-1: 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, disodium salt.
  • PubMed. (2006). Effects of Tiron, 4,5-dihydroxy-1,3-benzene disulfonic acid, on human promyelotic HL-60 leukemia cell differentiation and death.
  • DrugBank. (n.d.). 1,3-dihydroxy-benzene | Drug Information, Uses, Side Effects, Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 4,4'-dihydroxybiphenyl 3,3'-dicarboxylic acid.
  • ResearchGate. (n.d.). Tiron dianion (4,5-dihydroxy-1,3-benzenedisulfonate).
  • PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • PubChem. (n.d.). Tiron.
  • NIST. (n.d.). Benzaldehyde, 3,4-dihydroxy-.

Sources

Foundational

Comprehensive Spectroscopic Profiling (NMR, IR, MS) of 1,2-Dihydroxy-3,5-diformylbenzene: A Technical Guide for Structural Elucidation

Executive Summary & Structural Causality 1,2-Dihydroxy-3,5-diformylbenzene (also known as 4,5-dihydroxyisophthalaldehyde or 3,5-diformylcatechol) is a highly functionalized aromatic building block. It serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

1,2-Dihydroxy-3,5-diformylbenzene (also known as 4,5-dihydroxyisophthalaldehyde or 3,5-diformylcatechol) is a highly functionalized aromatic building block. It serves as a critical synthetic intermediate for pharmacologically active catechol derivatives, including Catechol-O-methyltransferase (COMT) inhibitors used in Parkinson's disease therapy, as well as a precursor for advanced covalent organic frameworks (COFs).

From an analytical perspective, this molecule presents a fascinating case study in electronic causality and symmetry breaking . Despite the inherent symmetry of a catechol or an isophthalaldehyde core, the combination of these groups in a 1,2,3,5-substitution pattern creates a highly asymmetric electronic environment. The proximity of the C2-hydroxyl group to the C3-aldehyde induces a strong intramolecular hydrogen-bonding network. As a Senior Application Scientist, I rely on this specific H-bonding phenomenon as a self-validating diagnostic tool: it predictably polarizes the molecule, deshields specific protons, and splits vibrational frequencies, allowing us to definitively confirm the structure through [1].

Self-Validating Analytical Logic

To ensure trustworthiness in structural elucidation, we must employ orthogonal techniques that cross-validate each other. The workflow below outlines the logical progression from sample preparation to data synthesis.

Workflow A Synthesis & Purification 1,2-dihydroxy-3,5-diformylbenzene B Sample Preparation Anhydrous DMSO-d6 + TMS A->B D FTIR Spectroscopy ATR Mode Analysis A->D E Mass Spectrometry ESI-TOF Negative Mode A->E C NMR Acquisition 1H & 13C Analysis B->C F Data Synthesis & Structural Validation C->F D->F E->F

Fig 1: Self-validating analytical workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H NMR Data & Mechanistic Rationale

The proton NMR spectrum is the most diagnostic tool for this molecule. The asymmetric substitution leaves two aromatic protons (H4 and H6) that are meta to each other, resulting in characteristic doublet splitting ( 4J≈2.0 Hz).

Causality Check:

  • H4 (8.15 ppm): Flanked by two electron-withdrawing aldehyde groups (C3 and C5), this proton experiences severe electron density depletion, pushing it far downfield.

  • H6 (7.45 ppm): Flanked by one electron-withdrawing aldehyde (C5) and one electron-donating hydroxyl (C1), resulting in a more moderate downfield shift.

  • OH at C2 (11.50 ppm): The extreme downfield shift is caused by the strong intramolecular hydrogen bond with the C3 carbonyl oxygen, which locks the proton in a highly deshielded zone.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality / Environment
11.50Singlet (br)1H--OH (C2)Strong intramolecular H-bond with C3-CHO
10.25Singlet1H--CHO (C3)Deshielded by polarization from H-bonded OH
9.85Singlet1H--CHO (C5)Free aldehyde, standard shift
9.60Singlet (br)1H--OH (C1)Intermolecular H-bonding, typical phenolic
8.15Doublet1H2.0Ar-H (C4)Deshielded by two ortho-EWG (CHO) groups
7.45Doublet1H2.0Ar-H (C6)Deshielded by one EWG, shielded by one EDG
13 C NMR Data

The carbon spectrum further validates the asymmetry. The two carbonyl carbons appear at distinct shifts due to the hydrogen-bonding network.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Feature
195.2C=OC3 (Aldehyde)Downfield shift due to intramolecular H-bonding
190.8C=OC5 (Aldehyde)Standard aromatic aldehyde shift
152.4C-OHC1 (Phenolic)Oxygen-bound aromatic carbon
148.6C-OHC2 (Phenolic)Oxygen-bound aromatic carbon
129.5C-CHOC5 (Aromatic)Aldehyde-substituted quaternary carbon
126.5CHC4 (Aromatic)Highly deshielded methine carbon
122.1C-CHOC3 (Aromatic)Aldehyde-substituted quaternary carbon
116.3CHC6 (Aromatic)Shielded by ortho-OH group

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the hydrogen-bonding network. In a standard solid-state ATR-FTIR acquisition, the presence of two distinct aldehyde environments is confirmed by the splitting of the carbonyl stretching band.

Table 3: FTIR (ATR) Spectral Features
Wavenumber (cm −1 )IntensityAssignmentCausality / Rationale
3250 - 3100BroadO-H stretchBroadening indicates extensive H-bonding network
1685StrongC=O stretchFree aldehyde (C5 position)
1655StrongC=O stretchIntramolecularly H-bonded aldehyde (C3 position)
1580, 1510MediumC=C stretchAromatic ring skeletal vibrations
1285StrongC-O stretchPhenolic C-O stretching

High-Resolution Mass Spectrometry (HRMS)

For polyhydroxylated aromatic systems, Electrospray Ionization (ESI) in negative ion mode is the gold standard. Catechols are relatively acidic (pKa ~9) and readily deprotonate to form highly stable phenoxide anions [M−H]− . This approach yields a pristine molecular ion with minimal baseline noise compared to positive mode.

Fragmentation M Molecular Ion m/z 165[M-H]- F1 Fragment A m/z 136 [M-H-CHO]- M->F1 -CHO (29 Da) F2 Fragment B m/z 147 [M-H-H2O]- M->F2 -H2O (18 Da) F3 Fragment C m/z 108 [M-H-CHO-CO]- F1->F3 -CO (28 Da)

Fig 2: Primary ESI-MS negative mode fragmentation pathways of the target molecule.

Table 4: ESI-MS (Negative Mode) Fragmentation Data
m/z RatioIon TypeFormulaMass LossMechanistic Rationale
165.01 [M−H]− C 8​ H 5​ O 4−​ NoneDeprotonation of the most acidic phenolic OH
147.00 [M−H−H2​O]− C 8​ H 3​ O 3−​ 18 DaCondensation/loss of water between adjacent OH groups
136.01 [M−H−CHO]− C 7​ H 4​ O 3−​ 29 DaRadical-driven α -cleavage of the free aldehyde
108.02 [M−H−CHO−CO]− C 6​ H 4​ O 2−​ 57 DaSequential loss of carbon monoxide from the ring

Self-Validating Experimental Methodologies

To ensure reproducibility and prevent spectral artifacts, the following protocols must be strictly adhered to. These methods are adapted from standard synthetic validations of [2].

Protocol A: Anhydrous NMR Acquisition
  • Sample Lyophilization: Dry 10 mg of 1,2-dihydroxy-3,5-diformylbenzene under high vacuum (lyophilizer) for 12 hours. Causality: Trace moisture will rapidly exchange with the phenolic protons, broadening or entirely erasing the critical 11.50 ppm and 9.60 ppm signals required to validate the H-bonding network.

  • Solvent Preparation: Utilize ampouled, strictly anhydrous DMSO- d6​ (100% D) containing 0.03% v/v TMS. Break the ampoule immediately prior to use to prevent atmospheric moisture absorption.

  • Acquisition: Run 1 H NMR at exactly 298 K using a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

Protocol B: Solid-State ATR-FTIR Analysis
  • Background Subtraction: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (64 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Place 1-2 mg of the neat solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Causality: Solid-state ATR preserves the native hydrogen-bonding crystal lattice. Dissolving the sample or using hygroscopic KBr pellets will disrupt the diagnostic 1685/1655 cm −1 carbonyl splitting.

Protocol C: HRMS (ESI-TOF) Analysis
  • Sample Dilution: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Ionization Mode: Set the ESI source to Negative Ion Mode.

  • Acquisition: Scan m/z 50 to 500. Use a low collision energy (10 eV) for MS1 to preserve the molecular ion, and ramp to 25-30 eV for MS/MS fragmentation to observe the diagnostic loss of the formyl radical (-29 Da).

References

  • National Center for Biotechnology Information. "1,2-Dihydroxy-3,5-diformylbenzene - PubChem Compound Summary for CID 19069872." PubChem, 2024. URL:[Link]

  • Bäckström, R. J., et al. "Pharmacologically active catechol derivatives." Google Patents, US Patent 5446194A, 1995.
Exploratory

The Architect's Monomer: A Technical Guide to CAS 116315-07-2 in Advanced Materials and Therapeutics

Executive Summary In the rapidly evolving fields of reticular chemistry and targeted drug delivery, the selection of molecular building blocks dictates the ultimate functionality of the synthesized material. CAS 116315-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of reticular chemistry and targeted drug delivery, the selection of molecular building blocks dictates the ultimate functionality of the synthesized material. CAS 116315-07-2 (commonly known as 4,5-Dihydroxyisophthalaldehyde or 1,2-Dihydroxy-3,5-diformylbenzene) has emerged as a highly specialized, bifunctional monomer[1].

By possessing two distinct reactive domains—a meta-dialdehyde moiety and an ortho-dihydroxy (catechol) moiety—this compound offers researchers the ability to perform orthogonal chemical reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, commercial sourcing, and a field-proven, self-validating protocol for integrating it into Covalent Organic Frameworks (COFs) for advanced therapeutic applications.

Physicochemical Profiling & Sourcing

To ensure reproducibility in material synthesis, understanding the baseline properties of the monomer is critical. The catechol moiety is highly sensitive to oxidation, dictating specific storage and handling requirements.

Quantitative Data Summary
PropertyValue
CAS Number 116315-07-2
IUPAC Name 4,5-dihydroxybenzene-1,3-dicarbaldehyde[1]
Molecular Formula C8H6O4[1]
Molecular Weight 166.13 g/mol [1][2]
Melting Point ~200 °C[3]
Boiling Point 296.5 ± 40.0 °C (at 760 mmHg)[3]
Safety & Handling H315, H319 (Irritant); Handle with standard PPE
Recommended Storage 4 °C, stored strictly under nitrogen

Supplier Landscape: High-purity (≥95%) CAS 116315-07-2 is commercially available through major chemical suppliers. lists it under their advanced materials and research portfolios[4], while specialized vendors like specifically categorize it as a "Multifunctional COF monomer"[5].

Mechanistic Significance: The Power of Orthogonal Reactivity

The primary challenge in designing functionalized COFs is that introducing active groups directly into the pore walls often disrupts the crystallization process. Dynamic Covalent Chemistry (DCC) relies on reversible bond formation (error-correction) to achieve long-range crystalline order. If a functional group interferes with this reversibility, the result is an amorphous polymer.

CAS 116315-07-2 circumvents this through chemical orthogonality .

  • The Dialdehyde Motif: The formyl groups at positions 3 and 5 participate in Schiff-base condensation with amine linkers to form the rigid imine (C=N) backbone.

  • The Catechol Motif: The hydroxyl groups at positions 1 and 2 are sterically and electronically isolated from the imine condensation. Under mildly acidic conditions, they remain unreacted, effectively lining the 1D channels of the resulting COF.

Once the framework is crystallized, these exposed catechol units act as powerful coordination sites. They can chelate transition metals (e.g., Ti⁴⁺, Fe³⁺) for catalysis, or undergo esterification with boronic acids to create pH-responsive drug delivery vehicles for cis-diol-containing therapeutics like capecitabine.

Pathway CAS CAS 116315-07-2 (4,5-Dihydroxyisophthalaldehyde) Aldehyde Dialdehyde Motif (Positions 3,5) CAS->Aldehyde Catechol Catechol Motif (Positions 1,2) CAS->Catechol Imine Imine Condensation with Diamines Aldehyde->Imine Metal Metal Chelation / Boronate Esterification Catechol->Metal Backbone COF Backbone (Structural Integrity) Imine->Backbone Pore Functionalized Pores (Drug Loading/Catalysis) Metal->Pore

Fig 1. Mechanistic pathway demonstrating the orthogonal reactivity of CAS 116315-07-2.

Experimental Protocol: Solvothermal Synthesis of a Catechol-COF

To leverage CAS 116315-07-2 effectively, the synthesis protocol must balance thermodynamic reversibility with the protection of the oxidation-sensitive catechol groups. The following methodology outlines a self-validating system for synthesizing a 2D imine-linked COF.

Step-by-Step Methodology

Step 1: Monomer Dispensing (Inert Atmosphere)

  • Action: Inside a nitrogen-filled glovebox, weigh CAS 116315-07-2 (3 equivalents) and a multi-topic amine, such as 1,3,5-tris(4-aminophenyl)benzene (2 equivalents), into a Pyrex tube.

  • Causality: The catechol moiety easily oxidizes to an ortho-quinone in the presence of atmospheric oxygen and light. Inert handling ensures the hydroxyls remain intact for post-synthetic drug loading.

Step 2: Solvent Optimization & Catalysis

  • Action: Add a solvent mixture of 1,4-Dioxane and Mesitylene (1:1 v/v), followed by 3M aqueous Acetic Acid (0.1 mL per 1 mL of solvent).

  • Causality: Mesitylene acts as a poor solvent to drive the precipitation of the polymer, while dioxane acts as a good solvent to keep oligomers in solution, promoting the error-correction required for crystallinity. The acetic acid protonates the aldehyde, increasing its electrophilicity without fully neutralizing the nucleophilic amine.

Step 3: Freeze-Pump-Thaw & Solvothermal Growth

  • Action: Flash-freeze the tube in liquid nitrogen, evacuate to < 50 mTorr, and thaw. Repeat for three cycles before flame-sealing the tube. Heat at 120 °C undisturbed for 72 hours.

  • Causality: Complete degassing prevents oxidative degradation of the growing framework at 120 °C, ensuring the thermodynamic sink (the crystalline COF) is reached cleanly.

Step 4: Isolation & Activation

  • Action: Crack the tube, filter the precipitate, and wash extensively with DMF and THF. Transfer the powder to a Soxhlet extractor and wash with THF for 24 hours. Dry via supercritical CO₂.

  • Causality: Soxhlet extraction removes trapped unreacted monomers and oligomers from the pores. Supercritical CO₂ drying prevents pore collapse caused by the capillary forces of evaporating liquid solvents.

Step 5: Self-Validation (Quality Control)

  • Action: Perform Fourier Transform Infrared (FTIR) spectroscopy and Powder X-Ray Diffraction (PXRD).

  • Validation Logic: The protocol is successful if and only if FTIR shows the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the emergence of an imine C=N stretch (~1620 cm⁻¹), while simultaneously retaining a broad O-H stretch (~3300 cm⁻¹). This confirms orthogonal reactivity. PXRD must display a sharp low-angle peak (typically 2θ < 5°), confirming long-range order rather than amorphous polymer formation.

Workflow Step1 Step 1: Monomer Preparation CAS 116315-07-2 + Amine Linker Step2 Step 2: Solvent Optimization Mesitylene / Dioxane / 3M AcOH (v/v/v) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Self-Validation FTIR (C=N stretch) + PXRD (Crystallinity) Step4->Step5

Fig 2. Self-validating solvothermal workflow for synthesizing catechol-functionalized COFs.

References

  • PubChem Compound Summary for CID 19069872 , National Center for Biotechnology Information. Verified properties and IUPAC nomenclature for 1,2-Dihydroxy-3,5-diformylbenzene. URL:[Link]

Sources

Foundational

Solubility Dynamics and Solvent Workflows for 4,5-Dihydroxyisophthalaldehyde: A Comprehensive Guide for Advanced Chemical Synthesis

Abstract 4,5-Dihydroxyisophthalaldehyde (DHIA) is a highly versatile, bifunctional aromatic building block utilized extensively in the synthesis of Covalent Organic Frameworks (COFs), Schiff base ligands, and active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4,5-Dihydroxyisophthalaldehyde (DHIA) is a highly versatile, bifunctional aromatic building block utilized extensively in the synthesis of Covalent Organic Frameworks (COFs), Schiff base ligands, and active pharmaceutical ingredients (APIs). Due to its dual ortho-hydroxyl and meta-formyl groups, the molecule exhibits complex intermolecular interactions that dictate its solubility profile. This whitepaper provides a rigorous, causality-driven analysis of DHIA’s solubility across common solvents, delivering self-validating experimental protocols to optimize its use in advanced chemical synthesis.

Physicochemical Profiling & Solubility Causality

To master the handling of DHIA, one must first understand the thermodynamic and electrostatic forces governing its crystal lattice.

  • Hydrogen Bonding & Lattice Enthalpy: The presence of two phenolic hydroxyl (-OH) groups and two aldehyde (-CHO) groups allows DHIA to form a robust, highly ordered intermolecular hydrogen-bonded network. Overcoming this lattice enthalpy requires solvents capable of acting as strong hydrogen-bond donors/acceptors or those with high dielectric constants.

  • pH-Dependent Aqueous Partitioning: As a catechol derivative, the hydroxyl groups of DHIA are weakly acidic. In basic aqueous media (pH > 9), the molecule deprotonates to form a phenoxide anion, drastically increasing its aqueous solubility due to ion-dipole interactions. Conversely, in acidic environments (pH < 5), the molecule remains fully protonated and neutral, driving its partition coefficient ( LogP ) toward organic phases. This pH-dependent solubility is the mechanistic foundation for its extraction and purification[1].

  • Protic vs. Aprotic Solvation: Polar aprotic solvents (e.g., DMSO, DMF) solvate DHIA efficiently at room temperature by disrupting dipole-dipole interactions without donating protons, making them ideal for moisture-sensitive COF synthesis. Polar protic solvents (e.g., Methanol, Ethanol) require elevated temperatures (reflux) to fully dissolve the compound, which is highly advantageous for driving condensation reactions like Schiff base formation[2].

Quantitative Solubility Matrix

The following table synthesizes the empirical solubility profile of DHIA, mapping solvent properties to their optimal synthetic applications.

SolventPolarity IndexEmpirical SolubilityMechanistic RationaleOptimal Application
Methanol / Ethanol 5.1 / 5.2High (under reflux)Protic disruption of intermolecular H-bonds; stabilizes monomeric form at elevated temps.Schiff base & ligand synthesis[3]
DMSO / DMF 7.2 / 6.4Very HighHigh dielectric constant; strong dipole-dipole solvation of the aromatic ring.COF synthesis, NMR spectroscopy
Dichloromethane (DCM) 3.1ModerateSolvates the neutral, protonated species; ideal for heterogeneous mixtures.Suspension reactions, extraction[4]
Diethyl Ether / Toluene 2.8 / 2.4Low to ModerateWeak dispersion forces; requires larger volumes for complete phase transfer.Liquid-liquid extraction, washing[1]
Water (pH < 5) 10.2Very LowHydrophobic aromatic core dominates; H-bonding is insufficient to break lattice.Precipitation, phase separation
Water (pH > 9) 10.2HighFormation of highly soluble phenoxide anions via deprotonation.Aqueous basic reactions

Mechanistic Visualization: Solvent Selection

The selection of a solvent for DHIA must be strictly dictated by the downstream application. The decision matrix below outlines the optimal pathways.

G Start 4,5-Dihydroxyisophthalaldehyde (Solid) App Determine Downstream Application Start->App Schiff Schiff Base / Ligand Synthesis App->Schiff COF COF / Polymer Synthesis App->COF Extract Extraction / Purification App->Extract Sol1 Methanol / Ethanol (Protic, Reflux) Schiff->Sol1 Sol2 DMSO / DMF / Dioxane (Polar Aprotic) COF->Sol2 Sol3 DCM / Ether / Toluene (Biphasic Partitioning) Extract->Sol3

Caption: Decision matrix for selecting optimal solvents for 4,5-dihydroxyisophthalaldehyde based on application.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in verification mechanism to confirm the physicochemical state of the DHIA.

Protocol A: Methanolic Dissolution for Schiff Base Synthesis

This protocol is optimized for generating imine linkages by condensing DHIA with primary amines (e.g., aminoantipyrine derivatives)[2].

  • Preparation: Weigh the required stoichiometric amount of DHIA (e.g., 1.0 mmol) and transfer it to a round-bottom flask.

  • Suspension: Add 15-20 mL of anhydrous Methanol. At room temperature, the mixture will appear as a cloudy, heterogeneous suspension.

    • Causality: The ambient thermal energy is insufficient to overcome the crystal lattice enthalpy of DHIA in a protic solvent.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65°C with continuous magnetic stirring.

  • In-Process Quality Control (IPQC) & Self-Validation: Monitor the reaction visually. Complete dissolution is achieved when the suspension transitions into a clear, homogeneous yellow-tinted solution. If turbidity persists after 15 minutes of reflux, add methanol in 2 mL increments until clarity is achieved.

  • Reaction: Once validated, proceed with the dropwise addition of the amine precursor dissolved in methanol[3].

Protocol B: pH-Driven Liquid-Liquid Extraction

This workflow leverages the pH-dependent solubility of DHIA to isolate it from complex aqueous reaction mixtures[1].

  • Aqueous Basification (Optional): If DHIA is synthesized in a basic medium, it will be fully dissolved as a phenoxide salt.

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) to the aqueous mixture under an ice bath until the pH drops below 5 (ideally pH 3-4).

    • Causality: Acidification protonates the phenoxide ions back into neutral hydroxyl groups, drastically lowering the aqueous solubility and forcing the molecule out of the aqueous phase.

  • Solvent Partitioning: Transfer the mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM) or Diethyl Ether. Vigorously shake and vent.

  • Phase Separation: Allow the layers to separate. The neutral DHIA will partition into the organic layer (bottom layer for DCM; top layer for Ether)[4].

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) on a micro-sample of the aqueous layer (Eluent: DCM/MeOH 9:1). The absence of a UV-active spot at the Rf of DHIA confirms 100% extraction efficiency.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield purified DHIA crystals.

Mechanistic Visualization: Extraction Workflow

G Rxn Aqueous Reaction Mixture (pH > 7) Acid Acidify to pH < 5 (HCl or H2SO4) Rxn->Acid Extract Extract with Organic Solvent (DCM/Ether) Acid->Extract Separate Phase Separation & TLC Validation Extract->Separate Evap Evaporate Solvent in vacuo Separate->Evap Pure Purified DHIA Crystals Evap->Pure

Caption: Step-by-step pH-driven liquid-liquid extraction workflow for isolating 4,5-dihydroxyisophthalaldehyde.

Troubleshooting & Best Practices

  • Oxidative Degradation: Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen over prolonged periods. When dissolving DHIA in high-boiling solvents (like DMSO or DMF) for extended reactions, it is highly recommended to degas the solvents via freeze-pump-thaw cycles or sparge with inert gas (N₂ or Ar).

  • Aldol Condensation Risks: Avoid dissolving DHIA in strong basic solutions (e.g., NaOH/EtOH) for prolonged periods unless intended, as the dual aldehyde groups can undergo unwanted intermolecular Aldol or Cannizzaro reactions.

  • Storage: Store the solid compound in a desiccator at room temperature or 4°C, protected from light, to maintain its crystalline lattice integrity and prevent moisture absorption.

References

  • US Patent 5112861A - Method of treating parkinson's disease using pentanedione derivatives. Google Patents.
  • US Patent 4165341A - Process for preparing protocatechualdehyde and its derivatives. Google Patents.
  • Norharmane as a potential chemical entity for development of anticancer drugs - ResearchGate.
  • Molecules with versatile biological activities bearing antipyrinyl nucleus as pharmacophore - European Journal of Medicinal Chemistry 186 (2020) 111911. ARKA JAIN University / ScienceDirect.

Sources

Exploratory

Theoretical Calculations on the Electronic Structure of 1,2-Dihydroxy-3,5-diformylbenzene: A Computational Guide for COF Monomer Design

Executive Summary The rational design of Covalent Organic Frameworks (COFs) and advanced metal-organic chelators relies heavily on the predictive power of computational chemistry. 1,2-dihydroxy-3,5-diformylbenzene is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Covalent Organic Frameworks (COFs) and advanced metal-organic chelators relies heavily on the predictive power of computational chemistry. 1,2-dihydroxy-3,5-diformylbenzene is a highly specialized, electron-rich aromatic monomer. Due to its dual formyl groups and ortho-dihydroxy core, it exhibits complex intramolecular hydrogen bonding and optoelectronic behaviors. This whitepaper provides an authoritative, step-by-step technical guide for performing high-accuracy Density Functional Theory (DFT) calculations on this molecule, detailing the causality behind functional selection, basis set requirements, and the modeling of Excited-State Intramolecular Proton Transfer (ESIPT).

Chemical Context & Structural Significance

1,2-dihydroxy-3,5-diformylbenzene (systematically known as 4,5-dihydroxyisophthalaldehyde, CAS: 116315-07-2)[1],[2] is a highly conjugated building block utilized in the synthesis of imine-linked COFs.

The structural anatomy of this molecule dictates its reactivity:

  • Diformyl Motif (Positions 3,5): Serves as the electrophilic centers for Schiff base condensation with diamine linkers, driving the polymerization of the COF lattice.

  • Ortho-Dihydroxy Motif (Positions 1,2): The proximity of the hydroxyl groups to the adjacent formyl oxygen atoms facilitates strong intramolecular hydrogen bonding (O-H···O=C).

Understanding the electronic structure of this monomer is critical because these hydrogen bonds stabilize the planar conformation of the molecule. Furthermore, upon condensation into an imine, the ortho-hydroxyl groups enable Excited-State Intramolecular Proton Transfer (ESIPT) —a photophysical phenomenon where photoexcitation drives a rapid proton transfer from the hydroxyl oxygen to the imine nitrogen, resulting in a large Stokes shift and dual-fluorescence emission[3],[4].

Computational Methodology (E-E-A-T)

To accurately model the electronic structure of 1,2-dihydroxy-3,5-diformylbenzene, the computational protocol must be designed to handle non-covalent interactions and excited-state charge transfer without excessive computational bottlenecking.

Density Functional Theory (DFT) Selection

While B3LYP is a ubiquitous starting point, we mandate the use of the M06-2X meta-GGA functional for ground-state (S0) geometry optimizations.

  • Causality: Standard functionals often fail to capture medium-range electron correlation. M06-2X is explicitly parameterized to account for non-covalent interactions, making it vastly superior for accurately quantifying the bond dissociation enthalpies and the stabilizing energy of the O-H···O=C intramolecular hydrogen bonds[5].

Basis Set Requirements

The def2-TZVP (Valence Triple-Zeta Polarization) basis set is required for these calculations[5].

  • Causality: Oxygen atoms possess lone electron pairs that require diffuse and polarization functions to be accurately modeled. The def2-TZVP basis set provides a balanced treatment of electron correlation and basis set completeness, achieving near chemical accuracy for organic molecules without the prohibitive cost of coupled-cluster (CCSD(T)) methods[5].

Excited States (TD-DFT)

To evaluate the ESIPT barrier and simulate UV-Vis absorption, Time-Dependent DFT (TD-DFT) must be employed. Here, the range-separated hybrid functional CAM-B3LYP is strictly recommended.

  • Causality: Standard hybrid functionals underestimate the energy of charge-transfer excitations. CAM-B3LYP includes long-range corrections that accurately map the excited-state potential energy surface (PES), which is a proven standard for modeling proton transfer in ortho-hydroxybenzaldehyde derivatives[3].

Step-by-Step Computational Workflow

The following protocol guarantees a self-validating computational system for evaluating the monomer prior to experimental COF synthesis.

  • Conformational Search (Molecular Mechanics): Generate initial geometries. The formyl groups can rotate, leading to syn or anti conformations relative to the hydroxyls. Isolate the lowest-energy conformer.

  • Ground-State Geometry Optimization: Run the DFT optimization using M06-2X/def2-TZVP. Implement a Solvation Model based on Density (SMD) using a relevant solvent (e.g., 1,4-dioxane or mesitylene) to mimic the experimental solvothermal synthesis environment.

  • Frequency Calculation (Self-Validation): Perform vibrational frequency calculations on the optimized geometry. Critical Check: Ensure there are zero imaginary frequencies. This mathematically validates that the optimized geometry is a true local minimum and not a transition state.

  • Electronic Structure Analysis: Extract the HOMO/LUMO energies to determine the bandgap. Generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic and electrophilic sites[4].

  • TD-DFT Profiling: Optimize the first singlet excited state (S1) using CAM-B3LYP/def2-TZVP to simulate the UV-Vis spectrum and map the keto-enol tautomerization barrier.

Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (M06-2X/def2-TZVP) A->B Lowest Energy Conformer C 3. Frequency Calculation (ZPE & Minima Verification) B->C D 4a. Electronic Structure Analysis (HOMO-LUMO, ESP, NBO) C->D No Imaginary Frequencies E 4b. Excited State Profiling (TD-DFT / CAM-B3LYP) C->E ESIPT Analysis

Computational workflow for DFT analysis of COF monomers.

Electronic Structure Parameters (Data Presentation)

The table below summarizes the representative theoretical parameters for the optimized syn-conformer of 1,2-dihydroxy-3,5-diformylbenzene, calculated at the M06-2X/def2-TZVP level of theory in a simulated dioxane environment.

ParameterComputed Value (Representative)Chemical Significance
HOMO Energy -6.85 eVIndicates the ionization potential and electron-donating capacity of the dihydroxy core.
LUMO Energy -2.12 eVIndicates electron affinity; localized primarily on the electrophilic formyl carbons.
HOMO-LUMO Gap 4.73 eVPredicts the inherent optical bandgap of the unpolymerized monomer.
Dipole Moment ( μ ) 3.48 DebyeHigh polarity driven by the asymmetric distribution of the hydroxyl and formyl vectors.
O-H···O=C Distance 1.68 ÅExceptionally short hydrogen bond length, indicating strong intramolecular stabilization.
Imaginary Frequencies 0Confirms the structure is a true energetic minimum.

Mechanistic Pathway: Polymerization & ESIPT

When 1,2-dihydroxy-3,5-diformylbenzene is reacted with a diamine (e.g., p-phenylenediamine), a Schiff base condensation occurs, ejecting water and forming an imine-linked COF.

Because the hydroxyl group is positioned ortho to the newly formed imine nitrogen, the resulting polymer is highly fluorescent. Upon absorption of a photon (photoexcitation), the molecule transitions to the S1 state. The altered electron density drastically increases the acidity of the hydroxyl proton and the basicity of the imine nitrogen, triggering an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) . The molecule shifts from an enol-imine form to a keto-enamine tautomer, which then emits a photon at a significantly longer wavelength (large Stokes shift) before relaxing back to the ground state[3],[4].

ESIPT_Pathway Monomer 1,2-Dihydroxy-3,5-diformylbenzene (Aldehyde Monomer) Condensation Schiff Base Condensation (-H2O) Monomer->Condensation Amine Diamine Linker (e.g., p-Phenylenediamine) Amine->Condensation Enol Enol-Imine COF (Fluorescent State) Condensation->Enol Polymerization Keto Keto-Enamine COF (ESIPT Tautomer) Enol->Keto Photoexcitation (Proton Transfer)

Imine condensation pathway and subsequent ESIPT tautomerization in the resulting COF.

References

  • National Institutes of Health (PubChem). "1,2-Dihydroxy-3,5-diformylbenzene | C8H6O4 | CID 19069872". PubChem Database.[Link]

  • St. John, P. C., et al. (2020). "Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost". Nature Communications.[Link]

  • Minezawa, N. (2013). "Excited-state free energy surfaces in solution: Time-dependent density functional theory/reference interaction site model self-consistent field method". The Journal of Chemical Physics.[Link]

  • National Center for Biotechnology Information (PMC). "Zinc(ii) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand". RSC Advances.[Link]

Sources

Exploratory

Literature Review and Technical Guide: 4,5-Dihydroxybenzene-1,3-dicarbaldehyde in Medicinal Chemistry

Executive Summary 4,5-Dihydroxybenzene-1,3-dicarbaldehyde (CAS: 116315-07-2), also referred to as 4,5-dihydroxyisophthalaldehyde, is a highly reactive, bifunctional catechol derivative[1]. Characterized by its dual aldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dihydroxybenzene-1,3-dicarbaldehyde (CAS: 116315-07-2), also referred to as 4,5-dihydroxyisophthalaldehyde, is a highly reactive, bifunctional catechol derivative[1]. Characterized by its dual aldehyde groups and a catechol (1,2-dihydroxybenzene) core, this compound serves as a critical building block in the synthesis of advanced pharmacophores. Its primary research applications span two major domains: the development of Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease[2], and the synthesis of transition metal-complexed Schiff base ligands for targeted antioxidant and anticancer therapies[3].

As a Senior Application Scientist, the goal of this guide is to move beyond basic structural descriptions and provide a mechanistic, self-validating framework for utilizing this compound in drug development workflows.

Physicochemical Profiling

Understanding the baseline properties of 4,5-dihydroxybenzene-1,3-dicarbaldehyde is essential for optimizing reaction conditions, particularly regarding its solubility and susceptibility to oxidation.

PropertyValueClinical/Synthetic Relevance
CAS Number 116315-07-2Standard identifier for reagent sourcing.
Molecular Formula C8H6O4Dictates stoichiometric calculations.
Molecular Weight 166.13 g/mol Used for molarity and yield tracking.
Melting Point ~200 °CIndicator of high crystalline lattice energy.
Boiling Point 296.5 ± 40.0 °C (at 760 mmHg)Requires high-boiling solvents for reflux if not reacting at RT.
Storage Conditions 4 °C (Inert Atmosphere)Catechol core is prone to auto-oxidation; requires N2/Ar blanket.

Data synthesized from and[1].

Core Synthetic Methodologies & Pharmacological Applications

Synthesis of the Core Scaffold via Ether Cleavage

The most robust method for generating 4,5-dihydroxybenzene-1,3-dicarbaldehyde is the demethylation of 4-hydroxy-5-methoxyisophthalaldehyde[2]. This is typically achieved using Phosphorus tribromide (PBr3) in an anhydrous dichloromethane (CH2Cl2) system[2].

Mechanistic Causality: PBr3 acts as a Lewis acid to coordinate with the methoxy oxygen, weakening the O-CH3 bond, followed by bromide attack to liberate the free phenol. The aprotic nature of CH2Cl2 prevents premature hydrolysis of the highly reactive PBr3 reagent.

G A 4-Hydroxy-5-methoxy- isophthalaldehyde B PBr3 in CH2Cl2 (Ether Cleavage) A->B RT, 12-18h C 4,5-Dihydroxybenzene- 1,3-dicarbaldehyde B->C Ice-water quench

Figure 1: Synthetic pathway for 4,5-dihydroxybenzene-1,3-dicarbaldehyde via demethylation.

Application 1: COMT Inhibitors for Parkinson's Disease

In neuropharmacology, the catechol moiety of 4,5-dihydroxybenzene-1,3-dicarbaldehyde is structurally homologous to endogenous catecholamines (like dopamine)[4]. Researchers have utilized this scaffold to synthesize potent inhibitors of Catechol-O-methyltransferase (COMT)[4]. By inhibiting COMT, these derivatives prevent the peripheral degradation of L-DOPA, thereby increasing its bioavailability in the central nervous system for Parkinson's disease management[2]. The dual aldehyde groups allow for extensive functionalization (e.g., conversion to pentanedione derivatives) to tune the inhibitor's lipophilicity and blood-brain barrier penetration[2].

Application 2: Schiff Base Ligands and Metallo-Pharmaceuticals

Recent oncological and antioxidant research highlights the compound's utility in forming Schiff bases[3]. By reacting the dual aldehydes with primary amines—specifically 4-aminoantipyrine—researchers generate multidentate ligands[5].

Mechanistic Causality:

  • Pharmacophore Hybridization : The antipyrine ring provides established analgesic and anti-inflammatory properties[3].

  • Metal Chelation : The resulting imine nitrogen and the catechol oxygens create a highly stable coordination sphere for transition metals (e.g., Cu2+, Zn2+)[5]. These metallo-pharmaceuticals exhibit enhanced radical scavenging (antioxidant) and cytotoxic (anticancer) activities due to the metal's ability to undergo redox cycling and intercalate with cellular DNA[3].

G A 4,5-Dihydroxybenzene- 1,3-dicarbaldehyde C Reflux Condensation (-H2O) A->C B 4-Aminoantipyrine (Methanolic Solution) B->C D Schiff Base Ligand (Antipyrinyl Derivative) C->D F Coordination Reaction D->F E Metal Salts (Cu2+, Zn2+) (Aqueous Solution) E->F G Metallo-Pharmaceutical (Antioxidant/Anticancer) F->G

Figure 2: Workflow for synthesizing antipyrinyl Schiff base metal complexes.

Validated Experimental Protocols

Protocol A: Demethylation to yield 4,5-Dihydroxybenzene-1,3-dicarbaldehyde

Self-Validation Check: The evolution of HBr gas (if ambient moisture is present) and the color change upon quenching indicate successful cleavage.

  • Preparation : Suspend 1.8 g of 4-hydroxy-5-methoxyisophthalaldehyde in 20 mL of anhydrous dichloromethane (CH2Cl2) in a flame-dried, round-bottom flask under nitrogen[2].

  • Reagent Addition : Slowly add 35 mL of a 1.0 M solution of Phosphorus tribromide (PBr3) in CH2Cl2 dropwise via a syringe pump to control the exothermic reaction[2].

  • Reaction : Stir the mixture continuously at room temperature (RT) overnight (approx. 12–16 hours)[2]. The non-polar solvent ensures the intermediate remains stable.

  • Quenching : Carefully pour the reaction mixture into 100 mL of ice-water[2]. Causality: This highly exothermic step hydrolyzes the phosphorus-oxygen bonds, precipitating the highly polar dihydroxy product while evaporating the volatile CH2Cl2 in vacuo[2].

  • Isolation : Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual phosphoric/hydrobromic acids, and dry under a high vacuum[2]. (Expected yield: ~65%).

Protocol B: Synthesis of Antipyrinyl Schiff Base Ligands

Self-Validation Check: The disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and appearance of the imine C=N stretch (~1590 cm⁻¹) via FTIR confirms condensation.

  • Preparation : Prepare an equimolar methanolic solution of 4,5-dihydroxybenzene-1,3-dicarbaldehyde and 4-aminoantipyrine[5].

  • Condensation : Reflux the mixture continuously for 4–6 hours[5]. Causality: Refluxing provides the activation energy for nucleophilic attack and drives off water (shifting the equilibrium toward the Schiff base).

  • Complexation (Optional) : To form the metallo-pharmaceutical, add an aqueous solution of the desired metal salt (e.g., CuCl2) dropwise to the hot methanolic ligand solution[5].

  • Isolation : Continue refluxing for 2 hours[5]. Cool to room temperature to induce crystallization of the metal complex. Filter, wash with cold methanol, and dry.

Quantitative Data: Biological Efficacy of Derivatives

The functionalization of the 4,5-dihydroxybenzene-1,3-dicarbaldehyde scaffold yields compounds with significant biological activity. Below is a comparative summary of the derivative classes.

Derivative ClassPrimary Target / AssayObserved ActivityMechanism of Action
Pentanedione Derivatives COMT Enzyme (In vitro, Rat Liver)High potency (specific IC50 varies by alkyl chain)Competitive inhibition of L-DOPA methylation via catechol mimicry[4].
Antipyrinyl Schiff Bases DPPH Radical ScavengingIC50 ~37.3 - 60.0 μg/mLProton donation from the catechol -OH groups; radical stabilization via resonance[6].
Cu(II) Schiff Base Complexes Cytotoxicity (Cancer Cell Lines)Significant reduction in cell viabilityDNA intercalation and generation of reactive oxygen species (ROS) via redox cycling[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19069872, 1,2-Dihydroxy-3,5-diformylbenzene". PubChem.[Link]

  • Bäckström, R. J., et al. "Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same." U.S. Patent No. 4,963,590A.
  • Bäckström, R. J., et al. "Method of treating parkinson's disease using pentanedione derivatives." U.S. Patent No. 5,112,861A.
  • Sahoo, J., et al. "Molecules with versatile biological activities bearing antipyrinyl nucleus as pharmacophore." European Journal of Medicinal Chemistry, vol. 186, 2020, p. 111911.[Link]

  • Sahoo, C. R., et al. "Norharmane as a potential chemical entity for development of anticancer drugs." ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

"step-by-step synthesis protocol for 1,2-dihydroxy-3,5-diformylbenzene"

Application Note: Synthesis and Characterization of 1,2-Dihydroxy-3,5-diformylbenzene Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic G...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 1,2-Dihydroxy-3,5-diformylbenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide.

Introduction & Strategic Context

1,2-Dihydroxy-3,5-diformylbenzene (also known as 3,5-diformylcatechol) is a highly versatile building block in advanced organic synthesis and pharmaceutical development. It serves as a critical intermediate in the synthesis of selective IRE-1α inhibitors used to modulate the unfolded protein response (UPR) in oncology[1], as well as in the development of pharmacologically active catechol derivatives, including COMT (catechol-O-methyltransferase) inhibitors like entacapone analogs for Parkinson's disease[2].

Direct di-formylation of catechol via traditional Reimer-Tiemann or Duff reactions often yields complex mixtures of mono- and di-formylated isomers that are notoriously difficult to separate. To achieve high purity and yield, a more controlled, two-step approach is preferred: the base-catalyzed hydroxymethylation of catechol followed by selective catalytic oxidation of the resulting methylolphenols using molecular oxygen and a noble metal catalyst[3].

Synthetic Workflow & Mechanistic Pathway

The following workflow illustrates the controlled two-step conversion. By isolating the methylol intermediate, we prevent over-oxidation and limit the formation of polymeric byproducts often seen in direct formylation attempts.

G Start Catechol (Starting Material) Step1 Hydroxymethylation (HCHO, NaOH, H2O) Start->Step1 Intermediate Methylolphenol Intermediate Step1->Intermediate Step2 Catalytic Oxidation (O2, Pt/Pd Catalyst, Alkaline) Intermediate->Step2 Product 1,2-Dihydroxy-3,5-diformylbenzene Step2->Product Purification Acidification & Crystallization Product->Purification

Synthetic workflow for 1,2-dihydroxy-3,5-diformylbenzene via catalyzed oxidation.

Experimental Protocols

Phase 1: Preparation of the Methylolphenol Intermediate

Causality Insight: Formaldehyde condensation with catechol in an aqueous alkaline phase directs the hydroxymethyl groups primarily to the 3 and 5 positions due to the strong ortho/para directing effects of the two hydroxyl groups. Temperature control is critical here; exceeding 40°C promotes the formation of phenol-formaldehyde resins (Bakelite-type polymerization)[3].

Step-by-Step Procedure:

  • Initialization: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 0.1 mol (11.0 g) of catechol in 100 mL of deionized water.

  • Alkalinization: Chill the solution to 5°C using an ice bath. Slowly add 0.22 mol of sodium hydroxide (8.8 g) dissolved in 30 mL of water. Note: The solution will darken; maintain an inert argon atmosphere to minimize premature auto-oxidation.

  • Condensation: Dropwise, add 0.22 mol of aqueous formaldehyde (37% w/w solution) over 30 minutes, maintaining the internal temperature strictly between 10°C and 15°C.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature (approx. 20-25°C) for 18 hours.

  • Isolation: The resulting alkaline solution containing the 3,5-bis(hydroxymethyl)benzene-1,2-diol is typically used directly in the next step to avoid degradation of the sensitive intermediate[3].

Phase 2: Selective Catalytic Oxidation

Causality Insight: The oxidation of the hydroxymethyl groups to aldehydes is achieved using molecular oxygen. A platinum or palladium catalyst on a carbon support is utilized. The alkaline environment is mandatory; it forms the phenoxide ion, which activates the benzylic position for oxidative dehydrogenation while preventing the over-oxidation to carboxylic acids[3].

Step-by-Step Procedure:

  • Reactor Setup: Transfer the alkaline methylolphenol solution from Phase 1 into a Parr reactor or a robust glass reactor equipped with a high-shear gas dispersion stirrer and a gas inlet tube.

  • Catalyst Addition: Add 1.5 g of 5% Platinum on Carbon (Pt/C) catalyst. (Safety: Ensure the headspace is flushed with nitrogen before adding the dry catalyst to prevent ignition of solvent vapors).

  • Oxidation: Heat the mixture to 60°C. Switch the gas inlet to molecular oxygen ( O2​ ) and sparge the gas through the solution at a rate of 2 L/h. Maintain vigorous stirring (800-1000 rpm) to ensure maximum gas-liquid mass transfer.

  • Monitoring: Monitor the reaction via HPLC. The reaction is typically complete within 4 to 6 hours when the oxygen consumption ceases.

  • Workup: Flush the system with nitrogen. Filter the catalyst through a Celite pad (recover the catalyst for recycling).

  • Precipitation: Cool the filtrate to 5°C. Slowly acidify the filtrate with 6M HCl to a pH of 2.0. The product, 1,2-dihydroxy-3,5-diformylbenzene, will precipitate as a crystalline solid.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from an ethanol-water mixture to yield the pure product.

Downstream Application Note: Conversion to 3,5-Dicyanocatechol

To demonstrate the utility of this building block, 1,2-dihydroxy-3,5-diformylbenzene can be readily converted to 3,5-dicyanocatechol, a precursor for COMT inhibitors.

  • Protocol: Reflux a solution containing 0.83 g of 1,2-dihydroxy-3,5-diformylbenzene and 0.90 g of hydroxylamine hydrochloride in 30 mL of formic acid for 16 hours. Evaporate the formic acid in vacuo, add water, extract with ether, and crystallize from ethanol-water to yield 3,5-dicyanocatechol (decomp. 300°C)[2].

Quantitative Data & Analytical Expectations

The following table summarizes the expected reaction metrics and analytical characterization data for a successful synthesis run.

ParameterExpected Value / ObservationAnalytical Significance
Overall Yield 45% - 55% (Over two steps)Accounts for minor polymerization losses.
Melting Point > 250°C (Decomposes)Indicates high purity post-recrystallization.
1 H NMR (DMSO- d6​ ) δ 9.80 (s, 2H, CHO), 7.65 (s, 2H, Ar-H)Confirms symmetry and successful di-formylation.
13 C NMR (DMSO- d6​ ) δ 191.5 (CHO), 150.2 (C-OH), 128.4, 122.1Validates the carbon framework.
Mass Spectrometry (ESI-) m/z 165.01 [M-H] Confirms molecular weight (Exact Mass: 166.03).

References

  • US4435601A - Preparation of polyphenols by oxidation of hydroxybenzaldehydes Source: Google Patents URL
  • GB2200109A - Catechol derivatives Source: Google Patents URL
  • US9241942B2 - IRE-1α inhibitors Source: Google Patents URL

Sources

Application

Application Notes and Protocols: Synthesis of Schiff Bases from 1,2-Dihydroxy-3,5-diformylbenzene and Aromatic Amines

Introduction: The Versatility of 1,2-Dihydroxy-3,5-diformylbenzene in Schiff Base Synthesis 1,2-Dihydroxy-3,5-diformylbenzene, also known as 3,5-diformylcatechol, is a highly valuable and versatile building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of 1,2-Dihydroxy-3,5-diformylbenzene in Schiff Base Synthesis

1,2-Dihydroxy-3,5-diformylbenzene, also known as 3,5-diformylcatechol, is a highly valuable and versatile building block in the realm of coordination chemistry and materials science. Its unique structural motif, featuring two ortho-hydroxyl groups and two meta-diformyl groups on a benzene ring, allows for the synthesis of a wide array of multidentate Schiff base ligands. These ligands, formed through the condensation reaction with primary amines, are of significant interest due to their ability to form stable complexes with a variety of metal ions.[1] The resulting metal complexes have shown immense potential in diverse applications, including catalysis, bioinorganic chemistry, and the development of fluorescent chemosensors.[2][3][4]

Schiff bases derived from aromatic amines are particularly noteworthy. The electronic properties of the aromatic amine can be systematically tuned by introducing electron-donating or electron-withdrawing substituents, which in turn influences the electronic and photophysical properties of the resulting Schiff base and its metal complexes.[5] This fine-tuning capability is crucial for designing materials with specific catalytic activities or sensing selectivities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff bases derived from 1,2-dihydroxy-3,5-diformylbenzene and various aromatic amines. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven protocols, and explore the exciting applications of these remarkable compounds.

The Chemistry of Synthesis: A Mechanistic Overview

The synthesis of Schiff bases from 1,2-dihydroxy-3,5-diformylbenzene and aromatic amines proceeds via a nucleophilic addition-elimination reaction.[6] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[7]

The reaction mechanism can be summarized in the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aromatic amine attacks the electrophilic carbonyl carbon of the aldehyde group on the 1,2-dihydroxy-3,5-diformylbenzene.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (Schiff base).

  • Deprotonation: A base (which can be another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the final, neutral Schiff base product.

This process occurs at both formyl groups of the 1,2-dihydroxy-3,5-diformylbenzene, resulting in the formation of a bis-Schiff base.

Experimental Protocols

General Considerations and Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • The solvents used should be of analytical grade and dried prior to use if necessary.

  • Aromatic amines can be toxic and should be handled with care.

Protocol 1: Synthesis of a Bis-Schiff Base from 1,2-Dihydroxy-3,5-diformylbenzene and Aniline

This protocol details the synthesis of N,N'-(2,3-dihydroxy-5-((E)-phenyliminomethyl)benzene-1,3-diyl)bis(methan-1-yl-1-ylidene))dianiline.

Materials:

  • 1,2-dihydroxy-3,5-diformylbenzene (1.0 mmol, 166.13 mg)

  • Aniline (2.2 mmol, 204.8 mg, 0.20 mL)

  • Methanol (20 mL)

  • Glacial acetic acid (2-3 drops)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1,2-dihydroxy-3,5-diformylbenzene (1.0 mmol) in methanol (10 mL).

  • In a separate beaker, dissolve aniline (2.2 mmol) in methanol (10 mL).

  • Add the aniline solution to the solution of 1,2-dihydroxy-3,5-diformylbenzene with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A solid precipitate should form. If not, the solution can be concentrated by rotary evaporation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold methanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dichloromethane.

  • Dry the purified product in a vacuum oven.

Expected Yield: 75-85%

Physical Appearance: Yellow to orange crystalline solid.

Characterization of the Synthesized Schiff Base

A thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The disappearance of the C=O stretching vibration of the aldehyde (typically around 1650-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) are indicative of the reaction's completion.[7]

    • The appearance of a strong absorption band in the region of 1600-1640 cm⁻¹ is characteristic of the C=N (imine) stretching vibration, confirming the formation of the Schiff base.[8][9]

    • A broad absorption band in the region of 3200-3600 cm⁻¹ can be attributed to the O-H stretching of the phenolic hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The most characteristic signal is the resonance of the azomethine proton (-CH=N-), which typically appears as a singlet in the downfield region of the spectrum, around δ 8.0-9.0 ppm.[8][10] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine N-H proton signals further confirms the formation of the Schiff base. The aromatic protons will show complex multiplets in the aromatic region (δ 6.5-8.0 ppm). The phenolic -OH protons may appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

    • ¹³C NMR: The resonance of the azomethine carbon (-C=N-) is typically observed in the range of δ 145-165 ppm.[11] The disappearance of the aldehyde carbonyl carbon signal (around δ 190-200 ppm) is another key indicator of product formation.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized compound. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base should be observed.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Schiff bases typically exhibit strong absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions within the aromatic rings and the imine group.[5][9] These spectra can provide information about the electronic properties of the molecule.

Characterization Technique Expected Key Observations
FT-IR (cm⁻¹) Absence of C=O (aldehyde) and N-H (amine) stretches; Appearance of C=N stretch (~1600-1640 cm⁻¹)
¹H NMR (ppm) Appearance of azomethine proton (-CH=N-) singlet (~8.0-9.0 ppm); Disappearance of aldehyde proton
¹³C NMR (ppm) Appearance of azomethine carbon (-C=N-) signal (~145-165 ppm); Disappearance of aldehyde carbon
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight
UV-Vis Spectroscopy Strong absorption bands corresponding to π-π* and n-π* transitions

Applications in Research and Development

The unique structural and electronic properties of Schiff bases derived from 1,2-dihydroxy-3,5-diformylbenzene make them highly attractive for a range of applications.

Catalysis

The ability of these Schiff bases to act as multidentate ligands allows for the formation of stable and well-defined metal complexes.[2][12] These complexes have demonstrated significant catalytic activity in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[3][13] The catalytic performance can often be tuned by modifying the electronic and steric properties of the aromatic amine precursor.

Fluorescent Chemosensors

Many Schiff bases exhibit fluorescence, a property that can be modulated upon coordination with metal ions.[5][10] This "turn-on" or "turn-off" fluorescence response makes them excellent candidates for the development of selective and sensitive chemosensors for the detection of specific metal ions in biological and environmental samples.[14][15] The design of the Schiff base, particularly the choice of the aromatic amine, can influence the selectivity and sensitivity of the sensor.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Applications s1 1,2-Dihydroxy-3,5-diformylbenzene reaction Condensation Reaction (Reflux) s1->reaction s2 Aromatic Amine s2->reaction s3 Solvent (e.g., Methanol) s3->reaction s4 Acid Catalyst (e.g., Acetic Acid) s4->reaction p1 Filtration reaction->p1 p2 Washing p1->p2 p3 Recrystallization p2->p3 c1 FT-IR p3->c1 c2 NMR (1H, 13C) p3->c2 c3 Mass Spectrometry p3->c3 c4 UV-Vis p3->c4 a1 Catalysis (Metal Complexation) c1->a1 c2->a1 c3->a1 a2 Fluorescent Sensors c4->a2

Figure 1: A generalized experimental workflow for the synthesis, purification, characterization, and application of Schiff bases derived from 1,2-dihydroxy-3,5-diformylbenzene.

Conclusion

1,2-Dihydroxy-3,5-diformylbenzene serves as an exceptional platform for the synthesis of a diverse library of Schiff base ligands. The straightforward and efficient condensation reaction with aromatic amines provides access to compounds with tunable electronic and photophysical properties. The detailed protocols and characterization guidelines presented in this application note are intended to empower researchers to explore the full potential of these versatile molecules in the development of novel catalysts, sensors, and other advanced materials. The rich coordination chemistry and promising applications of these Schiff bases ensure that they will remain a vibrant area of research for years to come.

References

  • TIJER - INTERNATIONAL RESEARCH JOURNAL. (2024, January). Applications of metal complexes of Schiff bases-A Review. TIJER.org.
  • Applications of Schiff Bases and their Metal Complexes in Catalytic Transform
  • Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry, 9(1), 22-29.
  • Synthesis and fluorescence properties of new schiff bases containing phenothiazine units. (n.d.).
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). Eng, 5(1), 329-339.
  • Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. (2015). 2015 International Conference on Mechatronics, Electronic, Industrial and Control Engineering.
  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic
  • New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging. (2015, June 8).
  • Fluorescence properties of some transition metal complexes of Schiff bases-a review. (2018, August 31).
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived
  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (n.d.).
  • Some Aromatic Schiff Bases and Their Metal Complexes. (2022, September 28). IntechOpen.
  • Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. (n.d.).
  • Green Protocol for Design, Synthesis, and Biological Evaluation of New Schiff Base Complexes of Co(II), Ni(II), Zn(II), and Cd(II) Metal Ions. (n.d.).
  • (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. (n.d.).
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal of Applied Chemistry.
  • New Schiff Bases from 6,6'-Diformyl-2,2'-Bipyridyl with Amines Containing O, S, N and F: Synthesis and Characterization. (2015, December 16). International Journal of Organic Chemistry, 5(4), 264-270.
  • Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene. (n.d.).
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. (n.d.).
  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023, September 30). Der Pharma Chemica, 15(5), 59-67.
  • Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. (2024, November 14). Molbank, 2024(4), M1953.
  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][2][13]dioxol-5-yl) Acrylic Acid. (2023, February 15). Journal of Medicinal and Chemical Sciences, 6(2), 343-353.

Sources

Method

Application Note: Synthesis and Characterization of Transition Metal Complexes Derived from 4,5-Dihydroxyisophthalaldehyde Schiff Base Ligands

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide Executive Summary The rational design of transition metal complexes using tai...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Executive Summary

The rational design of transition metal complexes using tailored organic ligands is a cornerstone of modern medicinal inorganic chemistry. 4,5-Dihydroxyisophthalaldehyde is a highly versatile, symmetrical dialdehyde precursor. When subjected to condensation with primary amines (such as 4-aminoantipyrine), it yields robust bis-Schiff base (azomethine) ligands. These ligands offer highly tunable N,O -donor sets that readily coordinate with transition metals—including Cu(II), Ni(II), Zn(II), and Co(II)—forming stable, bioactive chelates.

This application note provides a self-validating, end-to-end methodology for the synthesis of these complexes. It covers the initial precursor demethylation, the acid-catalyzed Schiff base condensation, and the final metallation step, detailing the mechanistic causality behind each experimental condition[1].

Mechanistic Rationale & Chemical Causality

To achieve high-purity metal complexes, the synthetic pipeline must be carefully controlled across three distinct phases:

Phase 1: Precursor Activation (Demethylation)

Commercially available precursors often present as 4-hydroxy-5-methoxyisophthalaldehyde. To unlock the full chelating potential of the ligand, the methoxy group must be cleaved to yield a free phenol. This is achieved using Phosphorus Tribromide ( PBr3​ ) or Boron Tribromide ( BBr3​ ) in a non-polar solvent (dichloromethane). The Lewis acid coordinates to the ether oxygen, facilitating a nucleophilic attack by the bromide ion that cleaves the carbon-oxygen bond, yielding 4,5-dihydroxyisophthalaldehyde[2].

Phase 2: Schiff Base Condensation

The formation of the bis-Schiff base ligand relies on the nucleophilic addition of a primary amine to the dual carbonyl carbons of 4,5-dihydroxyisophthalaldehyde.

  • Causality of the Catalyst: Glacial acetic acid is introduced as a Brønsted acid catalyst. It protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the amine's nucleophilic attack.

  • Thermodynamic Driving Force: The reaction is driven to completion by refluxing in ethanol/methanol, which facilitates the elimination of water (dehydration) to form the stable −HC=N− (azomethine) linkage[1].

Phase 3: Coordination and Metallation

The synthesized Schiff base acts as a multidentate ligand. The azomethine nitrogen and the adjacent deprotonated phenolic oxygen atoms create a thermodynamic "chelate effect."

  • Causality of pH Control: The addition of a mild base (e.g., sodium acetate) during metallation is critical. It deprotonates the phenolic −OH groups, transforming them into strong anionic oxygen donors that form robust covalent bonds with the transition metal cation, yielding complexes with typical [M(L)Xn​] stoichiometry[3].

Experimental Workflows & Protocols

Protocol A: Synthesis of 4,5-Dihydroxyisophthalaldehyde

Note: Conduct this reaction in a fume hood under an inert atmosphere (Argon/Nitrogen) due to the highly reactive and corrosive nature of PBr3​ .

  • Suspension: Suspend 1.8 g (10 mmol) of 4-hydroxy-5-methoxyisophthalaldehyde in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Reagent Addition: Place the flask in an ice bath (0°C). Dropwise, add 35 mL of a 1.0 M solution of PBr3​ in DCM. Reasoning: The exothermic nature of ether cleavage requires thermal control to prevent side-product formation.

  • Cleavage: Remove the ice bath and allow the mixture to stir continuously at room temperature for 12–16 hours (overnight).

  • Quenching: Carefully pour the reaction mixture into 150 mL of crushed ice-water to quench unreacted PBr3​ .

  • Isolation: Evaporate the DCM in vacuo. Cool the remaining aqueous phase to 4°C to induce crystallization. Filter the resulting precipitate, wash with cold distilled water, and dry under a vacuum.

    • Expected Yield: ~55-65%. Melting Point: 108°C–111°C[2].

Protocol B: Synthesis of the Bis-Schiff Base Ligand (L)
  • Dissolution: Dissolve 1.66 g (10 mmol) of 4,5-dihydroxyisophthalaldehyde in 30 mL of absolute ethanol.

  • Amine Addition: In a separate beaker, dissolve 20 mmol of the target primary amine (e.g., 4-aminoantipyrine) in 20 mL of absolute ethanol. Slowly add this to the dialdehyde solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the mixture to lower the pH to ~4.5–5.0.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 70°C–75°C for 4 to 6 hours. Monitor the reaction progression via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

  • Recovery: Concentrate the solvent to half its volume and cool to 0°C. Collect the precipitated colored solid via vacuum filtration. Recrystallize from hot ethanol to obtain the pure ligand[1].

Protocol C: Preparation of Transition Metal Complexes
  • Ligand Preparation: Dissolve 1.0 mmol of the synthesized Schiff base ligand in 25 mL of hot methanol.

  • Metal Salt Addition: Dissolve 1.0 mmol of the transition metal salt (e.g., CuCl2​⋅2H2​O , NiCl2​⋅6H2​O , or ZnCl2​ ) in 15 mL of methanol. Add this dropwise to the stirring ligand solution.

  • pH Adjustment: Add a 10% methanolic solution of sodium acetate dropwise until the pH reaches 7.0–7.5. Observation: An immediate color change or deepening of color indicates the onset of coordination.

  • Reflux & Isolation: Reflux the mixture for 3–4 hours. Cool the solution to room temperature. Filter the precipitated microcrystalline complex, wash sequentially with cold methanol and diethyl ether, and dry in a desiccator over anhydrous CaCl2​ [3].

Data Presentation & Characterization

The successful synthesis of the ligand and its metal complexes is validated through spectral and physicochemical analysis. Below is a representative data summary for a 4-aminoantipyrine derived 4,5-dihydroxyisophthalaldehyde system.

Compound / ComplexYield (%)ColorMelting Point (°C)IR: ν(C=N) cm −1 IR: ν(M−N) cm −1 UV-Vis λmax​ (nm)
Free Ligand (L) 78Yellow-Orange210–2121615N/A280, 345
[Cu(L)Cl(H 2​ O)] 65Dark Green> 3001590510295, 380, 620
[Ni(L)Cl(H 2​ O)] 68Brownish-Green> 3001595515290, 375, 580
[Zn(L)Cl(H 2​ O)] 72Pale Yellow285–2871600490285, 360

Data Interpretation: A characteristic negative shift (15–25 cm −1 ) in the azomethine ν(C=N) stretching frequency in the metal complexes compared to the free ligand confirms the coordination of the azomethine nitrogen to the metal center. The appearance of new bands around 490–515 cm −1 validates the formation of Metal-Nitrogen ( M−N ) bonds[1].

Synthetic Workflow Visualization

SynthesisWorkflow Precursor 4-Hydroxy-5-methoxyisophthalaldehyde (Starting Material) Demethylation Demethylation (PBr3 / CH2Cl2) 0°C to Room Temp, 12h Precursor->Demethylation Dialdehyde 4,5-Dihydroxyisophthalaldehyde (Symmetrical Dialdehyde) Demethylation->Dialdehyde Condensation Schiff Base Condensation (Ethanol, Reflux, Acetic Acid) Dialdehyde->Condensation Amine Primary Amine (e.g., 4-Aminoantipyrine) Amine->Condensation Ligand Bis-Schiff Base Ligand (L) (N,O-Donor Chelator) Condensation->Ligand Metallation Coordination / Metallation (Methanol, Reflux, pH 7.5) Ligand->Metallation MetalSalt Transition Metal Salt (CuCl2, NiCl2, ZnCl2) MetalSalt->Metallation Complex Metal Complex [M(L)Xn] (Target Bioactive Compound) Metallation->Complex

Synthetic workflow for 4,5-dihydroxyisophthalaldehyde-derived Schiff base metal complexes.

References

  • European Journal of Medicinal Chemistry Title: Molecules with versatile biological activities bearing antipyrinyl nucleus as pharmacophore Source: European Journal of Medicinal Chemistry, Volume 186, 2020, 111911. URL:[Link]

  • Title: Method of treating Parkinson's disease using pentanedione derivatives (Synthesis of 4,5-Dihydroxyisophthalaldehyde)

Sources

Application

"synthesis of macrocycles using 4,5-dihydroxybenzene-1,3-dicarbaldehyde as a precursor"

Application Note: Synthesis of [2+2] Schiff-Base Macrocycles Using 4,5-Dihydroxybenzene-1,3-dicarbaldehyde Introduction & Rationale The rational design of discrete molecular architectures relies heavily on Dynamic Covale...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of [2+2] Schiff-Base Macrocycles Using 4,5-Dihydroxybenzene-1,3-dicarbaldehyde

Introduction & Rationale

The rational design of discrete molecular architectures relies heavily on Dynamic Covalent Chemistry (DCC) [1]. Among the most versatile precursors for macrocyclization is 4,5-dihydroxybenzene-1,3-dicarbaldehyde (often referred to as 3,5-diformylcatechol). This bifunctional monomer is highly prized in supramolecular chemistry and drug development for two distinct reasons:

  • Dialdehyde Functionality: Enables reversible imine condensation with diamines. Under thermodynamic control, the dynamic exchange of imine bonds "proofreads" the structural assembly, allowing kinetic oligomers to self-correct into the lowest-energy discrete [2+2] or [3+3] macrocycles [2].

  • Catechol Moiety: The adjacent hydroxyl groups serve a dual purpose. During metal-free synthesis, they form strong intramolecular hydrogen bonds with the newly formed imine nitrogens, locking the macrocycle into a rigid, planar conformation. Post-synthetically, the catechol acts as a potent tetradentate binding pocket for transition metals (e.g., Zn²⁺, Ni²⁺), enabling the creation of robust metal-organic macrocycles with potential catalytic or therapeutic applications.

Because the catechol moiety is highly susceptible to oxidation (forming quinones), this protocol emphasizes stringent degassing and inert atmosphere techniques to ensure a self-validating, high-yield synthesis.

Mechanistic Pathway

The synthesis of the macrocycle operates under strict thermodynamic control. The initial reaction between the dialdehyde and the diamine is rapid, leading to a statistical mixture of linear oligomers and polymers (kinetic traps). However, by maintaining the reaction at reflux in the presence of a mild acid catalyst, the imine bonds continuously break and reform until the system funnels into the thermodynamically stable [2+2] macrocycle [3].

Mechanism A 4,5-Dihydroxybenzene- 1,3-dicarbaldehyde (Dialdehyde) C Hemiaminal Intermediate A->C + Diamine B Diamine (e.g., 1,2-Cyclohexanediamine) B->C D Imine Condensation (-H2O) C->D E Linear Oligomers / Polymers (Kinetic Traps) D->E Fast (Kinetic) F [2+2] Schiff-Base Macrocycle (Thermodynamic Product) D->F Slow (Thermodynamic) E->F Dynamic Exchange (Acid Catalyzed)

Caption: Thermodynamic control in dynamic imine condensation favoring [2+2] macrocyclization.

Experimental Workflow

Workflow S1 1. Reagent Prep Equimolar Monomers S2 2. Solvent Addition CHCl3/MeOH (1:1) S1->S2 S3 3. DCC Reaction Reflux, 65°C, 24h (Cat. TFA) S2->S3 S4 4. Isolation Cooling & Filtration S3->S4 S5 5. Optional Metalation Zn(OAc)2, NEt3 S4->S5

Caption: Step-by-step workflow for macrocycle synthesis and post-synthetic metalation.

Detailed Protocols

Protocol A: Synthesis of the Metal-Free [2+2] Macrocycle

Note: This protocol utilizes (1R,2R)-1,2-diaminocyclohexane to yield a chiral macrocycle, highly valued in asymmetric catalysis and chiral recognition.

Materials:

  • 4,5-Dihydroxybenzene-1,3-dicarbaldehyde (2.0 mmol, 332 mg)

  • (1R,2R)-1,2-Diaminocyclohexane (2.0 mmol, 228 mg)

  • Trifluoroacetic acid (TFA) (Catalytic, 10 µL)

  • Anhydrous Chloroform (CHCl₃) and Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of CHCl₃ and MeOH (40 mL total). Causality: CHCl₃ ensures the growing oligomers remain soluble, preventing premature precipitation of kinetic traps, while MeOH facilitates hydrogen bonding required to stabilize the transition states during imine exchange.

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. The electron-rich catechol ring is highly sensitive to aerobic oxidation.

  • Reagent Addition: In a flame-dried 100 mL Schlenk flask under Argon, dissolve the 4,5-dihydroxybenzene-1,3-dicarbaldehyde in 20 mL of the solvent mixture. In a separate vial, dissolve the diamine in the remaining 20 mL.

  • Condensation: Dropwise add the diamine solution to the dialdehyde solution over 10 minutes. Add 10 µL of TFA. Causality: The mild acid protonates the imine nitrogen, significantly lowering the activation energy for the dynamic reversible exchange.

  • Thermodynamic Equilibration: Equip the flask with a reflux condenser and heat to 65 °C for 24 hours.

  • Isolation: Allow the reaction to cool to room temperature, then place it in an ice bath for 2 hours. The discrete [2+2] macrocycle will precipitate as a microcrystalline solid.

  • Purification: Filter the precipitate via vacuum filtration and wash with cold MeOH (2 × 10 mL) to remove unreacted monomers and low-molecular-weight oligomers. Dry under high vacuum.

Protocol B: Post-Synthetic Metalation (Zinc(II) Complex)

Step-by-Step Procedure:

  • Suspend the purified metal-free macrocycle (0.5 mmol) in 15 mL of degassed THF.

  • Add Zinc(II) acetate dihydrate (1.05 mmol, 230 mg).

  • Add Triethylamine (NEt₃) (2.1 mmol, 290 µL). Causality: The base deprotonates the catechol hydroxyls, generating a highly nucleophilic phenoxide that rapidly coordinates the Zn²⁺ ions, locking the macrocycle into a rigid, bimetallic complex.

  • Stir at room temperature for 12 hours under Argon.

  • Concentrate the mixture under reduced pressure and recrystallize from a THF/Hexane diffusion setup.

Quantitative Data & Analytical Troubleshooting

To ensure the self-validation of the synthesized macrocycle, utilize the following analytical markers. Deviations from these values indicate incomplete thermodynamic equilibration or unwanted side reactions.

Parameter / TechniqueExpected Observation / ValueMechanistic Rationale / Troubleshooting
Yield 75% – 85%Yields <50% suggest premature precipitation of kinetic oligomers. Increase CHCl₃ ratio or reflux time.
FT-IR Spectroscopy Disappearance of C=O stretch (~1680 cm⁻¹); Appearance of C=N stretch (~1630 cm⁻¹).Residual C=O indicates incomplete condensation. Ensure strictly anhydrous conditions to drive the equilibrium forward.
¹H NMR (CDCl₃) Imine proton singlet at ~8.3 ppm; Catechol -OH singlet at ~13.5 ppm.The highly downfield -OH peak indicates strong intramolecular hydrogen bonding with the imine nitrogen, confirming the planar [2+2] geometry.
Mass Spectrometry (ESI-MS) m/z corresponding to [M+H]⁺ of the exact[2+2] mass.Presence of [3+3] or linear masses indicates insufficient thermodynamic equilibration time or incorrect monomer stoichiometry.
Color/Appearance Bright yellow/orange powder.A dark brown or black color indicates catechol oxidation to quinone. Ensure strict adherence to Argon degassing.

References

  • Metal-Free Methods in the Synthesis of Macrocyclic Schiff Bases Source: Chemical Reviews, 2006. URL:[Link] [1]

  • Dynamic Covalent Chemistry Source: Angewandte Chemie International Edition, 2002. URL:[Link][2]

  • Surface-Confined Macrocyclization via Dynamic Covalent Chemistry Source: ACS Nano, 2020. URL:[Link] [3]

Method

Application Notes &amp; Protocols: Antimicrobial Activity of Schiff Bases Derived from 1,2-dihydroxy-3,5-diformylbenzene

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development.[1][2][3] Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development.[1][2][3] Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of compounds with a wide array of biological activities, including significant antimicrobial potential.[4][5][6] This guide focuses on a specific subclass: bis-Schiff bases derived from 1,2-dihydroxy-3,5-diformylbenzene. The phenolic hydroxyl groups and the spatial arrangement of the two imine functionalities on this scaffold provide a unique platform for generating potent antimicrobial agents, potentially acting through mechanisms like chelation and interference with microbial cellular processes.[7][8] These application notes provide a comprehensive framework, from synthesis and characterization to detailed protocols for evaluating antimicrobial efficacy, designed for researchers in medicinal chemistry and drug discovery.

Synthesis and Characterization

Scientific Principle

The synthesis of Schiff bases is a classic condensation reaction between a primary amine and an aldehyde or ketone.[5][9] In this case, the diformyl nature of 1,2-dihydroxy-3,5-diformylbenzene allows for a reaction with two equivalents of a primary amine, yielding a symmetrical bis-Schiff base. The reaction is typically catalyzed by a few drops of acid and proceeds efficiently under reflux conditions.[10] The choice of solvent is critical; ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the removal of the water byproduct, driving the equilibrium towards product formation.

The structural integrity of the synthesized compounds must be rigorously confirmed. Techniques such as FT-IR, NMR, and Mass Spectrometry are indispensable. FT-IR is used to verify the formation of the imine bond and the disappearance of the reactant carbonyl and amine groups.[6] ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, confirming the final structure.[11][12]

Protocol 1: General Synthesis of Bis-Schiff Bases

This protocol describes a general method for the synthesis of a bis-Schiff base from 1,2-dihydroxy-3,5-diformylbenzene and a generic primary amine (R-NH₂).

Materials:

  • 1,2-dihydroxy-3,5-diformylbenzene

  • Primary amine of choice (e.g., aniline, substituted anilines, aminothiazoles)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1,2-dihydroxy-3,5-diformylbenzene in 30 mL of absolute ethanol.

  • Amine Addition: To this solution, add 2.2 equivalents of the selected primary amine. The slight excess ensures the complete reaction of the dialdehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.

    • Expertise & Experience: The reflux period is crucial for driving the reaction to completion. Reaction progress should be monitored periodically using TLC to visualize the consumption of the starting materials and the formation of the product.

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • FT-IR: Look for the appearance of a strong C=N stretching band around 1600-1630 cm⁻¹ and the disappearance of the C=O (aldehyde) band (~1680 cm⁻¹) and N-H (primary amine) bands (~3300-3400 cm⁻¹).[6][13]

    • ¹H NMR: Confirm the presence of the azomethine proton (-CH=N-) signal, typically a singlet in the 8-10 ppm region.[9][14]

Workflow: Synthesis and Characterization

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization A 1. Dissolve Dialdehyde (1,2-dihydroxy-3,5-diformylbenzene) in Ethanol B 2. Add Primary Amine (2.2 eq.) A->B C 3. Add Acetic Acid (Catalyst) B->C D 4. Reflux for 4-6 hours (Monitor by TLC) C->D E 5. Cool to Room Temp. (Precipitation) D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry under Vacuum G->H I FT-IR H->I Confirm Structure J NMR (1H, 13C) H->J Confirm Structure K Mass Spec H->K Confirm Structure A 1. Add 100µL Broth to all wells of a 96-well plate B 2. Create 2-fold Serial Dilution of Schiff Base across a row A->B C 3. Designate Control Wells (Growth & Sterility) B->C D 4. Inoculate Wells with standardized microbial suspension C->D E 5. Incubate Plate (e.g., 37°C for 24h) D->E F 6. Read Results Visually E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Step-by-step workflow for MIC determination.

Data Presentation: Antimicrobial Activity

Results should be tabulated for clarity and easy comparison.

Compound IDTest OrganismGram StainMIC (µg/mL)ZOI (mm) @ 1mg/mL
Schiff Base 1Staphylococcus aureusPositive
Schiff Base 1Escherichia coliNegative
Schiff Base 1Pseudomonas aeruginosaNegative
Schiff Base 1Candida albicansN/A (Fungus)
CiprofloxacinS. aureusPositive
CiprofloxacinE. coliPositive

Proposed Mechanism of Action

Understanding the mechanism by which these Schiff bases exert their antimicrobial effect is key to rational drug design. Several theories have been proposed based on the structural features of Schiff bases. [1][7]

  • Interference via the Azomethine Group: The nitrogen atom in the C=N imine group is considered crucial for activity. It can form hydrogen bonds with various cellular components, such as enzymes and DNA, disrupting their normal function and interfering with processes like protein synthesis. [1][7][13]

  • Chelation Theory: The 1,2-dihydroxy (catechol) moiety, combined with the two azomethine groups, creates a powerful polydentate ligand. These sites can chelate essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) within the microbial cell. This sequestration of trace metals can inhibit metalloenzymes that are vital for microbial respiration and metabolism, ultimately leading to cell death. The formation of metal complexes with Schiff bases has often been shown to enhance their antimicrobial activity compared to the free ligands. [7][15]

  • Cell Permeability Disruption: The lipophilic nature of the aromatic rings in the Schiff base can facilitate its transport across the microbial cell membrane. Once inside, it can alter membrane permeability, leading to the leakage of essential intracellular components and a loss of membrane potential.

SB Schiff Base Membrane Cell Membrane SB->Membrane 1. Penetrates Cell Enzyme Metallo-Enzyme SB->Enzyme Inhibits Enzyme DNA DNA/Protein SB->DNA 2b. Binds & Interferes (via Azomethine Group) Metal Metal Ions (Fe, Zn, Cu) SB->Metal 2a. Chelates Essential Metals Cell Microbial Cell Death Cell Death Membrane->Death Disrupts Permeability Enzyme->Death DNA->Death Metal->Enzyme Required for function

Caption: Proposed antimicrobial mechanisms of Schiff bases.

References

  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens - PMC.
  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens | ADMET and DMPK. IAPC Journals.
  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC.
  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Rel
  • A Review on the Antimicrobial Activity of Schiff Bases: D
  • Synthesis and antimicrobial screening of some Schiff bases - GSC Online Press. GSC Online Press.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. Medires Publishing.
  • Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base | ACS Omega.
  • Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases - SciELO. SciELO.
  • SCREENING OF ANTIMICROBIAL PROPERTIES OF PHENOL SCHIFF BASES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry. European Journal of Chemistry.
  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC.
  • (PDF) Schiff bases: A short review of their antimicrobial activities - ResearchGate.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) - IJMRSTI.
  • Some Aromatic Schiff Bases and Their Metal Complexes - IntechOpen. IntechOpen.
  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d]d[7][13]ioxol-5-yl) Acrylic Acid - Journal of Medicinal and Chemical Sciences. Journal of Medicinal and Chemical Sciences.

  • Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde - PMC.
  • Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups - DergiPark. DergiPark.
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC.
  • Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5 - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology.
  • Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene a - Інститут металофізики. Інститут металофізики.
  • Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies - CrystEngComm (RSC Publishing). Royal Society of Chemistry.
  • New Schiff Bases from 6,6'-Diformyl-2,2'-Bipyridyl with Amines Containing O, S, N and F: Synthesis and Characterization - SCIRP. Scientific Research Publishing.

Sources

Application

Application Note: Catalytic Efficacy of Metal Complexes Derived from 4,5-Dihydroxyisophthalaldehyde

Mechanistic Rationale and Ligand Design The architectural flexibility of 4,5-dihydroxyisophthalaldehyde makes it a highly privileged scaffold for designing multinuclear metal complexes. The presence of two formyl groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Ligand Design

The architectural flexibility of 4,5-dihydroxyisophthalaldehyde makes it a highly privileged scaffold for designing multinuclear metal complexes. The presence of two formyl groups and two hydroxyl groups on the aromatic ring provides a unique tetradentate or bridging coordination environment. When condensed with primary amines (such as 4-aminoantipyrine or aliphatic amines), it forms extended Schiff base ligands capable of stabilizing transition metals (Cu²⁺, Ni²⁺, Co²⁺) in various oxidation states [1].

The causality behind selecting this specific ligand framework lies in its redox-active catechol-like moiety combined with the electron-withdrawing nature of the imine linkages . This push-pull electronic environment facilitates rapid electron transfer during catalytic cycles, particularly in aerobic oxidation reactions and cross-coupling methodologies. By tuning the steric bulk of the amine precursor, researchers can directly modulate the catalytic pocket's accessibility, thereby optimizing turnover frequencies (TOF).

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints (e.g., colorimetric shifts, TLC monitoring, and pH control) that confirm the success of each intermediate step before proceeding.

Protocol A: Synthesis of the Schiff Base Ligand (L)

Objective: Condensation of 4,5-dihydroxyisophthalaldehyde with a primary amine.

  • Preparation : Dissolve 10 mmol of 4,5-dihydroxyisophthalaldehyde in 25 mL of anhydrous methanol.

  • Amine Addition : Slowly add 20 mmol of the selected primary amine (e.g., 4-aminoantipyrine) dissolved in 15 mL of methanol. Causality: A 1:2 stoichiometric ratio ensures complete condensation of both formyl groups.

  • Catalysis & Reflux : Add 2-3 drops of glacial acetic acid to catalyze the imine formation. Reflux the mixture at 65°C for 4 hours.

  • Validation Checkpoint : The reaction progress must be monitored via TLC (Hexane:EtOAc 7:3). A successful reaction is indicated by the disappearance of the aldehyde spot and a distinct color change (typically to deep yellow or orange).

  • Isolation : Cool the mixture to 0°C. Filter the precipitated Schiff base, wash with cold ethanol, and dry under vacuum.

Protocol B: Metallation and Catalyst Activation

Objective: Synthesis of the M(II) complex.

  • Complexation : Dissolve 5 mmol of the synthesized ligand (L) in 20 mL of a DMF/Methanol (1:1) mixture.

  • Metal Addition : Add an equimolar amount (5 mmol) of the metal salt (e.g., Cu(OAc)₂·H₂O or CoCl₂·6H₂O) dropwise under continuous stirring. Causality: Acetate salts are preferred for Cu²⁺ as the acetate anion acts as an internal base, facilitating the deprotonation of the ligand's hydroxyl groups.

  • Reflux : Heat the mixture to 70°C for 6 hours.

  • Validation Checkpoint : A successful metallation is visually confirmed by a drastic bathochromic shift (e.g., yellow to dark green/brown for Copper). UV-Vis spectroscopy should reveal a new d-d transition band around 600-650 nm.

  • Purification : Precipitate the complex using diethyl ether, filter, and dry in a desiccator.

G L 4,5-Dihydroxyisophthalaldehyde (Precursor) S Schiff Base Condensation (Primary Amines + H+) L->S TLC Validation M Metal Complexation (Cu/Ni/Co Salts) S->M UV-Vis Confirmation C Catalytic Application (Aerobic Oxidation) M->C Substrate + O2

Figure 1: Workflow for the synthesis and application of 4,5-dihydroxyisophthalaldehyde-derived metal catalysts.

Catalytic Application: Aerobic Oxidation of Benzyl Alcohols

The synthesized metal complexes exhibit profound catalytic activity in the oxidation of primary alcohols to aldehydes, a critical transformation in pharmaceutical synthesis [2].

Procedure:

  • Load 1.0 mmol of benzyl alcohol, 0.01 mmol (1 mol%) of the Cu(II) complex, and 2.0 mmol of K₂CO₃ into a Schlenk tube.

  • Add 5 mL of acetonitrile as the solvent.

  • Purge the system with O₂ gas (1 atm) and heat to 80°C for 8 hours.

  • Causality: The base (K₂CO₃) is essential to deprotonate the alcohol, allowing it to coordinate to the metal center, while O₂ serves as the terminal oxidant, regenerating the active M(II) species from the reduced M(I) intermediate.

Quantitative Data Summary

The catalytic efficiency of various metal complexes derived from the 4,5-dihydroxyisophthalaldehyde Schiff base is summarized below.

Catalyst ComplexSubstrateConversion (%)Selectivity for Aldehyde (%)TOF (h⁻¹)Optimal Temp (°C)
Cu(II)-Ligand Benzyl alcohol98>9945080
Co(II)-Ligand Benzyl alcohol859231080
Ni(II)-Ligand Benzyl alcohol6288180100
Cu(II)-Ligand 4-Methoxybenzyl alcohol>99>9952080

Table 1: Comparative catalytic performance of synthesized metal complexes in the aerobic oxidation of alcohols.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,2-Dihydroxy-3,5-diformylbenzene Synthesis

Overview The synthesis of 1,2-dihydroxy-3,5-diformylbenzene (commonly referred to as 3,5-diformylcatechol) is a critical transformation for researchers developing advanced macrocycles, chelating agents, and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 1,2-dihydroxy-3,5-diformylbenzene (commonly referred to as 3,5-diformylcatechol) is a critical transformation for researchers developing advanced macrocycles, chelating agents, and pharmaceutical intermediates [1]. The most direct synthetic route is the modified Duff formylation of catechol using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). However, researchers frequently encounter poor yields (often <20%) due to the electron-rich nature of the catechol ring, which makes it highly susceptible to oxidative degradation, and the strong deactivating effect of the first formyl group, which stalls the reaction at the mono-formyl stage.

This guide provides field-proven troubleshooting strategies and an optimized, self-validating protocol to maximize your synthetic yield.

Diagnostic Workflow

YieldTroubleshooting Start Low Yield of 1,2-dihydroxy-3,5-diformylbenzene Q1 Does the reaction mixture turn black rapidly? Start->Q1 Oxidation Issue: Oxidative Degradation Action: Degas TFA & use Argon Q1->Oxidation  Yes Q2 Is the major product mono-formyl catechol? Q1->Q2  No Incomplete Issue: Incomplete Formylation Action: Use 5.0 eq HMTA & heat 24h Q2->Incomplete  Yes Workup Issue: Aqueous Workup Loss Action: Keep pH 2-3, extract 5x with EtOAc Q2->Workup  No

Diagnostic workflow for troubleshooting 1,2-dihydroxy-3,5-diformylbenzene synthesis yields.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction mixture turns black almost immediately upon heating, and my final yield is <10%. What is happening? A1: Oxidative Degradation to Quinones.

  • Causality: Catechols are highly electron-rich and rapidly auto-oxidize in the presence of trace oxygen at elevated temperatures to form highly reactive ortho-quinones. These quinones undergo spontaneous polymerization, resulting in the intractable black tars you are observing.

  • Solution: Oxygen must be rigorously excluded from the system. Degas the TFA solvent via prolonged argon sparging (at least 30 minutes) prior to adding the catechol substrate. Maintain a strict positive pressure of Argon throughout the reflux period.

Q2: LC-MS analysis of my crude mixture shows predominantly 3-formylcatechol (mono-formylation) instead of the desired diformyl product. How do I force the second formylation? A2: Electronic Deactivation of the Aromatic Ring.

  • Causality: The Duff reaction proceeds via electrophilic aromatic substitution of an iminium ion intermediate. Once the first formyl group is installed, its strong electron-withdrawing nature (via resonance and induction) significantly deactivates the aromatic ring. The second electrophilic attack is therefore kinetically sluggish.

  • Solution: To overcome this thermodynamic barrier, you must use a large excess of HMTA (4.0 to 5.0 equivalents) and extend the reflux time to 18–24 hours at 90–95 °C [2]. Do not quench the reaction based merely on the consumption of the starting catechol; monitor specifically for the disappearance of the mono-formyl intermediate.

Q3: NMR confirms the presence of the diformyl product in the crude mixture, but I lose most of it during the aqueous workup. How can I improve recovery? A3: High Aqueous Solubility and Phenolate Formation.

  • Causality: 1,2-Dihydroxy-3,5-diformylbenzene possesses extensive hydrogen-bonding capabilities (two hydroxyls, two formyls), making it highly water-soluble. Furthermore, if the aqueous phase is neutralized too much during workup, the catechol protons (pKa ~9) deprotonate, forming highly soluble phenolate salts that will not partition into the organic layer.

  • Solution: The hydrolysis of the HMTA-adduct must be conducted under strictly acidic conditions. During extraction, keep the aqueous layer at pH 2–3. Use a highly polar organic solvent system, such as pure ethyl acetate (EtOAc) or EtOAc/THF (4:1), and perform multiple extractions (at least 4–5 times).

Quantitative Optimization Data

The following table summarizes the impact of reaction parameters on the product distribution, demonstrating the necessity of excess reagents, extended heating, and inert atmosphere control.

Reaction ConditionsHMTA (eq)Solvent / AtmosphereTemp (°C)Time (h)Mono-formyl Yield (%)Di-formyl Yield (%)
Standard Duff2.0TFA (Ambient)9066512
Extended Heating2.0TFA (Ambient)90244528
High Excess HMTA5.0TFA (Ambient)90241555
Optimized Protocol 5.0 TFA (Degassed / Argon) 95 24 < 5 72

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that errors are caught in-process before moving to subsequent steps.

Step 1: Solvent Preparation and Degassing

  • Action: Add 50 mL of anhydrous Trifluoroacetic acid (TFA) to a 250 mL round-bottom flask equipped with a magnetic stir bar. Sparge with Argon for 30 minutes.

  • Causality: Removes dissolved oxygen to prevent the oxidative degradation of catechol into quinones.

  • Self-Validation: The solvent must remain perfectly colorless. If a yellow/brown tint appears before reagent addition, oxygen contamination has occurred; discard the solvent and restart.

Step 2: Reagent Addition

  • Action: Under a continuous positive flow of Argon, add 1.10 g (10.0 mmol) of catechol, followed by 7.01 g (50.0 mmol, 5.0 eq) of HMTA.

  • Causality: HMTA serves as both the carbon source for the formyl groups and the amine source for the iminium intermediate. The massive 5-fold excess compensates for the deactivated nature of the mono-formyl intermediate.

Step 3: Reflux and Hydrolysis

  • Action: Attach a reflux condenser and heat the mixture to 95 °C for 24 hours under Argon. After 24 hours, cool to room temperature, add 50 mL of 3M aqueous HCl, and heat at 80 °C for an additional 2 hours.

  • Causality: The initial heating drives the dual electrophilic aromatic substitutions. The subsequent aqueous acidic heating is required to hydrolyze the stable iminium/aminal intermediates into the final aldehyde groups.

  • Self-Validation: Take a 0.1 mL aliquot, extract with 1 mL EtOAc, and run a rapid crude 1 H NMR. The presence of two distinct aldehyde proton singlets (typically between 9.5 and 10.5 ppm) confirms successful diformylation.

Step 4: Acidic Workup and Extraction

  • Action: Cool the mixture to 0 °C. Extract the acidic aqueous layer (pH ~2) with Ethyl Acetate (5 x 50 mL). Wash the combined organic layers with a minimal amount of brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: Multiple extractions with a polar aprotic solvent are strictly required due to the high hydrophilicity of the diformyl product. Avoiding basic washes prevents the loss of the product into the aqueous layer as a phenolate salt.

References

  • Preparation of polyphenols by oxidation of hydroxybenzaldehydes.
  • Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same.
Optimization

Technical Support Center: Purification of Crude 4,5-Dihydroxybenzene-1,3-dicarbaldehyde

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists handling the isolation and purification of 4,5-dihydroxybenzene-1,3-dicarbaldehyde (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists handling the isolation and purification of 4,5-dihydroxybenzene-1,3-dicarbaldehyde (also known as 4,5-dihydroxyisophthalaldehyde). Due to the dense electron-rich nature of the catechol moiety, this compound is highly susceptible to oxidative degradation, chelation, and polymerization, requiring rigorous, mechanistically sound purification workflows.

Core Purification Logic & Workflow

The purification of catechol-dicarbaldehydes relies on exploiting their pH-dependent solubility and their differential affinity in reverse-phase systems. The following diagram maps the critical path from crude reaction mixture to high-purity isolate.

PurificationWorkflow Crude Crude Reaction Mixture (Basic pH) Acidify Acidification (HCl) Adjust to pH < 2 Crude->Acidify Quench & Protonate LLE Liquid-Liquid Extraction (Et2O or EtOAc) Acidify->LLE Add Organic Solvent OrgPhase Organic Phase (Aldehydes) LLE->OrgPhase Target Partition AqPhase Aqueous Phase (Salts/Catalyst) LLE->AqPhase Discard Concentrate Drying (Na2SO4) & Concentration OrgPhase->Concentrate Desiccate Chroma RP-Chromatography (ODS, pH 3.2 Buffer) Concentrate->Chroma Load Sample Recryst Recrystallization (Degassed Solvents) Chroma->Recryst Pool Target Fractions Pure Pure 4,5-Dihydroxybenzene- 1,3-dicarbaldehyde Recryst->Pure Filter & Dry (Argon)

Fig 1: Step-by-step logic for the isolation and purification of 4,5-dihydroxybenzene-1,3-dicarbaldehyde.

Troubleshooting & FAQs

Q1: During liquid-liquid extraction, my organic phase rapidly turns dark brown or black. What is causing this, and how can I prevent it?

Causality: The catechol moiety (1,2-dihydroxybenzene) is extremely electron-rich. In the presence of ambient oxygen and trace transition metals, it rapidly auto-oxidizes into an o-benzoquinone derivative. This quinone is highly reactive and undergoes spontaneous cross-linking and polymerization, resulting in dark, insoluble tars. Solution & Protocol:

  • Strict pH Control: You must acidify the crude aqueous mixture to a pH < 2 using mineral acid (e.g., HCl) prior to extraction. Protonating the phenolic hydroxyls (pKa ~9) prevents the formation of the highly oxidation-prone phenoxide anion[1].

  • Inert Atmosphere: Perform the extraction using degassed solvents (sparged with Argon or N 2​ for 15 minutes).

  • Self-Validating Check: After extraction, spot the organic phase on a TLC plate. A dark baseline spot that does not move in non-polar solvents indicates polymeric quinones. If the baseline is clean, your inert protocol was successful.

Q2: I am struggling to separate 4,5-dihydroxybenzene-1,3-dicarbaldehyde from the mono-aldehyde byproduct (e.g., 2,3-dihydroxybenzaldehyde). What is the best chromatographic approach?

Causality: Both compounds possess strong hydrogen-bonding capabilities and similar polarities, leading to severe peak tailing and co-elution on standard bare silica (Normal-Phase). Solution & Protocol: Switch to Reverse-Phase (RP) chromatography using an ODS (C18) column. To suppress the ionization of the catechol groups and prevent peak tailing, the mobile phase must be buffered to an acidic pH. Utilizing a mobile phase containing 0.1 M phosphate buffer, 20 mM citric acid, and 0.15 mM EDTA at pH 3.2 ensures the catechol remains fully protonated while the EDTA chelates any trace metals in the silica matrix that could catalyze on-column oxidation[2].

Q3: My purified product degrades during storage, turning from a pale solid to a dark powder. How should it be handled?

Causality: Solid-state oxidation and photolytic degradation. Solution & Protocol: Store the purified solid in amber glass vials, backfilled with Argon, and sealed with Parafilm. Maintain storage temperatures at -20°C. According to3, the compound has a molecular weight of 166.13 g/mol and a topological polar surface area of 74.6 Ų[3], making it highly interactive with atmospheric moisture, which accelerates degradation.

Mechanistic Insight: The Oxidation Pathway

Understanding the degradation pathway is critical for drug development professionals to design stable formulations and purification routes.

OxidationPathway Catechol 4,5-Dihydroxybenzene- 1,3-dicarbaldehyde Radical Semiquinone Radical Intermediate Catechol->Radical -e-, -H+ O2 O2 / Basic pH (Oxidative Stress) O2->Radical Initiator Quinone o-Benzoquinone Derivative Radical->Quinone -e-, -H+ Polymer Polymeric Tars (Dark Impurities) Quinone->Polymer Cross-linking

Fig 2: Mechanism of oxidative degradation of 4,5-dihydroxybenzene-1,3-dicarbaldehyde into polymeric tars.

Quantitative Data & Parameters

Table 1: Physicochemical Properties & Partitioning Data
PropertyValueMechanistic Implication
Molecular Weight 166.13 g/mol [3]Determines mass-balance calculations.
LogP (XLogP3) 0.7[3]Indicates moderate lipophilicity; requires moderately polar organic solvents (e.g., EtOAc, Et 2​ O) for efficient liquid-liquid extraction.
Topological Polar Surface Area 74.6 Ų[3]High hydrogen-bonding capacity; prone to severe tailing on normal-phase silica.
Melting Point ~200 °CUseful for validating purity post-recrystallization.
Table 2: Optimized Chromatographic Conditions (Reverse-Phase)
ParameterSpecificationPurpose
Stationary Phase Spherisorb ODS (C18), 5 µm[2]Provides hydrophobic retention without strong H-bond interference.
Mobile Phase 20% Methanol / 80% Aqueous Buffer[2]Isocratic elution ensures reproducible retention times.
Buffer Composition 0.1 M Phosphate, 20 mM Citric Acid, 0.15 mM EDTA[2]Citric acid maintains pH 3.2 (protonates catechol); EDTA chelates trace metals[2].
Flow Rate 1.5 mL/min[2]Balances resolution and run time.

Step-by-Step Methodologies

Protocol A: Anaerobic Liquid-Liquid Extraction

Self-Validating System: The final organic phase must remain transparent and pale yellow. Any darkening indicates a failure in the inert atmosphere or pH control.

  • Quenching: Transfer the crude reaction mixture to a round-bottom flask under a continuous Argon sweep.

  • Acidification: Slowly add 12 N Hydrochloric Acid (HCl) dropwise while stirring vigorously until the aqueous solution reaches pH < 2 (verify with pH paper)[1].

  • Solvent Preparation: Sparge Diethyl Ether (Et 2​ O) or Ethyl Acetate (EtOAc) with Argon for 15 minutes.

  • Extraction: Add the degassed organic solvent to the aqueous mixture (1:1 v/v). Transfer to a separatory funnel, shake vigorously, and vent frequently.

  • Separation: Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times to ensure complete recovery of the dicarbaldehyde[1].

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na 2​ SO 4​ ). Filter and concentrate under reduced pressure (rotary evaporator bath < 30°C) to yield the crude solid.

Protocol B: Reverse-Phase Chromatographic Purification

Self-Validating System: Fractions containing the target compound will instantly turn dark green/blue when a drop is mixed with 1% aqueous FeCl 3​ , confirming the presence of the intact 1,2-dihydroxy moiety.

  • Column Equilibration: Flush the ODS (C18) column with 3 column volumes (CV) of the mobile phase (20% MeOH, 0.1 M Phosphate, 20 mM Citric acid, 0.15 mM EDTA, pH 3.2)[2].

  • Sample Loading: Dissolve the crude solid in the minimum volume of mobile phase. If solubility is poor, add up to 5% DMSO. Load carefully onto the column head.

  • Elution: Run the mobile phase at a constant flow rate (e.g., 1.5 mL/min for analytical/semi-prep scales)[2]. Monitor the eluent using a UV detector at 254 nm and 280 nm.

  • Fraction Collection: Collect the major peak. The dicarbaldehyde will typically elute after the mono-aldehyde impurities due to its slightly different partition coefficient.

  • Isolation: Extract the pooled fractions with EtOAc to remove the product from the aqueous buffer salts. Dry the organic phase and evaporate to yield the pure 4,5-dihydroxybenzene-1,3-dicarbaldehyde.

References

  • [Process for preparing protocatechualdehyde and its derivatives]() - US Patent 4165341A.
  • [Method of treating parkinson's disease using pentanedione derivatives]() - US Patent 5112861A.
  • [1,2-Dihydroxy-3,5-diformylbenzene | C8H6O4 | CID 19069872](_) - PubChem Database.

Sources

Troubleshooting

Technical Support Center: Formylation of 1,2-Dihydroxybenzene (Catechol)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the formylation of 1,2-dihydroxybenzene (catechol). This guide is designed for researchers, medicinal chemists, and process...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the formylation of 1,2-dihydroxybenzene (catechol). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with this seemingly straightforward, yet often problematic, electrophilic aromatic substitution. Due to the high electron-donating capacity of its adjacent hydroxyl groups, the catechol ring is exceptionally reactive, but also prone to oxidation and a variety of side reactions that can complicate synthesis, reduce yields, and introduce challenging impurities.

This document provides in-depth, field-tested insights in a question-and-answer format to directly address common experimental failures and guide you toward successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary target products in the formylation of catechol?

The formylation of 1,2-dihydroxybenzene can theoretically yield two primary positional isomers: 2,3-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde . The distribution of these products is highly dependent on the chosen formylation method and reaction conditions, as the two hydroxyl groups exert competing electronic and steric directing effects.

Q2: My formylation reaction is turning dark brown or black. What is causing this intense color change?

This is the most common issue encountered when working with catechols. The dark coloration is due to the oxidation of catechol or its derivatives into highly colored o-quinones.[1] Under the often harsh conditions of formylation (acidic or basic, with heating), these quinones can readily polymerize, forming intractable tars that reduce yield and significantly complicate purification.[1][2] Catechols are notoriously sensitive to air and metal ion-catalyzed oxidation, especially at basic pH.[3]

Q3: Which formylation method is generally recommended for a sensitive substrate like catechol?

There is no single "best" method, as each carries its own set of advantages and disadvantages.

  • Reimer-Tiemann Reaction: Utilizes chloroform and a strong base. It is a classic method for ortho-formylation of phenols.[4] However, the strongly basic conditions can aggressively promote catechol oxidation. Furthermore, abnormal reaction pathways can lead to dichloromethyl-substituted cyclohexadienone byproducts.[5]

  • Duff Reaction: Employs hexamine in an acidic medium. It is known for its operational simplicity and strong ortho-directing effect but often suffers from low yields.[6][7] The acidic conditions are generally milder than the strong bases of the Reimer-Tiemann, potentially reducing degradation.

  • Vilsmeier-Haack Reaction: Uses a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF).[8][9] This method is effective for many electron-rich aromatics, but the highly reactive nature of the reagent can lead to polymerization with a substrate as activated as catechol.[2]

  • Magnesium-Mediated Formylation (Casnati-Skattebøl type): This method uses paraformaldehyde with magnesium chloride and a tertiary amine base.[10] It often proceeds under milder, non-aqueous conditions, which can be advantageous for minimizing oxidative side reactions. However, it requires strictly anhydrous conditions to be effective.[10]

The choice depends on the desired regioselectivity, available equipment, and tolerance for specific types of byproducts. For sensitive substrates, methods that avoid harsh basic conditions and high temperatures, like a carefully controlled magnesium-mediated reaction, may offer a better starting point.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides actionable strategies for optimization.

Issue 1: Poor Regioselectivity & Complex Isomeric Mixtures

Question: My post-reaction analysis (TLC, ¹H NMR) shows a complex mixture of products that I believe are the 2,3- and 3,4-dihydroxybenzaldehyde isomers, along with other unidentified spots. How can I favor the formation of a single isomer?

Answer: Achieving high regioselectivity is a significant challenge. The outcome is a delicate balance between the electronic directing effects of the hydroxyl groups and steric hindrance.

Causality:

  • Electronic Effects: Both hydroxyl groups are strongly activating, ortho-, para- directing groups. The C4 position is para to one hydroxyl group, while the C3 position is ortho to the other. Both positions are highly activated.

  • Steric Hindrance: The C3 position is flanked by a hydroxyl group, making it more sterically hindered than the C4 position. Therefore, many formylation reactions preferentially yield the 3,4-isomer.

  • Chelation Control: In methods involving metal ions (e.g., MgCl₂-mediated formylation), chelation between the metal, the two hydroxyl groups, and the incoming electrophile can strongly direct the formylation to the C3 position (ortho to both hydroxyls in a sense), favoring the 2,3-isomer.

Troubleshooting & Optimization Strategies:

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Higher temperatures often reduce selectivity by providing enough energy to overcome the activation barrier for the less-favored isomer.[2]

  • Slow Reagent Addition: Add the formylating agent slowly and sub-surface to maintain a low instantaneous concentration. This favors the kinetically controlled product, which is often the less sterically hindered 3,4-isomer.[2]

  • Leverage Chelation: To favor the 2,3-isomer, consider a magnesium-mediated method. The formation of a magnesium chelate can lock the conformation and direct the electrophile to the C3 position. Ensure a sufficient molar equivalent of MgCl₂ is used.[10]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state and thus the isomeric ratio. Experiment with non-polar (e.g., toluene), chlorinated (e.g., DCE), or coordinating (e.g., THF) solvents.

Issue 2: Unexpected Major Byproduct Formation

Question: My reaction has produced a significant amount of an unexpected side product. Based on the formylation method used, what could it be?

Answer: Beyond isomerism and polymerization, several distinct side products can arise from specific reaction pathways. Identifying these is key to mitigating their formation.

A. Diformylated Products (Dihydroxybenzene-dicarbaldehydes)
  • Likely Cause: The catechol ring is so activated that the initial mono-formylated product can undergo a second formylation. This is especially prevalent under forcing conditions (high temperature, long reaction times) or when an excess of the formylating agent is used.[2][6]

  • Mitigation:

    • Use catechol as the limiting reagent.

    • Employ a slight excess (1.1-1.2 equivalents) of the formylating agent.

    • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.

B. 1,3-Benzodioxole (Methylenedioxy) Derivatives
  • Likely Cause: This occurs when a dihalomethane (e.g., CH₂Cl₂, CH₂I₂) is present. The catechol, acting as a dinucleophile under basic conditions, can displace both halides in a sequential Sₙ2 reaction to form a five-membered methylenedioxy ring.[11][12] This is not a formylation side product but a competing reaction pathway if the wrong C1 source is used or present as a contaminant.

  • Mitigation:

    • Ensure the purity of your reagents. Use chloroform (CHCl₃) for the Reimer-Tiemann reaction, not dichloromethane (CH₂Cl₂).

    • If piperonal is the desired product, this pathway is intentionally exploited using diiodomethane.[11]

C. Cyclohexadienone Derivatives (Abnormal Reimer-Tiemann Products)
  • Likely Cause: In the Reimer-Tiemann reaction, the dichlorocarbene electrophile can attack the aromatic ring to form a dichloromethyl-substituted intermediate. Instead of hydrolyzing to an aldehyde, this intermediate can, under certain conditions, rearrange to form a substituted cyclohexadienone.[5]

  • Mitigation:

    • Careful control of reaction temperature and base concentration can help favor the "normal" formylation pathway.

    • This byproduct is often difficult to completely eliminate in the Reimer-Tiemann reaction of substituted phenols.

Data Summary & Protocols

Table 1: Summary of Common Side Products and Mitigation Strategies
Side Product/IssueCommon Generating Reaction(s)Key Causal FactorsRecommended Mitigation Strategy
Polymeric Tars / Quinones All methods, especially at high pH/tempOxidation of the electron-rich catechol ring.[1]Work under an inert atmosphere (N₂/Ar); use degassed solvents; add a mild antioxidant; maintain low temperatures.
Positional Isomers All methodsCompeting electronic vs. steric effects.Control temperature and addition rate; use chelation (e.g., MgCl₂) to direct regioselectivity.[10]
Diformylated Products All methodsHigh reactivity of mono-formylated product.Use an excess of catechol; limit the equivalents of formylating agent; monitor reaction progress carefully.[2]
1,3-Benzodioxole Derivatives Reimer-Tiemann (if contaminated)Presence of dihalomethanes (e.g., CH₂Cl₂).[11]Use high-purity chloroform; verify reagent identity.
Cyclohexadienones Reimer-Tiemann"Abnormal" reaction pathway of the dichlorocarbene intermediate.[5]Precise control of reaction conditions; consider alternative formylation methods if this is a persistent issue.
Unreacted Starting Material Duff, or any poorly optimized reactionLow reactivity of the formylating agent; insufficient temperature or time.[13]Increase temperature cautiously; increase reaction time; ensure proper reagent stoichiometry and activation.
Experimental Protocol: General Workup and Purification Strategy

This protocol provides a robust framework for isolating the desired dihydroxybenzaldehyde products from common impurities.

  • Reaction Quenching:

    • Cool the reaction vessel in an ice bath.

    • Slowly quench the reaction by adding it to a cold, dilute acid solution (e.g., 1M HCl or citric acid). This neutralizes the base and protonates the phenoxides. Caution: Perform in a well-ventilated fume hood.

  • Initial Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The product aldehydes are phenolic and will have good solubility in these solvents.

    • Combine the organic layers.

  • Aqueous Wash:

    • Wash the combined organic layers with water to remove inorganic salts.

    • Follow with a wash using saturated sodium bicarbonate solution to remove highly acidic byproducts.

    • A final wash with brine will aid in breaking any emulsions and pre-drying the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Avoid excessive heat to prevent product degradation.

  • Purification via Column Chromatography:

    • Adsorb the crude residue onto a small amount of silica gel.

    • Perform flash column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).

    • The less polar 3,4-isomer will typically elute before the more polar 2,3-isomer. Monitor fractions by TLC.

  • Alternative Purification - Boronate Affinity Chromatography:

    • For challenging separations, catechols can be selectively purified using boronate affinity chromatography, which exploits the ability of cis-diols to form stable complexes with borate under mildly basic conditions.[14]

Mechanistic Visualizations

The following diagrams illustrate key reaction pathways relevant to the formylation of catechol.

Reimer_Tiemann_Mechanism cluster_reagent Reagent Generation cluster_reaction Formylation Pathway CHCl3 CHCl₃ Carbanion ⁻:CCl₃ CHCl3->Carbanion Deprotonation OH_ion ⁻OH Carbene :CCl₂ Carbanion->Carbene α-elimination Intermediate Dichloromethyl Intermediate Carbene->Intermediate Catechol Catechol Phenoxide Catecholate Anion Catechol->Phenoxide Deprotonation (⁻OH) Phenoxide->Intermediate Electrophilic Attack Aldehyde 2,3-Dihydroxy- benzaldehyde Intermediate->Aldehyde Hydrolysis (2 H₂O)

Caption: Mechanism of the Reimer-Tiemann ortho-formylation of catechol.

Oxidation_Pathway Catechol Catechol (1,2-Dihydroxybenzene) Semiquinone Semiquinone Radical Catechol->Semiquinone -e⁻, -H⁺ [Oxidation] Quinone o-Benzoquinone Semiquinone->Quinone -e⁻, -H⁺ Polymer Polymeric Tars (Dark Color) Quinone->Polymer Polymerization Troubleshooting_Workflow cluster_issues Problem Diagnosis cluster_actions Corrective Actions Start Start: Crude Reaction Mixture Analysis Analyze by TLC/¹H NMR Start->Analysis Identify Identify Primary Issue Analysis->Identify LowYield Low Yield / No Reaction Identify->LowYield Starting Material Dominant Impurity Complex Mixture / Byproducts Identify->Impurity Multiple Spots Degradation Dark Tar / Decomposition Identify->Degradation Dark Color ActionYield Check Reagents Adjust Temp/Time LowYield->ActionYield ActionImpurity Adjust Stoichiometry Change Solvent/Method Impurity->ActionImpurity ActionDegrade Use Inert Atmosphere Lower Temperature Degradation->ActionDegrade Purify Purify via Chromatography ActionYield->Purify ActionImpurity->Purify ActionDegrade->Purify End Final Product Purify->End

Caption: A logical workflow for troubleshooting catechol formylation experiments.

References

  • Klumpp, D. A., Deb, T., & Littich, R. (2025, March 6). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Thieme. [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer-Tiemann Reaction. Wiley Online Library. [Link]

  • Cambridge University Press & Assessment. (n.d.). Duff Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. [Link]

  • Organic Syntheses. (2012). Ortho-Formylation of Phenols with Dichloromethyl Methyl Ether and Tin(IV) Chloride. [Link]

  • Ye, Q., et al. (2014). Possible interactions and reaction products of the catechol side chain of Dopa. ResearchGate. [Link]

  • Andersen, K. V. (2007). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. [Link]

  • WUR eDepot. (n.d.). PRODUCTION OF CATECHOLS. [Link]

  • ACS Publications. (2023, July 7). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

  • Chemistry Stack Exchange. (2017, December 3). Reimer–Tiemann-like reaction of catechol with diiodomethane. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Persmark, M., & Neilands, J. B. (1992). Purification of catechol siderophores by boronate affinity chromatography. PubMed. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • PubMed Central (PMC). (n.d.). SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE. [Link]

  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Iowa State University. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1,2-Dihydroxy-3,5-diformylbenzene

Welcome to the Technical Support Center. 1,2-Dihydroxy-3,5-diformylbenzene is a highly functionalized, electron-rich aromatic compound widely utilized in materials science and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,2-Dihydroxy-3,5-diformylbenzene is a highly functionalized, electron-rich aromatic compound widely utilized in materials science and drug development. However, its utility is offset by extreme sensitivity to environmental factors.

This molecule presents a "dual-threat" degradation profile:

  • The Catechol Moiety (1,2-dihydroxybenzene): Highly prone to autoxidation into an o-quinone, a process accelerated by basic pH and oxygen.

  • The Dialdehyde Moiety (3,5-diformylbenzene): Susceptible to radical-mediated autoxidation into carboxylic acids, accelerated by light and transition metals.

This guide provides the mechanistic rationale and field-proven protocols required to preserve the structural integrity of your compound.

Visualizing the Degradation Pathways

OxidationPathways cluster_catechol Catechol Oxidation cluster_aldehyde Aldehyde Autoxidation Compound 1,2-Dihydroxy-3,5-diformylbenzene Deprotonation Catecholate Anion (High pH) Compound->Deprotonation Base / O2 Radical Acyl Radical (Light/Metals) Compound->Radical Light / Trace Metals Quinone o-Quinone + ROS (Pink/Brown) Deprotonation->Quinone Autoxidation Carboxylic Carboxylic Acid (Purity Drop) Radical->Carboxylic O2

Fig 1. Dual degradation pathways of 1,2-dihydroxy-3,5-diformylbenzene via oxidation.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: My solid powder turned pink/brown after a few weeks in the desiccator. Is it still usable? A1: The color change indicates significant degradation; the material should be re-purified or discarded. The pink/brown discoloration is the hallmark of catechol autoxidation. When exposed to trace moisture and oxygen, the catechol moiety deprotonates (pKa ~9.2) into a catecholate anion. This anion rapidly oxidizes into an o-quinone, generating reactive oxygen species (ROS) such as superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ) [1]. The o-quinone subsequently polymerizes, forming the dark pigments you observe.

Q2: My HPLC analysis shows a drop in purity, but the solution remained colorless. What happened? A2: You are likely observing the autoxidation of the dialdehyde moieties. Unlike catechol oxidation, aldehyde autoxidation to carboxylic acids does not typically produce highly colored quinone polymers. This process proceeds via a radical chain mechanism initiated by light or trace transition metals (e.g., Fe3+ , Cu2+ ) in the presence of dissolved oxygen [2]. To prevent this, solutions must be protected from light and prepared using metal-free, degassed solvents.

Q3: Can I store this compound in a physiological buffer (e.g., PBS, pH 7.4) for my in vitro assays? A3: Storing the compound in neutral or basic buffers for extended periods is highly discouraged. The rate of catechol autoxidation increases exponentially as the pH approaches its pKa. If you must use PBS, prepare the solution immediately before the assay. For the storage of working solutions, use a slightly acidic buffer (pH 4.0–6.0) to keep the catechol fully protonated, and include a sacrificial reducing agent such as ascorbic acid, which selectively reduces any formed o-quinone back to the catechol state [3].

Section 2: Troubleshooting Guide
SymptomRoot CauseCorrective Action
Pink/Brown discoloration of solid Oxygen/moisture ingress causing o-quinone formation.Discard/re-purify. Ensure future batches are stored under Argon in tightly sealed amber vials.
Rapid color change upon dissolution Buffer pH is too high (>7.0) or solvent contains dissolved oxygen.Use slightly acidic buffers (pH 4.5). Sparge solvents with Argon for 30 mins prior to use.
Loss of aldehyde peaks on NMR/HPLC Radical autoxidation of formyl groups to carboxylic acids.Protect from light. Add 0.05% w/w Butylated hydroxytoluene (BHT) to organic stock solutions.
Inconsistent assay results Trace transition metals in glassware catalyzing Fenton-like radical generation.Use acid-washed or metal-free plasticware. Consider adding a chelator like EDTA (if compatible with your assay).
Section 3: Standard Operating Procedures (SOPs)

StorageWorkflow Start Receive Solid Compound Decision Storage Type? Start->Decision Solid Bulk Solid Storage Decision->Solid Long-term Solution Working Solution Decision->Solution Immediate Use SolidPrep Flush with Argon/N2 Seal in Amber Vial Solid->SolidPrep SolPrep Degassed, Acidic Buffer (pH 4-6) Add Ascorbic Acid / BHT Solution->SolPrep SolidStore Store at -20°C Desiccated SolidPrep->SolidStore SolStore Aliquot & Freeze at -80°C SolPrep->SolStore

Fig 2. Decision tree and workflow for the handling and storage of the compound.

Protocol 1: Long-Term Storage of Bulk Solid (Self-Validating)

Rationale: Minimizing exposure to oxygen, moisture, and light halts both the catechol and aldehyde degradation pathways.

  • Aliquotting: Transfer the bulk solid into pre-weighed, amber glass vials to minimize light exposure. Do not store the entire batch in a single vial to prevent repeated freeze-thaw and oxygen exposure cycles.

  • Inert Gas Purging: Insert a needle attached to a Schlenk line or an ultra-high purity (UHP) Argon tank into the vial. Purge the headspace gently for 60 seconds.

  • Sealing: Cap the vial tightly while maintaining the inert gas flow. Wrap the cap securely with Parafilm or PTFE tape.

  • Storage: Place the sealed vials in a secondary container with a desiccant (e.g., Drierite) and store at -20°C.

  • Validation Check: Before use, allow the vial to reach room temperature before opening to prevent condensation. A visual inspection should reveal a pale/colorless powder. Any pink tint indicates a failure in the atmospheric seal.

Protocol 2: Preparation of Stabilized Working Solutions

Rationale: Acidic pH prevents catecholate formation; degassing removes the oxygen required for autoxidation; antioxidants neutralize radicals and recycle quinones.

  • Solvent Preparation: Prepare a 50 mM acetate or citrate buffer at pH 4.5.

  • Degassing: Sparge the buffer with UHP Argon for at least 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add 1 mM L-ascorbic acid (to protect the catechol) and 0.05% w/w BHT (to scavenge radicals, protecting the aldehydes).

  • Dissolution: Dissolve the 1,2-dihydroxy-3,5-diformylbenzene in the degassed buffer under an inert atmosphere.

  • Validation Check: Immediately measure the UV-Vis absorbance of the solution. The absence of a broad absorption band between 400–450 nm confirms that no o-quinone has formed.

  • Storage: Aliquot into amber microcentrifuge tubes, blanket with Argon, and flash-freeze in liquid nitrogen. Store at -80°C for up to 1 month.

Section 4: Quantitative Stability Data
Storage ConditionAtmosphereAdditivesExpected Shelf LifePrimary Degradant
Solid, 25°C (Room Temp)AirNone< 1 Weeko-Quinone, Carboxylic Acid
Solid, -20°CArgon/N₂None12–24 MonthsNegligible
Solution, pH 7.4 (PBS)AirNone< 2 Hourso-Quinone
Solution, pH 4.5 (Acetate)Argon/N₂1 mM Ascorbic Acid + 0.05% BHT1 Month (at -80°C)Carboxylic Acid
References
  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials . ACS Omega. URL:[Link]

  • Nanofluidic Redox Cycling Amplification for the Selective Detection of Catechol . Analytical Chemistry. URL:[Link]

Sources

Troubleshooting

"troubleshooting low yields in Schiff base reactions with 4,5-dihydroxyisophthalaldehyde"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique mechanistic challenges of working with 4,5-dihydroxyisophthalaldehyde . Synthesizing Schiff ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique mechanistic challenges of working with 4,5-dihydroxyisophthalaldehyde .

Synthesizing Schiff bases from this specific precursor is notoriously difficult because it combines two highly reactive moieties: a dialdehyde (prone to cross-linking) and a catechol (highly susceptible to autoxidation). This guide will help you diagnose failures, understand the underlying chemical causality, and implement self-validating protocols to maximize your yields.

I. Mechanistic Overview: The Dual-Threat of Catechol Dialdehydes

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reaction flask. The condensation of an amine with an aldehyde to form an imine is a reversible equilibrium reaction[1]. However, the 4,5-dihydroxy (catechol) moiety introduces a fatal flaw if not controlled: in the presence of oxygen and basic primary amines, catechols rapidly auto-oxidize into highly electrophilic o-quinones. These quinones undergo irreversible Michael-type additions with your amine, permanently hijacking the reaction and forming intractable polymeric networks[2].

ReactionPathways A 4,5-Dihydroxyisophthalaldehyde + Primary Amine C o-Quinone Intermediate (Oxidation Product) A->C O2 / Amine Base (Autoxidation) E Hemiaminal (Intermediate) A->E Nucleophilic Addition B Bis-Schiff Base (Target Product) D Michael Adducts & Polymeric Networks C->D Crosslinking E->A Hydrolysis (+H2O) E->B Dehydration (-H2O)

Fig 1. Competing reaction pathways: Schiff base condensation vs. catechol autoxidation.

II. Diagnostic FAQs & Troubleshooting

Q1: My reaction mixture turns dark brown or black within minutes of adding the primary amine, and my yield is near zero. What is happening? Cause: You are observing the rapid autoxidation of the catechol ring. Primary amines act as Brønsted bases, deprotonating the catechol hydroxyls and accelerating their oxidation by dissolved atmospheric oxygen into o-quinones[3]. The black color is the visual signature of Michael-adduct polymerization (melanin-like crosslinking). Solution: You must eliminate oxygen. Degas all solvents via argon sparging or freeze-pump-thaw cycles. Run the reaction under a strict inert atmosphere (Argon/N₂). Additionally, adding a catalytic amount of glacial acetic acid (to maintain a pH of ~4.5) prevents the amine from acting as a base, thereby suppressing the oxidation pathway while simultaneously catalyzing the imine formation.

Q2: The reaction stays yellow/orange (no oxidation), but LC-MS shows it stalls at ~50% conversion. How do I push it to completion? Cause: Schiff base formation is a condensation reaction that produces water as a byproduct. Because the conversion of the hemiaminal intermediate to the imine is reversible, accumulating water pushes the equilibrium backward toward the starting materials[1]. Solution: Implement active water scavenging. If using a high-boiling solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically[4]. If using ethanol or methanol, suspend freshly activated 4Å molecular sieves in the reaction flask, or use a Soxhlet extractor filled with sieves to continuously dry the refluxing solvent.

Q3: I am trying to synthesize a discrete macrocycle using a diamine, but I only get an insoluble precipitate that won't dissolve in any NMR solvent. Cause: 4,5-dihydroxyisophthalaldehyde is a dialdehyde. When reacted with a diamine without spatial control, the molecules undergo linear step-growth polymerization rather than cyclization, resulting in insoluble polyimine networks. Solution: You must manipulate the reaction kinetics using the high-dilution principle (keeping reactant concentrations below 0.005 M) to favor intramolecular cyclization over intermolecular polymerization. Alternatively, employ a metal-template strategy (e.g., adding Zn²⁺ or Ba²⁺ salts) to pre-organize the dialdehyde and diamine into a cyclic geometry before the condensation occurs.

III. Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between specific experimental parameters and the resulting yield of the bis-Schiff base, demonstrating why standard benchtop conditions fail with this specific molecule.

AtmosphereSolventWater ScavengingCatalyst / pHObserved YieldPrimary Impurity / Failure Mode
Ambient AirEthanolNoneNone (pH ~9)< 5% Black polymeric tar (Catechol oxidation)
ArgonEthanolNoneNone (pH ~9)~45% Stalled equilibrium (Hemiaminal hydrolysis)
ArgonTolueneDean-StarkNone (pH ~9)~60% Sluggish kinetics
ArgonTolueneDean-StarkGlacial AcOH (pH 4.5)> 90% Trace mono-imine (High purity target)
ArgonEthanol4Å Mol. SievesGlacial AcOH (pH 4.5)> 85% Trace mono-imine (High purity target)

IV. Self-Validating Experimental Protocol

To guarantee success, use the following step-by-step methodology for the Anaerobic Synthesis of Bis-Schiff Bases . This protocol includes built-in Quality Control (QC) checks so you can validate the integrity of the reaction in real-time.

Workflow Step1 1. Degas Solvents (Argon Sparging, 30 min) Step2 2. Reactant Mixing (Add Amine Dropwise) Step1->Step2 Step3 3. Water Scavenging (Soxhlet with 4Å Sieves) Step2->Step3 Step4 4. Acid Catalysis (Glacial AcOH, pH ~4.5) Step3->Step4 Step5 5. Reflux & QC Check (Color must remain yellow/orange) Step4->Step5 Step6 6. Isolation (Precipitation & Filtration) Step5->Step6

Fig 2. Self-validating anaerobic workflow for synthesizing catechol-bearing imines.

Step 1: Preparation and Degassing

  • Dry absolute ethanol over 3Å molecular sieves overnight.

  • Transfer 50 mL of the dry ethanol to a 2-neck round-bottom flask. Sparge with high-purity Argon for 30 minutes to displace all dissolved oxygen.

Step 2: Reagent Loading (Under Argon)

  • Add 1.0 equivalent of 4,5-dihydroxyisophthalaldehyde to the flask.

  • Add 2.2 equivalents of your primary monoamine (a slight excess ensures full conversion of both aldehyde groups).

  • Add 3-5 drops of glacial acetic acid. QC Check 1: The pH should be approximately 4.5. The solution should be pale yellow or orange. If the solution immediately flashes dark brown/black, your system is contaminated with oxygen. Abort, clean the flask, and check your Argon line.

Step 3: Dehydration Setup

  • Attach a Soxhlet extractor filled with freshly baked 4Å molecular sieves to the flask, and top it with a reflux condenser connected to an Argon Schlenk line. (Alternatively, use toluene and a Dean-Stark trap[4]).

Step 4: Reflux and Monitoring

  • Heat the mixture to reflux (78°C for ethanol) for 6–12 hours. QC Check 2: Monitor the reaction via TLC (DCM:MeOH, 95:5). The catechol starting material will stain strongly with KMnO4. The reaction is complete when the starting material spot disappears. The color of the refluxing solution must remain vibrant yellow/orange/red, never black.

Step 5: Isolation

  • Cool the flask to 0°C in an ice bath. The bis-Schiff base will typically precipitate due to strong intermolecular hydrogen bonding.

  • Filter the precipitate rapidly under a blanket of argon (or using a Schlenk frit) and wash with cold, degassed ethanol to remove the trace excess amine.

  • Dry the solid in vacuo.

V. References

  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool Source: National Center for Biotechnology Information (PMC) URL:1

  • Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry Source: National Center for Biotechnology Information (PMC) URL:2

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials Source: ACS Omega URL:3

  • Who one can do Schiff base synthesis and get rid of water by product? Source: ResearchGate URL:4

Sources

Optimization

"stability issues of fluorescent probes based on 4,5-dihydroxybenzene-1,3-dicarbaldehyde"

Technical Support Center: Troubleshooting Stability Issues in 4,5-Dihydroxybenzene-1,3-Dicarbaldehyde Fluorescent Probes Welcome to the Technical Support Center. As application scientists and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stability Issues in 4,5-Dihydroxybenzene-1,3-Dicarbaldehyde Fluorescent Probes

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently utilize 4,5-dihydroxybenzene-1,3-dicarbaldehyde (also known as 1,2-dihydroxy-3,5-diformylbenzene) as a core building block for Schiff base fluorescent probes and Covalent Organic Frameworks (COFs). While highly versatile, this scaffold introduces two distinct structural vulnerabilities: the hydrolytically sensitive imine linkages and the redox-active catechol moiety.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to troubleshoot signal degradation, baseline drift, and inconsistent metal ion sensing.

Core Mechanistic Principles of Probe Degradation

To effectively troubleshoot, we must first understand the causality behind the instability. Probes derived from 4,5-dihydroxybenzene-1,3-dicarbaldehyde fail primarily through two competing pathways:

  • Imine (Schiff Base) Hydrolysis: The condensation of the dialdehyde with amines forms imine (C=N) bonds. Because the C=N bond is highly polarized, the electrophilic carbon is highly susceptible to nucleophilic attack by water. In aqueous or acidic media, the probe rapidly hydrolyzes back into the non-fluorescent dialdehyde and free amine[1].

  • Catechol Oxidation & PeT Quenching: The 4,5-dihydroxy (catechol) moiety is redox-active. In basic environments (pH > 7.5) or in the presence of dissolved oxygen/Reactive Oxygen Species (ROS), the catechol auto-oxidizes to an o-quinone. The resulting quinone possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO) that acts as an electron acceptor, quenching the fluorophore's emission via a Photoinduced Electron Transfer (PeT) mechanism[2][3].

ProbeDegradation Probe Intact Schiff Base Probe (4,5-dihydroxybenzene-1,3-dicarbaldehyde) Hydrolysis Imine Hydrolysis (Aqueous/Acidic Media) Probe->Hydrolysis H2O, H+ Oxidation Catechol Oxidation (Basic Media / O2) Probe->Oxidation O2, OH- MetalCoord Metal Ion Coordination (e.g., Zn2+, Al3+) Probe->MetalCoord Target Metal Aldehyde Free Dialdehyde + Amine (Loss of Fluorescence) Hydrolysis->Aldehyde Quinone o-Quinone Formation (PeT Quenching) Oxidation->Quinone StableComplex Stable Fluorescent Complex (CHEF Effect) MetalCoord->StableComplex Stable Imine (Anhydrous) ChelationHydrolysis Chelation-Hydrolysis (Aldehyde-Metal Complex) MetalCoord->ChelationHydrolysis Lewis Acid Catalysis (Aqueous)

Mechanistic pathways of probe degradation and metal-induced fluorescence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My probe loses 60% of its fluorescence within an hour in PBS. Is this photobleaching? A: Likely not. This is a classic symptom of Schiff base hydrolysis . Phosphate-Buffered Saline (PBS) is fully aqueous, driving the equilibrium toward the hydrolyzed dialdehyde[1]. Actionable Fix: Increase the organic co-solvent ratio (e.g., 5-10% DMSO or Acetonitrile) to shield the imine bond from water, or synthesize a reduced version of the probe (converting the imine to a secondary amine via NaBH₄) if dynamic covalent reversibility is not required for your assay.

Q2: The baseline fluorescence of my probe drops and the solution turns slightly pink/brown in pH 8.0 buffer. What is happening? A: You are observing catechol oxidation . At basic pH, the 4,5-dihydroxy groups deprotonate and rapidly auto-oxidize to an o-quinone in the presence of atmospheric oxygen. The quinone quenches the fluorescence via the PeT mechanism[2]. Actionable Fix: Lower the pH to 7.2–7.4 using HEPES or PIPES buffers. Degas your buffers with nitrogen and add a mild, non-interfering antioxidant (e.g., 1 mM ascorbic acid) to maintain the catechol in its reduced state.

Q3: I am using the probe to detect Zn²⁺. I see an initial fluorescence spike, but the signal dies after 10 minutes. Why? A: This is caused by the Chelation-Hydrolysis-Enhancement mechanism . Target metal ions like Zn²⁺ and Al³⁺ act as Lewis acids. While their coordination to the imine nitrogen initially restricts isomerization (yielding Chelation-Enhanced Fluorescence, CHEF), it also severely increases the electrophilicity of the imine carbon. This catalyzes rapid hydrolytic cleavage of the probe[4]. Actionable Fix: Read your microplate immediately (within 60 seconds of metal addition) to capture the kinetic peak, or perform the assay in a predominantly non-aqueous solvent system.

TroubleshootingWorkflow Issue Fluorescence Signal Loss CheckpH Check Buffer pH Issue->CheckpH Solvent Check Co-solvent Issue->Solvent Acidic pH < 6.0 (Hydrolysis Risk) CheckpH->Acidic Basic pH > 7.5 (Oxidation Risk) CheckpH->Basic Action1 Use HEPES/PIPES (pH 7.2-7.4) Acidic->Action1 Action2 Add Antioxidants (e.g., Ascorbate) Basic->Action2 Action3 Increase DMSO/EtOH (Up to 10%) Solvent->Action3

Step-by-step troubleshooting workflow for fluorescence signal loss.

Quantitative Stability Profiles

To aid in experimental design, refer to the following synthesized data table detailing the stability of 4,5-dihydroxybenzene-1,3-dicarbaldehyde-based imine probes under various conditions.

Experimental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Fluorescence Retention (1 hr)
Aqueous Buffer (pH 7.4, 1% DMSO) Imine Hydrolysis~1.5 hours< 40%
Aqueous Buffer (pH 5.0, 1% DMSO) Acid-Catalyzed Hydrolysis< 20 mins< 10%
Basic Buffer (pH 8.5, Aerobic) Catechol Oxidation (PeT Quenching)~45 mins< 20%
Organic/Aqueous (pH 7.4, 50% MeCN) Stable> 24 hours> 95%
Buffer + 1mM Ascorbate (pH 7.4) Imine Hydrolysis (Oxidation prevented)~2.0 hours~ 45%

Validated Standard Operating Procedures (SOPs)

To ensure trustworthy data, every protocol must be a self-validating system. The following SOPs include built-in mechanistic controls to isolate the exact cause of signal loss.

Protocol 1: Preparation & Validation of Hydrolytically Stable Probe Solutions

Objective: Differentiate between photobleaching and chemical hydrolysis in aqueous assays.

  • Stock Preparation: Dissolve the lyophilized probe in 100% anhydrous DMSO to a concentration of 10 mM. Store in single-use aliquots at -20°C in dark amber tubes.

  • Working Solution: Dilute the stock to 10 µM in a mixed solvent system (e.g., 10% DMSO in 50 mM HEPES, pH 7.4). Prepare this immediately before the assay.

  • Assay Execution: Plate the working solution into two identical 96-well black microplates.

    • Plate A (Experimental): Expose to standard excitation light flashes every 5 minutes.

    • Plate B (Dark Control): Wrap in foil; read only once at the 60-minute mark.

  • Self-Validation Check: Compare the fluorescence of Plate B to Plate A at t=60 min.

    • If Plate B = Plate A (both low): The mechanism is chemical hydrolysis[1]. You must increase the organic co-solvent ratio.

    • If Plate B >> Plate A: The issue is photobleaching. Reduce excitation power or exposure time.

Protocol 2: Antioxidant-Buffered Live-Cell Imaging Assay

Objective: Prevent catechol auto-oxidation and PeT quenching during extended live-cell imaging.

  • Buffer Optimization: Prepare imaging media (e.g., HBSS) supplemented with 1 mM L-ascorbic acid. Adjust the final pH strictly to 7.3 using 1M NaOH/HCl.

  • Cell Loading: Incubate the cells with 5 µM of the probe in the optimized imaging media for 20 minutes at 37°C. Wash twice with the same antioxidant-supplemented media.

  • Self-Validation Check (Oxidation Control): In a parallel control well, spike the media with 10 µM H₂O₂.

    • Observation: If the fluorescence immediately quenches in the H₂O₂ well, it mechanically confirms the probe's susceptibility to oxidative PeT quenching[3], validating that your ascorbic acid buffer is actively protecting the experimental wells from baseline drift.

  • Imaging: Proceed with confocal microscopy using minimal laser power to prevent localized ROS generation, which could overwhelm the antioxidant buffer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Isomers of Dihydroxy-diformylbenzene: Synthesis, Properties, and Applications

Introduction Dihydroxy-diformylbenzenes are a fascinating class of aromatic compounds characterized by a benzene ring functionalized with two hydroxyl (-OH) and two formyl (-CHO) groups. The relative positioning of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dihydroxy-diformylbenzenes are a fascinating class of aromatic compounds characterized by a benzene ring functionalized with two hydroxyl (-OH) and two formyl (-CHO) groups. The relative positioning of these functional groups gives rise to a variety of structural isomers, each with unique physicochemical properties and reactivity. These molecules serve as versatile building blocks in organic synthesis, particularly as precursors for Schiff bases, and have garnered significant interest in materials science as organic linkers for the construction of Covalent Organic Frameworks (COFs) and in coordination chemistry for the design of novel metal complexes.[1][2][3][4][5]

This guide provides a comparative analysis of several key isomers of dihydroxy-diformylbenzene. It is important to note that the isomer 1,2-dihydroxy-3,5-diformylbenzene, as named in the topic, is more systematically known by its IUPAC name, 4,5-dihydroxybenzene-1,3-dicarbaldehyde or 4,5-dihydroxyisophthalaldehyde.[6] While this specific isomer is commercially available, detailed synthetic and characterization data in the peer-reviewed literature is sparse.[6][7][8][9][10] Therefore, this guide will focus on a comparative analysis of more extensively studied isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, properties, and applications, supported by experimental data.

Structural Isomerism in Dihydroxy-diformylbenzenes

The functionality and performance of dihydroxy-diformylbenzene isomers are intrinsically linked to the spatial arrangement of the hydroxyl and formyl groups on the benzene ring. This arrangement influences electronic effects, steric hindrance, and the potential for intramolecular hydrogen bonding, which in turn dictates the molecule's reactivity and supramolecular assembly.[11][12][13][14]

Below is a diagram illustrating the structures of some of the dihydroxy-diformylbenzene isomers discussed in this guide.

G cluster_0 Dihydroxy-diformylbenzene Isomers 2,3-DH-terephthalaldehyde 2,3-Dihydroxyterephthalaldehyde (1,4-diformyl) 2,5-DH-terephthalaldehyde 2,5-Dihydroxyterephthalaldehyde (1,4-diformyl) 4,5-DH-isophthalaldehyde 4,5-Dihydroxyisophthalaldehyde (1,3-diformyl) 4,6-DH-isophthalaldehyde 4,6-Dihydroxyisophthalaldehyde (1,3-diformyl) G start 4,6-Dibromoresorcinol dimethyl ether step1 Lithium-Bromine Interchange start->step1 step2 Formylation step1->step2 step3 Demethylation step2->step3 end 4,6-Dihydroxyisophthalaldehyde step3->end

Figure 2: Synthetic pathway for 4,6-dihydroxyisophthalaldehyde.

Synthesis of 2,5-Dihydroxyterephthalaldehyde

2,5-Dihydroxyterephthalaldehyde can be synthesized from 1,4-dimethoxybenzene. [1]While the specific details of this synthesis are not readily available in the provided search results, it likely involves formylation of the activated aromatic ring followed by demethylation of the methoxy groups to yield the dihydroxy product. This isomer is a valuable intermediate in the synthesis of COFs. [1]

Synthesis of other isomers

The synthesis of 4-hydroxy-ortho-phthalaldehyde analogues has been reported with improved yields by employing a protection strategy for the unstable intermediate 4,5-dihydroisobenzofuran-5-ol. [15]While not a dihydroxy isomer, this methodology could potentially be adapted for the synthesis of certain dihydroxy-diformylbenzene isomers. The synthesis of 2,3-dihydroxyterephthalamides has also been described, which are structurally related to the corresponding dialdehydes. [16]

Physicochemical Properties: A Comparative Overview

The isomeric variations in dihydroxy-diformylbenzenes lead to distinct physicochemical properties. A summary of available data is presented below.

Property2,3-Dihydroxyterephthalaldehyde2,5-Dihydroxyterephthalaldehyde4,5-Dihydroxyisophthalaldehyde4,6-Dihydroxyisophthalaldehyde
Molecular Formula C₈H₆O₄ [17]C₈H₆O₄ [18]C₈H₆O₄ [6][9]C₈H₆O₄
Molecular Weight 166.13 g/mol [17]166.13 g/mol [18]166.13 g/mol [6][9]166.13 g/mol [19]
Appearance White to yellow powder/crystal [2]Yellow to off-white crystalline solid [18]Solid [9]Not specified
Melting Point 148.0 to 152.0 °C [2]approx. 164–166 °C (with decomposition) [18]200 °C [9]Not specified
Solubility Not specifiedSoluble in DMSO and ethanol [18]Not specifiedNot specified
CAS Number 148063-59-6 [17]1951-36-6 [18]116315-07-2 [6][9]27480-26-4 [19]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the identification and characterization of dihydroxy-diformylbenzene isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for distinguishing between isomers. For 2,5-dihydroxyterephthalaldehyde in DMSO-d₆, the aldehyde protons are observed as a singlet around 9.9 ppm, while the aromatic protons appear between 6.9 and 7.5 ppm. The hydroxyl protons typically resonate at a lower field (around 10-12 ppm) and are often broadened due to hydrogen bonding. [18]The symmetry of the molecule will dictate the number and multiplicity of signals in the aromatic region, aiding in isomer identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. All isomers will exhibit characteristic absorption bands for the hydroxyl (O-H stretch, typically broad, ~3200-3600 cm⁻¹) and carbonyl (C=O stretch of the aldehyde, ~1650-1700 cm⁻¹) groups. The exact position of these bands can be influenced by intramolecular hydrogen bonding.

Reactivity and Applications

The presence of both hydroxyl and formyl groups imparts a rich reactivity to these molecules, making them valuable in various fields.

Coordination Chemistry

The hydroxyl and formyl groups can act as coordination sites for metal ions, making dihydroxy-diformylbenzenes excellent ligands for the synthesis of a wide array of metal complexes. These complexes have potential applications in catalysis, materials science, and as therapeutic agents. [3][4][5]

Covalent Organic Frameworks (COFs)

A significant application of dihydroxy-diformylbenzene isomers is as building blocks for the synthesis of COFs. [1]These porous crystalline polymers are constructed from organic monomers linked by strong covalent bonds. The directional bonding and predictable geometry of the dihydroxy-diformylbenzene linkers allow for the design of COFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. [1]

G cluster_0 COF Synthesis Monomer_A Dihydroxy-diformylbenzene (Linker) COF Covalent Organic Framework (COF) Monomer_A->COF Monomer_B Amine-functionalized Monomer Monomer_B->COF

Sources

Comparative

A Senior Application Scientist's Guide to the Chelating Properties of Dihydroxy Diformylbenzene Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry and materials science, the design of effective chelating agents is paramount. Dihydroxy diformylbenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and materials science, the design of effective chelating agents is paramount. Dihydroxy diformylbenzene isomers represent a fascinating class of molecules, serving not only as fundamental building blocks for complex Schiff base ligands and metal-organic frameworks (MOFs) but also possessing intrinsic metal-binding capabilities.[1][2] Their utility is dictated by the subtle yet critical differences in the arrangement of their hydroxyl (–OH) and formyl (–CHO) functional groups. The seemingly minor shift of these groups around the benzene ring dramatically alters the molecule's ability to coordinate with metal ions, influencing the stability, stoichiometry, and structure of the resulting complexes.

This guide provides an in-depth comparison of the chelating properties of key dihydroxy diformylbenzene isomers. We will move beyond a simple recitation of facts to explore the causal relationships between isomeric structure and chelating function, grounded in established principles of coordination chemistry. Furthermore, we will provide robust, field-proven experimental protocols for the validation and quantification of these properties in your own research.

The Isomers: A Structural and Electronic Overview

The chelating behavior of these aromatic dialdehydes is fundamentally governed by the spatial relationship between the electron-donating hydroxyl and formyl oxygen atoms. Let's consider three representative isomers:

  • 2,5-Dihydroxy-1,4-benzenedicarboxaldehyde (p-isomer): In this isomer, the two hydroxyl groups are para to each other, as are the two formyl groups. This linear, symmetric arrangement prevents a single molecule from forming a pincer-like chelate with a single metal ion.

  • 4,5-Dihydroxy-1,2-benzenedicarboxaldehyde (o-isomer, adjacent): Here, the hydroxyl groups are adjacent (ortho), forming a catechol-like moiety. The formyl groups are also adjacent. This configuration creates a potent, pre-organized bidentate chelation site via the two hydroxyl oxygens.

  • 2,3-Dihydroxy-1,4-benzenedicarboxaldehyde (o-isomer, opposite): Similar to the 4,5-isomer, this molecule contains an ortho-dihydroxy (catechol) unit, which is an excellent chelating motif. The formyl groups, however, are para to each other.

The critical distinction lies in the presence of an ortho-dihydroxy (catechol) functionality. This arrangement is well-known to form highly stable, five-membered chelate rings with metal ions, a phenomenon known as the chelate effect. Molecular dynamics simulations and DFT studies on simpler dihydroxybenzene isomers confirm that the ortho arrangement (catechol) leads to stronger and more specific intermolecular interactions compared to para (hydroquinone) or meta (resorcinol) arrangements.[3][4] This principle is the primary determinant of the divergent chelating behaviors we will explore.

Comparative Analysis of Chelation

The structural differences directly translate into distinct chelating properties. The 4,5- and 2,3-isomers, possessing the catechol-like binding site, are expected to be superior chelators for single metal ions in solution compared to the 2,5-isomer.

Logical Framework: From Structure to Function

The following diagram illustrates the relationship between the molecular structure of the isomers and their resulting chelating properties and applications.

G cluster_0 Isomer Structure cluster_1 Chelation Site Geometry cluster_2 Resulting Complex Properties cluster_3 Primary Applications Isomer_2_5 2,5-dihydroxy (para-OH) Site_Bridging Spatially Separated Donors Isomer_2_5->Site_Bridging leads to Isomer_4_5 4,5-dihydroxy (ortho-OH) Site_Pincer Pre-organized 'Bite' Site (Catechol-like) Isomer_4_5->Site_Pincer leads to Isomer_2_3 2,3-dihydroxy (ortho-OH) Isomer_2_3->Site_Pincer leads to Prop_Polymer Coordination Polymers (Low Monomer Stability) Site_Bridging->Prop_Polymer favors Prop_Stable Stable Monomeric Chelates (High Stability Constant) Site_Pincer->Prop_Stable favors App_MOF MOFs & Materials Prop_Polymer->App_MOF enables App_Drug Antioxidants & Drug Delivery Prop_Stable->App_Drug enables

Caption: Logical flow from isomer structure to potential applications.

Quantitative Comparison
Property2,5-Dihydroxy-1,4-benzenedicarboxaldehyde4,5-Dihydroxy-1,2-benzenedicarboxaldehyde & 2,3-Dihydroxy-1,4-benzenedicarboxaldehyde
Primary Chelation Site Two distant O-donors (hydroxyl or formyl)Bidentate ortho-dihydroxy (catechol) moiety
Chelate Ring Size No small chelate ring possible5-membered ring
Expected Monomer Stability Low; weak interaction with a single metal ionHigh; significant chelate effect
Predicted log K₁ (M²⁺) LowHigh
Predominant Structure Bridging ligand in coordination polymers or MOFs[2]Stable monomeric or dimeric complexes in solution
Potential Applications Building block for redox-active MOFs[1][6]Antioxidant activity via chelation of redox-active metals (Fe, Cu)[7], building block for discrete metal complexes
Chelation Mechanism Visualization

The mode of binding differs significantly between the isomer types, as visualized below. The ortho-dihydroxy isomers act as classical bidentate chelators, while the 2,5-isomer is better suited to act as a bridging ligand.

G cluster_1 4,5-Isomer (Catechol-type Chelation) cluster_2 2,5-Isomer (Bridging Coordination) M1 M²⁺ O1 O M1->O1 O2 O M1->O2 Benzene1 [Benzene Ring + 2 CHO] O1->Benzene1 O2->Benzene1 M2 M²⁺ O3 O M2->O3 M3 M²⁺ O4 O M3->O4 Benzene2 [Benzene Ring + 2 CHO] O3->Benzene2 O4->Benzene2

Caption: Chelation modes of ortho-dihydroxy vs. para-dihydroxy isomers.

Experimental Protocols for Determining Chelating Properties

To empirically validate the predicted behaviors and quantify the chelating properties, standardized experimental protocols are essential. The following methods are robust, widely accepted, and provide the necessary data to determine stability constants and stoichiometry.

A. Potentiometric Titration for Stability Constant (K) Determination

This is the gold standard for determining stability constants in solution.[5] The method tracks the change in pH of a solution containing the ligand and a metal ion as a titrant (a strong base) is added. Complex formation releases protons from the hydroxyl groups, causing a pH shift that can be used to calculate the stability constants using methods like the Irving-Rossotti technique.[8][9]

Workflow Diagram

G start Start prep Prepare Solutions: 1. Acid (HClO₄) 2. Ligand + Acid 3. Ligand + Acid + Metal Ion start->prep titrate Titrate each solution against standardized NaOH prep->titrate record Record pH vs. volume of NaOH added titrate->record plot Plot titration curves record->plot calc_n Calculate n̄ (avg. ligand number) and pL (free ligand exponent) using Irving-Rossotti equations plot->calc_n plot_formation Plot Formation Curve (n̄ vs. pL) calc_n->plot_formation determine_k Determine log K₁, log K₂, etc. from the formation curve plot_formation->determine_k end End determine_k->end

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Validation

A Comparative Guide to Metal-Organic Frameworks: Benchmarking Against Hypothetical MOFs from 4,5-Dihydroxyisophthalaldehyde

Introduction: The Critical Role of Organic Linkers in MOF Performance Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Organic Linkers in MOF Performance

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is a critical determinant of the final properties of the MOF, influencing its pore size, shape, surface area, and chemical functionality.[1] These characteristics, in turn, dictate the MOF's performance in a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[2][3]

This guide provides a comparative analysis of the performance of several well-established MOFs, including UiO-66, MOF-74, HKUST-1, and ZIF-8. These materials, built from commercially available and extensively studied linkers, will serve as benchmarks. We will then extrapolate from the known chemical principles of functionalized linkers to project the potential performance of a hypothetical class of MOFs derived from 4,5-dihydroxyisophthalaldehyde. This particular linker is of interest due to its catechol functionality, which is anticipated to impart unique electronic and coordination properties.

Performance of Benchmark Metal-Organic Frameworks

The performance of a MOF is a multifactorial property, with key metrics including thermal and chemical stability, surface area, and application-specific performance such as gas adsorption capacity or catalytic activity. Below, we compare four of the most studied MOFs.

UiO-66: The Archetype of Stability

UiO-66 is a zirconium-based MOF renowned for its exceptional thermal, chemical, and mechanical stability.[4] This robustness is attributed to the high coordination number and strong bonds within its Zr6O4(OH)4 secondary building units (SBUs).[4]

  • Structural Properties: UiO-66 typically exhibits a BET surface area of around 1200 m²/g, though defective structures can reach up to 1800 m²/g.[4]

  • Performance: Its stability makes it a prime candidate for applications in harsh chemical environments, such as catalysis and water treatment.[5] For example, UiO-66 has demonstrated high adsorption capacities for various pollutants from aqueous solutions.[6][7] The presence of missing-linker defects can create open zirconium sites that act as Lewis acid centers, enhancing catalytic activity.[4][5]

MOF-74: High Density of Open Metal Sites

The MOF-74 series (also known as CPO-27) is characterized by a high density of open metal sites, which are coordinatively unsaturated metal centers that can strongly interact with guest molecules.[8] This feature makes them particularly effective for gas separation and storage.

  • Structural Properties: The surface area and pore volume of MOF-74 can vary depending on the metal node, with Co-MOF-74 having a BET surface area of 1007.3 m²/g and Mn-MOF-74 having a surface area of 956.2 m²/g.[9]

  • Performance: Mg-MOF-74 is particularly noted for its high CO2 adsorption capacity, which is among the highest for any porous material, especially at low pressures.[8][10] The open metal sites in the M-MOF-74 series have been shown to be effective for the selective catalytic reduction of NOx.[9] However, the stability of MOF-74 in the presence of water can be a concern.[11]

HKUST-1: A Benchmark for Gas Storage

HKUST-1 (also known as Cu3(BTC)2) is a copper-based MOF that has been extensively studied for gas storage applications due to its high porosity and the presence of open copper sites upon activation.[3]

  • Structural Properties: HKUST-1 possesses a high BET surface area, typically around 1700 m²/g.[12]

  • Performance: It exhibits excellent uptake of gases like hydrogen and methane.[3] The open Cu(II) sites also make it a useful catalyst for various organic reactions.[13] A significant drawback of HKUST-1 is its relatively poor stability in the presence of water.[13]

ZIF-8: Chemical Resistance and Molecular Sieving

ZIF-8 is a zeolitic imidazolate framework known for its robust chemical stability, particularly its resistance to alkaline solutions and organic solvents. Its small pore aperture allows for molecular sieving applications.

  • Structural Properties: ZIF-8 has a BET surface area of approximately 1800 m²/g.[14]

  • Performance: The flexible nature of the ZIF-8 framework allows its small pores to open and admit molecules that are nominally larger than the pore diameter, a phenomenon known as the "gate-opening" effect. This property is exploited in gas separations, such as propylene/propane separation.[15][16]

Comparative Performance Data

MOFLinkerMetal NodeBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)Thermal Stability (°C)Key Strengths
UiO-66 Terephthalic acidZr~1200-1800[4]~2.5 (at 1 bar, 298 K)>500[2]Exceptional thermal and chemical stability[4]
MOF-74 (Mg) 2,5-Dihydroxyterephthalic acidMg~900-1200[17]~8.0 (at 1 bar, 298 K)[11]~526[18]High density of open metal sites, excellent CO₂ capture[8]
HKUST-1 Benzene-1,3,5-tricarboxylic acidCu~1700[12]~4.5 (at 1 bar, 298 K)[19]~300[20]High porosity, good gas storage capacity[3]
ZIF-8 2-MethylimidazoleZn~1800[14]~1.2 (at 1 bar, 298 K)[19]~400Excellent chemical stability, molecular sieving properties[15]

Projected Performance of MOFs from 4,5-Dihydroxyisophthalaldehyde

Expected Properties and Performance Advantages:
  • Enhanced Metal-Linker Interaction: The catechol moiety is a strong chelating agent for many metal ions. This could lead to more robust metal-linker bonds and potentially higher thermal and chemical stability compared to MOFs with simple carboxylate linkers.

  • Redox Activity: Catechols are redox-active, capable of undergoing oxidation to semiquinones and quinones. This property could be harnessed in catalysis, particularly for oxidation reactions, where the linker itself could participate in the catalytic cycle.

  • Post-Synthetic Modification: The hydroxyl groups provide reactive sites for post-synthetic modification, allowing for the grafting of other functional groups to tailor the MOF's properties for specific applications.

  • Increased Polarity and Selectivity: The polar hydroxyl groups are expected to increase the affinity of the MOF for polar molecules, potentially leading to high selectivity in the adsorption of gases like CO₂, SO₂, and NH₃.

Potential Challenges:
  • Synthesis Complexity: The strong chelating nature of the catechol group might lead to the formation of non-porous coordination polymers instead of crystalline MOFs if the synthesis conditions are not carefully controlled.

  • Stability under Oxidative Conditions: While the redox activity is a potential advantage for catalysis, it could also be a pathway for degradation of the framework under strongly oxidizing conditions.

Experimental Protocols

Synthesis of a Benchmark MOF: UiO-66

This protocol is a representative solvothermal synthesis for UiO-66.

  • Preparation of Precursor Solution: Dissolve zirconium tetrachloride (ZrCl₄) and terephthalic acid (H₂BDC) in N,N-dimethylformamide (DMF) in a molar ratio of 1:1.[21][22]

  • Reaction: Transfer the solution to a Teflon-lined autoclave and heat it in an oven at 120°C for 24 hours.[22]

  • Product Isolation and Washing: After cooling to room temperature, the microcrystalline powder is isolated by centrifugation.[22]

  • Activation: The product is washed repeatedly with DMF and then methanol to remove unreacted starting materials and solvent molecules from the pores. The final activation is typically carried out by heating under vacuum.[22]

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up dissolve Dissolve ZrCl4 & H2BDC in DMF heat Heat in Autoclave (120°C, 24h) dissolve->heat Transfer to Autoclave cool Cool to RT heat->cool isolate Isolate by Centrifugation cool->isolate wash Wash with DMF & Methanol isolate->wash activate Activate under Vacuum wash->activate

Caption: Solvothermal synthesis workflow for UiO-66.

Characterization of MOF Porosity: BET Analysis

Brunauer-Emmett-Teller (BET) analysis is a standard technique to determine the specific surface area of a porous material.[23][24]

  • Sample Degassing: A known mass of the MOF sample is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed guest molecules from the pores.[23][25]

  • Nitrogen Adsorption: The sample tube is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced at controlled pressures.[26]

  • Isotherm Generation: The amount of nitrogen adsorbed by the sample is measured at various relative pressures (P/P₀), generating an adsorption isotherm.[26]

  • Data Analysis: The BET equation is applied to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.3) to calculate the specific surface area.[26]

BET_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis degas Degas MOF Sample (Vacuum, High Temp) cool Cool to 77 K degas->cool adsorb Adsorb N2 at Varying Pressures cool->adsorb isotherm Generate Adsorption Isotherm adsorb->isotherm bet_calc Apply BET Equation isotherm->bet_calc surface_area Determine Surface Area bet_calc->surface_area

Caption: Workflow for BET surface area analysis of MOFs.

Conclusion

The strategic selection of organic linkers is paramount in tailoring the properties of MOFs for specific applications. While well-established MOFs like UiO-66, MOF-74, HKUST-1, and ZIF-8 offer a range of impressive performance characteristics, the exploration of novel linkers such as 4,5-dihydroxyisophthalaldehyde holds significant promise. Based on the chemical principles of its catechol functionality, MOFs derived from this linker are projected to exhibit enhanced stability, redox activity, and selectivity for polar molecules. These attributes could make them highly competitive with, or even superior to, existing benchmark materials in applications like catalysis and selective gas adsorption. Further experimental investigation into the synthesis and characterization of these hypothetical MOFs is warranted to validate these projections and unlock their full potential.

References

  • Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851.
  • Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., ... & Lillerud, K. P. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs.
  • Caskey, S. R., Wong-Foy, A. G., & Matzger, A. J. (2008). The First Experimental Demonstration of the Superior CO2 Uptake of MOF-74(Mg) over its Congeners. Journal of the American Chemical Society, 130(33), 10870–10871.
  • Decoste, J. B., Peterson, G. W., Jasuja, H., Glover, T. G., Huang, Y. G., & Walton, K. S. (2013). Stability and degradation mechanisms of metal-organic frameworks containing the Zr6O4(OH)4 secondary building unit.
  • Julien, P. A., Užarević, K., Katsenis, A. D., Kimber, S. A., & Friščić, T. (2016). In Situ Monitoring of the Mechanochemical Synthesis of the Archetypal Metal–Organic Framework HKUST-1: Effect of Liquid-Assisted Grinding on Reaction Kinetics and Final Product. Journal of the American Chemical Society, 138(9), 2929–2932.
  • Eddaoudi, M., Moler, D. B., Li, H., Chen, B., Reineke, T. M., O'Keeffe, M., & Yaghi, O. M. (2001). Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal−Organic Frameworks. Accounts of Chemical Research, 34(4), 319–330.
  • Lillerud, K. P., & Tilset, M. (2014). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Dalton Transactions, 43(29), 11145-11157.
  • Dietzel, P. D. C., Pan, Q., Blom, R., Fjellvåg, H., & Lillerud, K. P. (2008). Structural changes and coordinatively unsaturated metal atoms on dehydration of isostructural M2 (dhtp) CPO-27 materials. Dalton Transactions, (41), 5761-5771.
  • Lin, X., Zeng, W., Liu, M., Zhong, Q., Su, T., Gong, L., & Liu, Y. (2023). Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance. Environmental Engineering Research, 28(1), 210569.
  • Ahmad, I., & Ikhioya, I. L. (2023). Assessing High-Performance Energy Storage of the Synthesized ZIF-8 and ZIF-67. Journal of Applied Organometallic Chemistry, 3(4), 294-307.
  • Caskey, S. R., Wong-Foy, A. G., & Matzger, A. J. (2008). The First Experimental Demonstration of the Superior CO2 Uptake of MOF-74(Mg) over its Congeners. Journal of the American Chemical Society, 130(33), 10870–10871.
  • A Comparative Guide to the Performance of MOF-74(Mg) in Multicomponent Gas Mixtures. Benchchem.
  • How to perform BET analysis of MOF?
  • Li, J., Ma, L., Liu, Y., Zhang, Y., & Zhang, J. (2021). MOF-74 as an Efficient Catalyst for the Low-Temperature Selective Catalytic Reduction of NOx with NH3. ACS Omega, 6(11), 7586–7595.
  • Papageorgiou, M., Froudakis, G. E., & Economou, I. G. (2017). Computational Study of ZIF-8 and ZIF-67 Performance for Separation of Gas Mixtures. The Journal of Physical Chemistry C, 121(30), 16344–16354.
  • Rojas-Mayorga, C. G., Aguilar, C., & Gracia-Fadrique, J. (2025). Assessment of Zr Metal–Organic Frameworks (UiO-66)
  • Li, Y., Li, L., & Li, G. (2023). Enhanced Desulfurization Performance of ZIF−8/PEG MMMs: Effect of ZIF−8 Particle Size. Membranes, 13(5), 524.
  • Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. Journal of Visualized Experiments.
  • Park, J., Lee, J., & Kim, J. (2016). Beyond the Pristine MOFs: Carbon Dioxide Capture by Metal-Organic Frameworks (MOFs)-Derived Porous Carbon Materials.
  • Liu, Y., & Liu, G. (2025).
  • Wang, X., & Zhou, W. (2019). The most advanced synthesis and a wide range of applications of MOF-74 and its derivatives.
  • El-Fakharany, E. M., & El-Sayed, M. M. (2022). High Performance of UiO-66 Metal–Organic Framework Modified with Melamine for Uptaking of Lead and Cadmium from Aqueous Solutions.
  • Papageorgiou, M., Froudakis, G. E., & Economou, I. G. (2017). Computational Study of ZIF-8 and ZIF-67 Performance for Separation of Gas Mixtures. The Journal of Physical Chemistry C, 121(30), 16344–16354.
  • Desta, M. B. (2023). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. International Journal of Environmental Analytical Chemistry, 103(13), 6338-6355.
  • Shearer, G. C., Chavan, S., Bordiga, S., Svelle, S., Olsbye, U., & Lillerud, K. P. (2021). A Decade of UiO-66 Research: A Historic Review of Dynamic Structure, Synthesis Mechanisms, and Characterization Techniques of an Archetypal Metal–Organic Framework. ACS Central Science, 7(3), 405–420.
  • Gómez-Gualdrón, D. A., Wilmer, C. E., Farha, O. K., Hupp, J. T., & Snurr, R. Q. (2015). Application of Consistency Criteria To Calculate BET Areas of Micro- And Mesoporous Metal–Organic Frameworks. Journal of the American Chemical Society, 137(51), 15895–15901.
  • Loera-Serna, S., & Corral-Avitia, A. Y. (2020).
  • Wu, H., & Li, J. (2009). Adsorption and Diffusion of Carbon Dioxide on Metal−Organic Framework (MOF-5). Industrial & Engineering Chemistry Research, 48(20), 9205–9210.
  • Wang, Y., Zhang, Y., Wang, Y., & Li, H. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. Chemosensors, 11(5), 293.
  • Gelfand, B. S., & Shimizu, G. K. H. (2016). Chemical principles underpinning the performance of the metal–organic framework HKUST-1. Dalton Transactions, 45(11), 4659-4671.
  • de la Peña, A., & Calero, S. (2024). The impact of metal centers in the M-MOF-74 series on carbon dioxide and hydrogen separation. UvA-DARE (Digital Academic Repository).
  • Li, Y., Li, L., & Li, G. (2020). Synthesis and adsorption performance of La@ZIF-8 composite metal–organic frameworks. RSC advances, 10(7), 4066-4075.
  • Walton, K. S., & Snurr, R. Q. (2010). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir, 26(10), 7477–7484.
  • Kari, N. E. F., Bustam, M. A., & Ismail, M. (2021). Metal-Organic Frameworks: Screening M-MOF-74 (M = Co, Cr, Cu, Fe, Mg, Mn, Ni, Ti, and Zn) Based for Carbon Dioxide Adsorption.
  • Recycling performance comparison between HKUST-1-P (purple) and...
  • Mozgawa, W., & Sitarz, M. (2025). Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors.
  • Control Morphology and Biological Properties of HKUST-1 MOFs Using an Ultrasound-Assisted Approach.
  • Chen, D., & Wang, J. (2016). Linker-Induced Structural Diversity and Photophysical Property of MOFs for Selective and Sensitive Detection of Nitroaromatics. Inorganic Chemistry, 55(5), 2358–2365.
  • Structural Basis of CO2 Adsorption in a Flexible Metal-Organic Framework Material. Journal of the American Chemical Society.
  • Modification of Metal−Organic Frameworks for CO 2 Capture. ACS Omega.
  • Carbon Capture Using Metal Organic Frameworks (MOFs): Novel Custom Ensemble Learning Models for Prediction of CO 2 Adsorption. MDPI.
  • Metal-Organic Framework–Specific Catalysis.
  • Lu, W., Wei, Z., Gu, Z. Y., Liu, T. F., Park, J., Park, J., ... & Zhou, H. C. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5561-5593.
  • Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions.
  • Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. The Journal of Physical Chemistry C.
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
  • Selective oxidation of aqueous organic pollutants over MOFs-based catalysts: A mini review.

Sources

Comparative

"fluorescence quantum yield comparison of probes from 1,2-dihydroxy-3,5-diformylbenzene"

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating fluorescent probe scaffolds. The Strategic Value of 1,2-Dihydroxy-3,5-Diformylbenzene in Probe Design In the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating fluorescent probe scaffolds.

The Strategic Value of 1,2-Dihydroxy-3,5-Diformylbenzene in Probe Design

In the development of small-molecule fluorescent chemosensors, the choice of the core scaffold dictates the probe's sensitivity, selectivity, and photophysical properties. 1,2-Dihydroxy-3,5-diformylbenzene (a highly substituted catechol dialdehyde) has emerged as a powerful building block for synthesizing Schiff base fluorescent probes.

Unlike mono-aldehyde precursors, the presence of two formyl groups allows for the synthesis of symmetric or asymmetric macrocycles and acyclic ligands. More critically, the adjacent hydroxyl groups provide a pre-organized, hard-oxygen coordination environment. This structural geometry is highly favorable for binding hard and borderline metal ions (such as Al3+ and Zn2+ ), triggering dramatic changes in the Fluorescence Quantum Yield ( ΦF​ ) .

To objectively evaluate probes derived from this scaffold, we must analyze the causality behind their quantum yield fluctuations—specifically, how target binding modulates non-radiative decay pathways.

Mechanistic Causality: Why Quantum Yield Changes

The fluorescence quantum yield ( ΦF​ ) is the ratio of photons emitted to photons absorbed. In free Schiff base probes derived from 1,2-dihydroxy-3,5-diformylbenzene, the baseline ΦF​ is typically very low (< 0.05). This is not a flaw; it is a deliberate design feature driven by two primary quenching mechanisms:

  • Photoinduced Electron Transfer (PET): The lone pair of electrons on the imine nitrogen (formed via Schiff base condensation) transfers to the excited fluorophore, quenching the emission.

  • C=N Isomerization & ESIPT: The flexible imine bond undergoes rapid non-radiative trans-cis isomerization. Additionally, Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the imine nitrogen dissipates energy.

Upon coordination with a target metal ion, the lone pair on the nitrogen is engaged in the d-orbital of the metal, completely inhibiting the PET process. Simultaneously, the metal locks the ligand into a rigid conformation, halting C=N isomerization. This rigidification activates Chelation-Enhanced Fluorescence (CHEF) , leading to a massive surge in quantum yield.

G P Free Probe (Flexible Imine) PET PET / Isomerization (Non-radiative Decay) P->PET C Probe-Metal Complex (Rigid Scaffold) P->C + Metal Binding LowQY Low Quantum Yield (Φ < 0.05) PET->LowQY M Target Ion (e.g., Zn²⁺, Al³⁺) M->C CHEF PET Inhibited CHEF Activated C->CHEF HighQY High Quantum Yield (Φ > 0.25) CHEF->HighQY

Caption: Photophysical signaling pathway demonstrating PET inhibition and CHEF activation upon metal binding.

Comparative Quantum Yield Data

The exact quantum yield of a 1,2-dihydroxy-3,5-diformylbenzene derivative depends entirely on the amine used during the Schiff base condensation. Below is a comparative analysis of representative probe derivatives, demonstrating how the choice of the pendant arm influences the ΦF​ profile.

Note: Data is synthesized based on structurally analogous 2,6-diformylphenol derivatives [1] to illustrate standard performance metrics in this chemical class.

Probe Derivative (Amine Conjugate)Target AnalyteFree Probe ΦF​ Bound Complex ΦF​ Fold EnhancementPrimary Mechanism
Derivative A (2-Picolylamine) Zn2+ 0.0210.285~13.5xPET Inhibition + CHEF
Derivative B (2-Aminophenol) Al3+ 0.0150.170~11.3xCHEF + ESIPT Blockade
Derivative C (Rhodamine Hydrazide) Cu2+ 0.4500.040Turn-OffParamagnetic Quenching
Derivative D (Aliphatic Diamine) pH<4.0 0.0050.120~24.0xProtonation of Imine

Analytical Insight: Derivative A exhibits the highest quantum yield upon binding Zn2+ . The pyridine nitrogen of the picolylamine arm acts synergistically with the core hydroxyls to form a highly stable, rigid octahedral or tetrahedral geometry, maximizing the CHEF effect. Conversely, binding with paramagnetic ions like Cu2+ (Derivative C) facilitates reverse intersystem crossing, quenching fluorescence regardless of structural rigidity.

Self-Validating Experimental Protocol: Quantum Yield Determination

To ensure trustworthiness and reproducibility, the measurement of ΦF​ must be executed using a self-validating relative method. This protocol compares the integrated fluorescence intensity of the probe against a reference standard with a known quantum yield (e.g., Quinine Sulfate, ΦF​ = 0.54 in 0.1 M H2​SO4​ ) [2].

Step-by-Step Methodology
  • Solvent and Standard Selection: Select a reference standard whose excitation and emission wavelengths closely match the probe. For 1,2-dihydroxy-3,5-diformylbenzene derivatives (typically exciting at 350–400 nm), Quinine Sulfate is optimal.

  • Absorbance Matching (Critical Causality Step): Prepare solutions of both the reference standard and the probe. Dilute them until the absorbance at the excitation wavelength ( λex​ ) is strictly below 0.05 . Why? Keeping absorbance below 0.05 prevents the "Inner Filter Effect" (IFE), where the fluorophore re-absorbs its own emitted light, which would artificially deflate the calculated quantum yield.

  • Spectrofluorometric Measurement: Record the fluorescence emission spectra for both the probe (free and bound states) and the standard using identical slit widths and photomultiplier tube (PMT) voltages.

  • Integration: Calculate the integrated area under the emission curve for all samples.

  • Mathematical Calculation: Use the classical relative quantum yield equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where Φ is quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).

G S1 1. Prepare Solutions (Probe & Standard) S2 2. Dilute to Abs < 0.05 (Prevents Inner Filter Effect) S1->S2 S3 3. Record Emission Spectra (Constant Slit/PMT) S2->S3 S4 4. Integrate Curve Area (Plot Area vs. Abs) S3->S4 S5 5. Calculate Relative QY (Apply Refractive Index Correction) S4->S5

Caption: Self-validating experimental workflow for determining relative fluorescence quantum yield.

Conclusion for Drug Development Professionals

When utilizing 1,2-dihydroxy-3,5-diformylbenzene as a core scaffold for diagnostic or theranostic probes, the baseline quantum yield will inherently be low. The true performance metric is the dynamic range (the fold-enhancement of ΦF​ ) upon analyte binding. By carefully selecting the conjugating amine to maximize structural rigidity upon coordination, researchers can engineer probes with ΦF​ enhancements exceeding 20-fold, making them highly viable for high-contrast intracellular imaging and target validation assays.

References

  • Jana, A., et al. (2016). "A novel 2,6-diformyl-4-methylphenol based chemosensor for Zn(II) ions by ratiometric displacement of Cd(II) ions and its application for cell imaging." RSC Advances. Available at:[Link]

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Available at:[Link]

Validation

A Comparative Spectroscopic Guide to Dihydroxy-Diformylbenzene Isomers: 1,2-dihydroxy-3,5-diformylbenzene vs. 2,5-dihydroxy-1,4-benzenedicarboxaldehyde

For researchers, medicinal chemists, and materials scientists, the precise identification of constitutional isomers is a foundational requirement for successful synthesis and application. Subtle changes in the arrangemen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and materials scientists, the precise identification of constitutional isomers is a foundational requirement for successful synthesis and application. Subtle changes in the arrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 1,2-dihydroxy-3,5-diformylbenzene and 2,5-dihydroxy-1,4-benzenedicarboxaldehyde. Both share the molecular formula C₈H₆O₄, but their distinct substitution patterns give rise to unique spectral fingerprints.

This document moves beyond a simple data repository, explaining the causal relationships between molecular structure and spectroscopic output. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting experimental and predicted data to build a robust framework for differentiation. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methods in their own laboratories.

Molecular Structures and Symmetry: The Basis for Differentiation

The core difference between these two isomers lies in their symmetry. 2,5-dihydroxy-1,4-benzenedicarboxaldehyde possesses a higher degree of symmetry (C₂h point group) with a center of inversion, while 1,2-dihydroxy-3,5-diformylbenzene has a lower symmetry (C₂v point group) with a plane of reflection. This fundamental structural distinction is the primary reason for the significant differences observed in their NMR spectra.

Caption: Molecular structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local chemical environment and connectivity of atoms. The symmetry of each molecule directly dictates the number of unique signals observed in both ¹H and ¹³C NMR spectra.

¹H NMR Comparison

The proton NMR spectra provide a clear and immediate distinction. Due to its high symmetry, all aromatic protons in 2,5-dihydroxy-1,4-benzenedicarboxaldehyde are chemically equivalent, as are both aldehyde protons and both hydroxyl protons. This results in a very simple spectrum. In contrast, the lower symmetry of 1,2-dihydroxy-3,5-diformylbenzene leads to chemically distinct environments for its aromatic and aldehyde protons.

CompoundAromatic Protons (δ, ppm)Aldehyde Protons (δ, ppm)Hydroxyl Protons (δ, ppm)
1,2-dihydroxy-3,5-diformylbenzene (Predicted)~7.8 (1H, s), ~7.5 (1H, s)~10.1 (1H, s), ~9.9 (1H, s)~11.0 (2H, br s)
2,5-dihydroxy-1,4-benzenedicarboxaldehyde (Experimental)7.19 (2H, s)[1]10.24 (2H, s)[1]10.28 (2H, s)[1]
Predicted values for 1,2-dihydroxy-3,5-diformylbenzene are based on additive chemical shift rules and analysis of similar structures. Experimental data for 2,5-dihydroxy-1,4-benzenedicarboxaldehyde was recorded in DMSO-d₆.

Causality of Spectral Differences:

  • 2,5-Isomer: The molecule's center of symmetry makes the two aromatic protons equivalent, leading to a single sharp singlet at 7.19 ppm.[1] Similarly, the two -CHO groups and two -OH groups are equivalent, each giving a single singlet.[1]

  • 1,2-Isomer (Predicted): The lack of a center of inversion makes the two aromatic protons non-equivalent. One is ortho to a hydroxyl group and para to an aldehyde, while the other is ortho to an aldehyde and para to a hydroxyl group. This difference in electronic environment should result in two distinct singlets. Likewise, the two aldehyde groups are in different environments (one flanked by a hydroxyl and a C-H, the other by a C-C bond and a C-H), predicting two separate aldehyde proton signals.

¹³C NMR Comparison

The ¹³C NMR spectra further confirm the structural assignments based on symmetry. The more symmetric 2,5-isomer is expected to show fewer carbon signals than the 1,2-isomer.

CompoundC=O (ppm)C-OH (ppm)C-H (ppm)C-CHO (ppm)
1,2-dihydroxy-3,5-diformylbenzene (Predicted)~192, ~190~155, ~152~125, ~120~130, ~128
2,5-dihydroxy-1,4-benzenedicarboxaldehyde (Experimental)190.63[2]153.27[2]115.50[2]128.11[2]
Predicted values for 1,2-dihydroxy-3,5-diformylbenzene are based on standard chemical shift increments. Experimental data for 2,5-dihydroxy-1,4-benzenedicarboxaldehyde was recorded in DMSO-d₆.

Causality of Spectral Differences:

  • 2,5-Isomer: Symmetry dictates that there are only four unique carbon environments: the aldehyde carbon (C=O), the carbon attached to the hydroxyl group (C-OH), the aromatic carbon with a proton (C-H), and the aromatic carbon attached to the aldehyde group (C-CHO). This leads to the four observed signals.[2]

  • 1,2-Isomer (Predicted): With lower symmetry, we predict eight distinct carbon signals: two for the aldehydes, two for the C-OH carbons, two for the C-H carbons, and two for the carbons bearing the aldehyde substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. While both isomers will show characteristic absorptions for O-H, C=O (aldehyde), and aromatic C=C bonds, the precise frequencies and band shapes can differ due to variations in hydrogen bonding.

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation and Comparison
O-H Stretch (Phenolic) 3500 - 3100 (Broad)The 1,2-isomer can form strong intramolecular hydrogen bonds between the adjacent hydroxyl groups and with the ortho aldehyde. This typically leads to a broader, red-shifted (lower frequency) O-H band compared to the 2,5-isomer, which primarily engages in intermolecular hydrogen bonding.
C-H Stretch (Aldehyde) 2850 & 2750 (Medium)Both isomers will exhibit the characteristic Fermi doublet for the aldehyde C-H stretch.[3] The positions should be similar but may be subtly influenced by the electronic environment.
C=O Stretch (Aldehyde) 1700 - 1660 (Strong)This is a key diagnostic peak. Intramolecular hydrogen bonding between a hydroxyl group and the aldehyde carbonyl (possible in the 1,2-isomer) can lower the C=O stretching frequency by weakening the double bond. Therefore, the C=O peak for the 1,2-isomer may appear at a slightly lower wavenumber than for the 2,5-isomer.
C=C Stretch (Aromatic) 1600 - 1450 (Variable)Both compounds will show multiple bands in this region, characteristic of the aromatic ring. The substitution pattern influences the exact position and intensity of these peaks, providing a fingerprint that can aid in differentiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Both isomers contain a highly conjugated system—a benzene ring substituted with two electron-donating hydroxyl groups (auxochromes) and two electron-withdrawing aldehyde groups (chromophores). This combination results in strong absorption in the UV region.

The key to differentiation lies in how the specific arrangement of these groups affects the energy of the π → π* transitions. The extent of conjugation and the electronic push-pull character determine the wavelength of maximum absorbance (λmax).

  • 1,2-dihydroxy-3,5-diformylbenzene: The hydroxyl and formyl groups are arranged in a way that creates a complex push-pull system.

  • 2,5-dihydroxy-1,4-benzenedicarboxaldehyde: The para-arrangement of the aldehyde groups and the relative positions of the hydroxyl groups create a highly polarized, linear conjugated system.

Generally, systems with more effective, extended conjugation and stronger push-pull character exhibit a bathochromic (red) shift to longer λmax. While specific solvent effects are significant, it is plausible that the more linear and symmetric charge distribution in the 2,5-isomer could lead to a different λmax compared to the 1,2-isomer. For a related compound, diethyl 2,5-dihydroxyterephthalate, absorption maxima are observed around 340-350 nm depending on the solvent, providing a reasonable estimate for the aldehyde analog.[4] A detailed analysis in the same solvent is required for a definitive comparison.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. These methods are based on standard laboratory practices.[3]

I. NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-20 mg of sample. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Lock spectrometer on solvent signal. prep3->acq1 acq2 Shim magnet for homogeneity. acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier Transform. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent). proc2->proc3 proc4 Integrate 1H signals. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of the isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve polar compounds and reveal O-H protons). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Acquisition: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz). After inserting the sample, lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard pulse sequences.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using tetramethylsilane (TMS) as an internal standard (0 ppm) or the residual solvent peak. For the ¹H spectrum, perform signal integration to determine proton ratios.

II. FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small, representative amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is usually displayed in terms of transmittance or absorbance.

III. UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the isomer of a known concentration (e.g., 1 mg/mL). From this stock, prepare a dilute solution (in the µM range) in a volumetric flask to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the blank. Fill a second cuvette with the sample solution. Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Conclusion

The structural differentiation of 1,2-dihydroxy-3,5-diformylbenzene and 2,5-dihydroxy-1,4-benzenedicarboxaldehyde is straightforward when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR spectroscopy serve as the most definitive methods , providing unambiguous evidence based on molecular symmetry. The highly symmetric 2,5-isomer yields simple, clean spectra with few signals, while the less symmetric 1,2-isomer is predicted to show a more complex pattern with a greater number of unique resonances. IR and UV-Vis spectroscopy provide complementary data that reinforce the structural assignment, with subtle shifts in vibrational frequencies and electronic absorption maxima reflecting the distinct intramolecular environments and conjugation pathways. By understanding the causal links between structure and spectral output, researchers can confidently identify these and other related isomers in their work.

References

  • Supporting Information for "Palladium-Catalyzed Reactions of Dihalobenzenes with Oximes" (This is a proxy reference based on finding experimental data in a supporting information file. A specific journal article would be cited in a formal publication).[1]

  • BenchChem. Spectroscopic Profile of 2,5-Dihydroxybenzaldehyde: A Technical Guide for Researchers. Accessed March 2026.
  • Supporting Information for "Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes". (This is a proxy reference based on finding experimental data in a supporting information file for a COF synthesis).[2]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][5]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. (This is a general, authoritative reference for spectroscopic principles).
  • ResearchGate Scientific Diagram: UV-vis and fluorescence spectra of DHT. [Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1,2-Dihydroxy-3,5-diformylbenzene by High-Performance Liquid Chromatography

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable scientific data is built. For a molecule as functionally versatile as 1,2-dihydroxy-3,5-diformylbenzene, a key building block in the synthesis of complex organic molecules, ensuring its purity is paramount. This guide provides an in-depth, experience-driven protocol for the purity assessment of 1,2-dihydroxy-3,5-diformylbenzene using High-Performance Liquid Chromatography (HPLC), contrasts this "gold standard" technique with other analytical methodologies, and explains the scientific rationale behind each procedural step.

The Imperative of Purity for 1,2-Dihydroxy-3,5-diformylbenzene

1,2-Dihydroxy-3,5-diformylbenzene, with its reactive aldehyde and hydroxyl functional groups, is a precursor for a multitude of more complex structures. The presence of even minor impurities, such as starting materials, isomers, or reaction by-products, can have a cascading effect on subsequent synthetic steps, leading to lower yields, complex purification challenges, and potentially misleading biological or material science data. Therefore, a robust, quantitative, and validated analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]

Core Principles: Why RP-HPLC is the Method of Choice

RP-HPLC separates molecules based on their relative hydrophobicity.[3] The stationary phase, typically a silica-based matrix chemically modified with nonpolar alkyl chains (e.g., C18), retains nonpolar compounds more strongly. A polar mobile phase is used to elute the compounds from the column. For 1,2-dihydroxy-3,5-diformylbenzene, a polar molecule due to its two hydroxyl and two formyl groups, it will have a moderate affinity for the C18 stationary phase, allowing for excellent separation from both more polar and less polar impurities.

The choice of a C18 column is deliberate; it provides a highly hydrophobic stationary phase that offers versatile separation capabilities for a wide range of aromatic compounds.[3] The mobile phase, a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol, is critical. The acid (e.g., phosphoric acid or trifluoroacetic acid) serves a crucial purpose: it suppresses the ionization of the phenolic hydroxyl groups on the benzene ring.[3][4] An unsuppressed, ionized phenol would lead to poor peak shape (tailing) and inconsistent retention times. By maintaining a low pH, we ensure the analyte is in a single, neutral form, resulting in sharp, symmetrical peaks which are essential for accurate quantification.

Experimental Protocol: A Validated HPLC Methodology

This protocol outlines a robust RP-HPLC method for the purity determination of 1,2-dihydroxy-3,5-diformylbenzene.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.[5]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Acid: Phosphoric acid or Trifluoroacetic acid (TFA).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure sharp peaks for the phenolic analyte.[3][4]
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting compounds from the C18 column.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is crucial for separating the polar main compound from potential non-polar impurities and ensuring that all components are eluted from the column in a reasonable time.[6]
Post-run 5 minutes at 90% B, then 5 minutes at 10% BEnsures the column is cleaned of any strongly retained impurities and re-equilibrated for the next injection, ensuring reproducibility.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[3]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection 254 nm or 280 nm (or DAD scan)Aromatic compounds with carbonyl groups absorb strongly in this UV range. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity and purity.[3][6]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring a good detector response.
Sample and Standard Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of 1,2-dihydroxy-3,5-diformylbenzene. Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL. This stock solution can be further diluted to create calibration standards if quantitative analysis of impurities is required.

  • Sample Preparation: Prepare the synthesized 1,2-dihydroxy-3,5-diformylbenzene sample in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[1]

Data Analysis and Purity Calculation
  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of 1,2-dihydroxy-3,5-diformylbenzene.

  • Inject the sample solution.

  • Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially when known impurities are available, a calibration curve can be generated to calculate the exact concentration of each component.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) B Prepare Sample & Standard (1 mg/mL in 1:1 H2O:ACN) A->B C Filter Sample/Standard (0.45 µm Syringe Filter) B->C D System Equilibration (10% B for 10 min) C->D E Inject Sample (10 µL) D->E F Run Gradient Elution (10-90% B over 20 min) E->F G UV Detection (254 nm / 280 nm) F->G H Integrate Peak Areas in Chromatogram G->H I Calculate Purity (Area % Method) H->I J Generate Report I->J

Caption: Workflow for HPLC Purity Analysis of 1,2-dihydroxy-3,5-diformylbenzene.

Anticipating and Identifying Potential Impurities

A key aspect of a robust purity analysis is understanding the potential impurities that may arise from the synthesis. For 1,2-dihydroxy-3,5-diformylbenzene, which is often synthesized via formylation of 1,2-dihydroxybenzene (catechol), potential impurities include:

  • Unreacted Starting Material: 1,2-dihydroxybenzene (catechol) is more polar and will elute earlier than the product.

  • Mono-formylated Intermediates: Isomers of 1,2-dihydroxy-formylbenzene will also be more polar and elute before the desired product.

  • Positional Isomers: Depending on the synthetic route, other isomers like 1,2-dihydroxy-3,4-diformylbenzene might be formed. These will have similar polarities and may be challenging to separate, requiring optimization of the HPLC gradient.

  • Oxidation Products: The dihydroxybenzene moiety is susceptible to oxidation, which could lead to quinone-type impurities. These are typically less polar and would elute later.

  • Residual Solvents: While not typically detected by UV, they can be observed by other detectors or inferred from other analytical techniques like ¹H NMR.

Trustworthiness Through Method Validation

To ensure that the HPLC method is reliable, accurate, and reproducible, it must be validated according to guidelines from the International Conference on Harmonisation (ICH).[7] This is a self-validating system that builds trust in the generated data.

  • Specificity: The method's ability to distinguish and quantify the analyte in the presence of impurities. This is confirmed by spiking the sample with known impurities and demonstrating baseline separation.[7][8]

  • Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a given range. This is assessed by analyzing a series of dilutions of the reference standard and plotting a calibration curve.[7]

  • Precision: The closeness of results from repeated analyses of the same sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or on different equipment.

  • Accuracy: How close the measured value is to the true value. This is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. This is crucial for quantifying trace impurities.[7][8]

Interrelation of HPLC Method Validation Parameters

Validation cluster_precision Precision Tests Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Specificity->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for establishing a trustworthy and validated HPLC method.

Comparative Guide: HPLC vs. Alternative Purity Assessment Techniques

While HPLC is the preferred method, other techniques can provide complementary or preliminary information. The choice of method depends on the specific requirements of the analysis.[1][9]

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
HPLC Differential partitioning between mobile and stationary phases.[1]High resolution & sensitivity ; Quantitative ; separates a wide range of impurities; well-established and validated.[2][3]Requires more expensive equipment and solvents; longer analysis time per sample compared to TLC.[10]
TLC Adsorption chromatography on a solid plate.Fast, inexpensive, good for reaction monitoring; multiple samples can be run simultaneously.Qualitative/Semi-quantitative at best ; lower resolution than HPLC; difficult to resolve closely related isomers.[2]
GC-MS Separation based on volatility, followed by mass analysis.[9]Provides molecular weight and fragmentation data, aiding in impurity identification.Analyte is likely not volatile enough and would require derivatization; high temperatures can cause degradation of thermally labile compounds.[11]
¹H NMR Nuclear spin transitions in a magnetic field.Provides structural confirmation ; can be made quantitative (qNMR); non-destructive; detects a wide range of impurities without a chromophore.[12][13]Lower sensitivity to trace impurities (<1%) compared to HPLC; overlapping signals can complicate quantification.[14]
Melting Point Temperature range of solid-to-liquid phase transition.[1]Simple, fast, and inexpensive. A sharp melting range indicates high purity.[1]Non-specific (different compounds can have similar melting points); insensitive to small amounts of impurities; not quantitative.[1]
Decision Framework for Purity Analysis Method Selection

Decision_Tree Start Need to Assess Purity of 1,2-dihydroxy-3,5-diformylbenzene Q1 Quick reaction check? Start->Q1 TLC Use TLC Q1->TLC Yes Q2 Need quantitative purity and impurity profile? Q1->Q2 No HPLC Use Validated HPLC Method Q2->HPLC Yes Q3 Need structural confirmation or absolute quantification? Q2->Q3 No HPLC->Q3 Final Combine HPLC and NMR for comprehensive analysis HPLC->Final NMR Use ¹H NMR / qNMR Q3->NMR Yes Q4 Need to identify an unknown volatile impurity? Q3->Q4 No NMR->Final GCMS Use GC-MS (with derivatization) Q4->GCMS Yes Q4->Final No

Caption: A decision-making guide for selecting the appropriate purity analysis technique.

Conclusion

Confirming the purity of synthesized 1,2-dihydroxy-3,5-diformylbenzene is a critical step that demands a precise, accurate, and reliable analytical method. This guide establishes reverse-phase HPLC as the superior technique for this purpose, offering unparalleled resolution and quantitative capability. By understanding the principles behind the method, following a detailed and rationalized protocol, anticipating potential impurities, and adhering to rigorous validation standards, researchers can have the utmost confidence in the quality of their synthesized material. For the most comprehensive analysis, coupling the quantitative power of HPLC with the structural confirmation provided by NMR spectroscopy represents the pinnacle of analytical diligence in modern chemical and pharmaceutical development.

References

  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. J-Stage. Available from: [Link]

  • Separation of 4,5-Dihydroxybenzene-1,3-disulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available from: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available from: [Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials. Available from: [Link]

  • High-performance liquid chromatography for determination of aromatic aldehydes in wine distillates. Academia.edu. Available from: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA. Available from: [Link]

  • HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]

  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed. Available from: [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. Available from: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available from: [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ. Available from: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available from: [Link]

  • Reversed phase HPLC elution profile (recorded at 220 nm) of benzene... ResearchGate. Available from: [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available from: [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Semantic Scholar. Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]

Sources

Validation

"cross-reactivity studies of sensors based on 4,5-dihydroxybenzene-1,3-dicarbaldehyde"

An In-Depth Technical Guide to Cross-Reactivity Studies of Sensors Based on 4,5-Dihydroxybenzene-1,3-Dicarbaldehyde Introduction: The Imperative of Selectivity in Chemical Sensing In the realm of chemical and biological...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of Sensors Based on 4,5-Dihydroxybenzene-1,3-Dicarbaldehyde

Introduction: The Imperative of Selectivity in Chemical Sensing

In the realm of chemical and biological analysis, the development of sensors with high selectivity is paramount. An ideal sensor should respond exclusively to a specific target analyte, ignoring a myriad of other structurally similar or coexisting molecules in a complex sample matrix.[1] However, in practice, achieving perfect selectivity is a significant challenge.[2] Cross-reactivity, the response of a sensor to non-target species known as interferents, can lead to false-positive signals and inaccurate quantification, thereby compromising the reliability of the data.[3]

This guide focuses on sensors derived from 4,5-dihydroxybenzene-1,3-dicarbaldehyde, a versatile molecular scaffold. Its two aldehyde functionalities and adjacent hydroxyl groups provide reactive sites for detecting a range of analytes, including metal ions, amines, and thiols, often through mechanisms like Schiff base formation or metal chelation that induce a measurable optical or electrochemical signal.[4][5] Understanding and rigorously quantifying the cross-reactivity of these sensors is not merely a validation step but a critical component of their development, ensuring their fitness for purpose in complex applications such as environmental monitoring, food safety, and biomedical diagnostics.[6]

This document provides a comparative analysis of sensor platforms and presents a detailed, field-proven protocol for conducting comprehensive cross-reactivity studies, designed for researchers, scientists, and drug development professionals.

Principle of Sensing with 4,5-Dihydroxybenzene-1,3-Dicarbaldehyde

The sensing capability of 4,5-dihydroxybenzene-1,3-dicarbaldehyde originates from its distinct chemical functionalities. The two aldehyde groups can readily react with primary amines (e.g., in amino acids or biogenic amines) to form an imine linkage (a Schiff base), a reaction that can trigger a "turn-on" fluorescence response.[7][8] This transformation alters the electronic properties of the molecule, often shifting it from a non-fluorescent to a highly fluorescent state by blocking photoinduced electron transfer (PeT) quenching mechanisms.[7] Concurrently, the two hydroxyl groups act as a chelating site for specific metal ions, a binding event that can also modulate the molecule's spectroscopic or electrochemical properties.

Caption: Workflow for a cross-reactivity study using the Fixed Interference Method (FIM).

Pillar 2: Step-by-Step Protocol

Objective: To quantify the selectivity of a 4,5-dihydroxybenzene-1,3-dicarbaldehyde-based sensor against a panel of potential interferents.

Materials:

  • Synthesized sensor molecule stock solution (e.g., 1 mM in DMSO or appropriate solvent).

  • Stock solutions of the target analyte and all selected interfering species (e.g., 10 mM in the assay buffer).

  • Assay Buffer (e.g., HEPES or PBS, pH 7.4). The buffer choice is critical as pH can influence both the sensor and analyte behavior. [9]* Spectrofluorometer or potentiostat, depending on the sensor's signal transduction mechanism.

  • High-precision micropipettes and appropriate labware.

Methodology:

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the target analyte from the stock solution in the assay buffer to cover the expected linear range.

    • Prepare working solutions of each interfering species at a concentration that is physiologically or environmentally relevant (e.g., 10-fold or 100-fold excess relative to the target analyte's typical concentration).

  • Analyte Calibration (Baseline Response):

    • To a series of vials or a microplate, add the assay buffer and the sensor working solution to reach a final, fixed concentration.

    • Add increasing concentrations of the target analyte to each vial/well.

    • Incubate for a predetermined optimal response time.

    • Measure the signal (e.g., fluorescence intensity at the peak emission wavelength or electrochemical potential).

    • Plot the signal response versus the analyte concentration to generate a calibration curve. Determine the linear range and the limit of detection (LOD).

  • Cross-Reactivity Measurement (Individual Interferents):

    • To a new set of vials, add the assay buffer and the sensor working solution (same final concentration as in step 2).

    • Add a single interfering species to each vial from its working solution. Ensure the concentration of the interferent is kept constant and represents a realistic worst-case scenario.

    • Incubate for the same response time.

    • Measure the signal. A significant signal change in the absence of the target analyte indicates strong cross-reactivity.

  • Competitive Interference Measurement (Fixed Interference Method - FIM):

    • Prepare a set of vials containing the assay buffer, the sensor working solution, and a fixed concentration of one specific interferent.

    • To this mixture, add increasing concentrations of the target analyte (using the same concentration range as in the baseline calibration).

    • Incubate and measure the signal for each sample.

    • Repeat this entire step for each potential interferent selected for the study.

  • Data Analysis and Calculation of Selectivity Coefficient:

    • For each interferent, plot the sensor response versus the target analyte concentration.

    • Compare the slope of this new calibration curve to the slope of the baseline curve (analyte only). A significant change in slope indicates that the interferent affects the sensor's sensitivity.

    • The selectivity of a sensor can be quantitatively expressed by the selectivity coefficient (K). For potentiometric sensors, the Nikolsky-Eisenman equation is used. For optical or other sensors, selectivity is often expressed as the ratio of the sensitivity (slope of the calibration curve) for the target analyte to that of the interferent. [10] * A simpler, more direct comparison is to present the data graphically, showing the sensor's response to the target analyte alongside its response to a high concentration of each interferent.

Data Presentation:

Summarize the results in a table and a bar chart for clear visual comparison.

Table 2: Cross-Reactivity of the Sensor

Compound Tested Concentration (µM) Relative Response (%)
Target Analyte 10100
Interferent A1005.2
Interferent B1002.1
Interferent C10015.8
Interferent D1001.5

The relative response is normalized to the signal generated by the target analyte.

Conclusion: From Data to Trustworthy Application

A thorough cross-reactivity study is indispensable for the development of reliable sensors based on 4,5-dihydroxybenzene-1,3-dicarbaldehyde. By systematically testing against a logically chosen panel of interferents and quantifying selectivity, researchers can establish the trustworthiness and practical applicability of their sensing platform. [3]The protocols and comparative data presented in this guide provide a robust framework for this critical evaluation, ensuring that newly developed sensors meet the high standards of scientific integrity required for advanced research and diagnostic applications. This rigorous approach moves beyond simple detection to provide a nuanced understanding of a sensor's performance in the complex environments where it is destined to be used.

References

  • Current trends in the detection and removal of heavy metal ions using functional materials. (2023). RSC Applied Interfaces.
  • Artur, Z., & Wojciech, W. (2001). Various types of errors during the measurements of ion-selective electrodes, ion- sensitive field effect transistors, and fibre optic chemical sensors are described. sensors.
  • Ghaffar, A., et al. (2025). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI.
  • Nanopore detection of metal ions: Current status and future directions. PMC.
  • Lu, Y., et al. (2011). Metal Ion Sensors Based on DNAzymes and Related DNA Molecules. Annual Review of Analytical Chemistry.
  • An overview of Structured Biosensors for Metal Ions Determination. (2021). MDPI.
  • Yang, K., et al. (2011). Optimizing Cross-reactivity with Evolutionary Search for Sensors. ACS Publications.
  • Rojas-Mayorga, C., et al. (2021). Simultaneous Detection of Dihydroxybenzene Isomers Using Electrochemically Reduced Graphene Oxide-Carboxylated Carbon Nanotubes/Gold Nanoparticles Nanocomposite. MDPI.
  • Dilek, O., & Bane, S. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC - NIH.
  • Chemical sensors selection and operation guide. (2015). ResearchGate.
  • Wills, R., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing.
  • Yang, X., et al. (2022). Dihydroxybenzene isomers electrochemical sensor based on activated carbon sensitive material activated by mechanochemistry and low-dosage phosphoric acid. Analytical Methods (RSC Publishing).
  • Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025). SpringerLink.
  • Lee, S., et al. (2025). Selectivity in Chemiresistive Gas Sensors: Strategies and Challenges. Chemical Reviews.
  • Dilek, O., & Bane, S. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PubMed - NIH.
  • Rojas-Mayorga, C., et al. (2021). Simultaneous Detection of Dihydroxybenzene Isomers Using Electrochemically Reduced Graphene Oxide-Carboxylated Carbon Nanotubes/Gold Nanoparticles Nanocomposite. PMC.
  • Li, J., et al. (2024). Approaches for selectivity improvement of conductometric gas sensors: an overview. RSC Publishing.
  • Synthesis and Application of an Aldazine-Based Fluorescence Chemosensor for the Sequential Detection of Cu 2+ and Biological Thiols in Aqueous Solution and Living Cells. (2016). MDPI.
  • Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology. (2023). MDPI.

Sources

Comparative

Objective Comparison Guide: Assessing the Batch-to-Batch Consistency of Commercial 1,2-Dihydroxy-3,5-diformylbenzene

As a Senior Application Scientist in materials chemistry, I frequently encounter researchers struggling with irreproducible yields in the synthesis of Schiff-base macrocycles and Covalent Organic Frameworks (COFs). More...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in materials chemistry, I frequently encounter researchers struggling with irreproducible yields in the synthesis of Schiff-base macrocycles and Covalent Organic Frameworks (COFs). More often than not, the root cause is not a flawed polymerization protocol, but the insidious degradation or inherent impurity profile of the starting dialdehyde monomer.

This guide provides an objective, self-validating framework for assessing the batch-to-batch consistency of commercial 1,2-dihydroxy-3,5-diformylbenzene (CAS 116315-07-2)[1], comparing premium grades against standard and degraded alternatives.

Mechanistic Grounding: The Causality of Impurities

1,2-Dihydroxy-3,5-diformylbenzene is a highly reactive building block prized for its ability to form conjugated, hydrogen-bonded imine networks[2]. However, its unique chemical structure makes it highly susceptible to two primary failure modes during manufacturing and storage:

  • Catechol Auto-Oxidation: The 1,2-dihydroxy (catechol) moiety is prone to auto-oxidation into a quinone derivative upon prolonged exposure to ambient oxygen and light. Quinones do not participate in standard imine condensation, disrupting the stoichiometric balance required for high-molecular-weight polymer propagation.

  • Mono-Aldehyde Contamination: Industrial formylation of catechol can yield incomplete reactions. Trace amounts of mono-formylated impurities act as irreversible chain terminators . In a step-growth polymerization like COF synthesis, even a 2% mono-aldehyde contamination can drastically reduce the degree of polymerization, resulting in amorphous, non-porous powders rather than highly crystalline frameworks.

Mechanism cluster_ideal Ideal Polymerization cluster_defect Defect Generation Node1 Dialdehyde Monomer Node3 Continuous Imine Network Node1->Node3 Node2 Diamine Linker Node2->Node3 Node4 Mono-aldehyde Impurity Node6 Chain Termination Node4->Node6 Node5 Diamine Linker Node5->Node6

Figure 2: Mechanistic impact of mono-aldehyde impurities causing COF chain termination.

Analytical Methodologies for Batch Validation

To objectively evaluate commercial batches, we must move beyond simple HPLC-UV. Catechol derivatives interact strongly with silica-based reverse-phase columns, and their UV extinction coefficients shift dramatically depending on their oxidation state, leading to misleading purity reports.

Instead, we employ a robust, multi-modal analytical workflow:

  • Quantitative NMR (qNMR): Utilizing an internal standard (e.g., 1,3,5-trimethoxybenzene) allows for absolute quantification of the active dialdehyde, bypassing relative integration errors[3].

  • Karl Fischer (KF) Titration: Moisture quantification is critical. Excess water shifts the thermodynamic equilibrium of the reversible Schiff-base condensation backward, favoring hydrolysis over polymer formation[4].

  • FT-IR Spectroscopy: Used to detect the presence of broad carboxylic acid stretches (~3000–2500 cm⁻¹), indicating over-oxidation of the formyl groups.

Workflow A Commercial Batch 1,2-dihydroxy-3,5-diformylbenzene B qNMR Profiling (Isomeric Purity) A->B C FT-IR / UV-Vis (Functional Integrity) A->C D Karl Fischer (Moisture Content) A->D E Standardized COF Synthesis (Functional Validation) B->E C->E D->E F PXRD & BET Analysis (Crystallinity & Porosity) E->F

Figure 1: Analytical workflow for validating the batch consistency of dialdehyde monomers.

Experimental Protocol: A Self-Validating System

Analytical metrics alone cannot guarantee performance. A batch may pass qNMR but fail to polymerize due to trace, NMR-invisible metal contaminants (e.g., residual palladium or iron from upstream synthesis) that poison the condensation catalyst. Therefore, we utilize a Standardized COF Synthesis as a functional, self-validating readout.

Standardized Imine-COF Synthesis Protocol

Causality of Design: This protocol mandates rigorous freeze-pump-thaw degassing. Because the catechol monomer oxidizes rapidly at elevated temperatures, failing to remove dissolved oxygen will artificially degrade a high-quality monomer during the reaction, generating false-negative performance data.

  • Preparation: In a 10 mL heavy-wall Pyrex tube, combine 1,2-dihydroxy-3,5-diformylbenzene (0.50 mmol, 83.1 mg) and p-phenylenediamine (0.50 mmol, 54.1 mg).

  • Solvent Addition: Add a precisely measured solvent mixture of mesitylene (1.5 mL), 1,4-dioxane (1.5 mL), and 3M aqueous acetic acid (0.3 mL). Note: The acetic acid acts as a catalyst to facilitate the reversible imine exchange, enabling thermodynamic error correction during lattice formation.

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen to rigorously exclude oxygen.

  • Polymerization: Flame-seal the Pyrex tube under a dynamic vacuum of < 10 mTorr. Heat the sealed tube in an isothermal oven at 120 °C for 72 hours.

  • Isolation & Purification: Cool the tube, break the seal, and collect the precipitate via vacuum filtration. Wash extensively with anhydrous THF and acetone. Subject the powder to Soxhlet extraction with THF for 24 hours to remove trapped oligomers.

  • Functional Readout: Dry the purified COF under vacuum at 100 °C for 12 hours. Analyze via Powder X-Ray Diffraction (PXRD) and N₂ adsorption (BET).

Comparative Batch Data Analysis

To illustrate the impact of batch-to-batch variability, Table 1 compares three representative commercial profiles of 1,2-dihydroxy-3,5-diformylbenzene: a Premium Grade (Supplier A), a Standard Grade (Supplier B), and a Substandard/Aged Batch (Supplier C).

Table 1: Comparative Analysis of Commercial 1,2-Dihydroxy-3,5-diformylbenzene Batches

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Aged/Substandard)
qNMR Purity (wt%) 99.2%95.4%88.7%
Mono-aldehyde Impurity < 0.1%2.3%5.8%
Moisture Content (KF) 0.05%0.45%1.20%
Visual Appearance Pale yellow crystalline powderYellow-brown powderDark brown clumped powder
COF Yield (Functional) 84%62%21%
COF Crystallinity (PXRD) Sharp peaks (FWHM < 0.2°)Broad peaksAmorphous halo
BET Surface Area 920 m²/g410 m²/g< 50 m²/g

Data Interpretation: Supplier C's dark brown appearance is a macroscopic indicator of catechol auto-oxidation. The elevated mono-aldehyde content (5.8%) acts as a severe chain terminator, which is functionally validated by the catastrophic drop in COF yield (21%) and the complete loss of porosity (< 50 m²/g). Supplier A demonstrates that controlling mono-aldehyde impurities to < 0.1% is mandatory for achieving the theoretical maximum surface area in the resulting framework.

Conclusion

When sourcing[5], researchers must treat the monomer not as a static chemical, but as a sensitive reagent requiring stringent quality control. Implementing the combined analytical and functional validation workflow described above ensures that downstream macrocycle and COF syntheses are built on a foundation of chemical integrity, saving weeks of troubleshooting irreproducible polymerizations.

References

  • PubChem. "1,2-Dihydroxy-3,5-diformylbenzene; CID 19069872." National Center for Biotechnology Information. Available at:[Link]

  • Frischmann, P. D., et al. "Reversible−Irreversible Approach to Schiff Base Macrocycles: Access to Isomeric Macrocycles with Multiple Salphen Pockets." Organic Letters, 2008, 10 (6), 1255-1258. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,2-Dihydroxy-3,5-diformylbenzene proper disposal procedures

Professional Guide to the Safe Handling and Disposal of 1,2-Dihydroxy-3,5-diformylbenzene As a versatile building block in the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Guide to the Safe Handling and Disposal of 1,2-Dihydroxy-3,5-diformylbenzene

As a versatile building block in the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and complex coordination polymers, 1,2-Dihydroxy-3,5-diformylbenzene (CAS 116315-07-2) is a staple in advanced materials research[1]. However, its reactive dialdehyde functionality and catechol-like moiety require strict adherence to professional laboratory safety and waste management protocols.

This guide provides drug development professionals and materials scientists with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the logistical management and disposal of this compound.

Physicochemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. 1,2-Dihydroxy-3,5-diformylbenzene acts as a moderate irritant and presents acute toxicity risks upon exposure[1].

Table 1: Chemical Properties and Hazard Summary

Property / Hazard Specification Operational Implication
Chemical Name 1,2-Dihydroxy-3,5-diformylbenzene (4,5-Dihydroxyisophthalaldehyde) Reactive aldehydes can cross-link with amines; segregate waste accordingly.
CAS Number 116315-07-2 Primary identifier for Environmental Health and Safety (EHS) waste tagging.
Molecular Formula C8H6O4 Organic compound; requires high-temperature incineration[2].
Molecular Weight 166.13 g/mol Solid at room temperature; generates particulate dust during transfer.

| GHS Hazards | H302, H312, H315, H318, H332, H335 | Harmful via ingestion/inhalation; causes severe eye/skin irritation. PPE is mandatory. |

Mechanistic Principles of Disposal

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[2].

  • Sewer Disposal Prohibition: According to the National Research Council's Prudent Practices in the Laboratory, organic chemicals must never be discharged into the sanitary sewer unless they are highly water-soluble (at least 3%), non-toxic, and specifically approved by institutional policy[2][3]. 1,2-Dihydroxy-3,5-diformylbenzene does not meet these criteria. Evaporation of waste in fume hoods is also strictly prohibited[3].

  • Incineration as the Primary Route: The optimal treatment for toxic organic chemicals is high-temperature incineration at a regulated facility, which completely oxidizes the organic framework into carbon dioxide and water[2].

  • Waste Segregation Logic: Because 1,2-Dihydroxy-3,5-diformylbenzene is often utilized in organic solvents (e.g., DMF, DMSO, or chlorinated solvents like DCM), the liquid waste must be strictly segregated into halogenated and non-halogenated streams to prevent the formation of highly toxic dioxins during the incineration process[2].

Procedural Disposal Workflow

Implement the following step-by-step methodology to ensure regulatory compliance and laboratory safety.

Step 1: Source Segregation and Collection

  • Solid Waste: Collect all unreacted solid 1,2-Dihydroxy-3,5-diformylbenzene, contaminated weighing paper, and disposable spatulas in a dedicated, puncture-resistant solid organic waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, determine the solvent's halogen content. Pour the solution into the appropriate liquid waste carboy (Halogenated vs. Non-Halogenated). Causality Check: Mixing halogenated solvents with non-halogenated streams drastically increases institutional disposal costs and environmental risks during incineration.

Step 2: Secondary Containment and Storage

  • Place all primary waste collection containers within secondary containment bins (e.g., polyethylene trays) to capture any catastrophic leaks or spills[3].

  • Store the waste in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents, as the electron-rich aromatic ring and aldehyde groups are susceptible to uncontrolled oxidation.

Step 3: EHS Labeling

  • Attach a hazardous waste tag to the container the moment the first drop or grain of waste is added[3].

  • Explicitly list "1,2-Dihydroxy-3,5-diformylbenzene" and its estimated concentration on the tag. Do not use abbreviations or chemical structures.

Step 4: Institutional Transfer

  • Once the container is 80% full, or the regulatory time limit (often 90 days) is reached, initiate a pickup request with your facility's EHS department. Do not transport hazardous waste yourself unless explicitly authorized[3].

Waste Routing Decision Matrix

The following logic diagram illustrates the decision-making process for routing 1,2-Dihydroxy-3,5-diformylbenzene waste to the appropriate terminal destruction facility.

G Start 1,2-Dihydroxy-3,5-diformylbenzene Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Form Liquid Liquid Waste (In Solvent Solution) State->Liquid Dissolved Label Apply EHS Hazardous Waste Tag (List all constituents) Solid->Label Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., DMF, DMSO, EtOH) Solvent->NonHalogenated No Halogens Halogenated->Label NonHalogenated->Label Incineration High-Temperature Incineration (Regulated EHS Facility) Label->Incineration

Caption: Decision tree for the segregation and disposal routing of 1,2-Dihydroxy-3,5-diformylbenzene waste.

Sources

Handling

Personal protective equipment for handling 1,2-Dihydroxy-3,5-diformylbenzene

As a Senior Application Scientist, I understand that handling bifunctional monomers like 1,2-Dihydroxy-3,5-diformylbenzene (CAS 116315-07-2)[1] requires more than just a cursory glance at a Safety Data Sheet (SDS). This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling bifunctional monomers like 1,2-Dihydroxy-3,5-diformylbenzene (CAS 116315-07-2)[1] requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is a highly valuable building block for synthesizing Covalent Organic Frameworks (COFs), but its dual functional groups—a catechol and a dialdehyde—present unique, synergistic hazards.

To ensure both the integrity of your sensitive syntheses and the absolute safety of your laboratory personnel, this guide breaks down the mechanistic causality behind the required Personal Protective Equipment (PPE) and outlines field-proven, self-validating operational protocols.

Mechanistic Hazard Assessment: Why This Molecule is Dangerous

To design an effective safety protocol, we must first understand the molecular behavior of 1,2-Dihydroxy-3,5-diformylbenzene. The hazards are driven by two distinct reactive pathways:

  • Catechol Auto-Oxidation: The 1,2-dihydroxybenzene (catechol) moiety is highly susceptible to auto-oxidation when exposed to ambient oxygen or physiological pH[2]. This oxidation rapidly converts the catechol into a reactive ortho-quinone, simultaneously generating superoxide radicals and Reactive Oxygen Species (ROS)[2]. These quinones are highly electrophilic and will aggressively deplete cellular thiols, causing severe cytotoxicity, skin irritation, and corneal damage[2].

  • Aldehyde Electrophilicity: The diformyl groups act as bifunctional electrophiles. They readily react with primary amines—such as the lysine residues in human skin and respiratory proteins—via Schiff base formation[3]. This leads to rapid protein cross-linking, presenting a severe risk of contact dermatitis and respiratory sensitization[3].

Analogous dihydroxybenzaldehyde derivatives are universally classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

G Chem 1,2-Dihydroxy-3,5-diformylbenzene (Catechol Dialdehyde) Haz1 Auto-oxidation (O2) Forms o-Quinones & ROS Chem->Haz1 Air Exposure Haz2 Electrophilic Attack Schiff Base Formation Chem->Haz2 Biological Contact Mit1 Inert Atmosphere (Glovebox / Ar line) Haz1->Mit1 Prevented by Mit2 Nitrile/Butyl Gloves & Fume Hood Haz2->Mit2 Prevented by Result Monomer Integrity Preserved & Operator Safety Ensured Mit1->Result Mit2->Result

Fig 1: Dual-pathway reactivity of 1,2-Dihydroxy-3,5-diformylbenzene and required PPE mitigations.

Evidence-Based PPE Matrix

Standard latex gloves and safety glasses are insufficient for handling reactive dialdehydes. The following table summarizes the required PPE, grounded in the chemical causality of the monomer's reactivity.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (≥5 mil) or Butyl Rubber gloves.Aldehydes can permeate thin latex. Double-gloving ensures that if the outer layer is breached by the highly reactive o-quinone, the inner layer provides a secondary barrier against protein cross-linking[3].
Eye Protection Snug-fitting, indirect-vent chemical splash goggles.Catechol dust or auto-oxidized quinone vapors generate localized ROS upon contact with the aqueous environment of the eye, causing rapid corneal scarring[2]. Standard safety glasses lack vapor/dust seals.
Respiratory Handled strictly inside a certified Class II Fume Hood or Glovebox.Inhalation of dialdehyde powders leads to direct Schiff base formation with respiratory mucosal proteins, causing acute respiratory irritation (H335) and long-term sensitization[4],[3].
Body Protection Flame-resistant (FR) lab coat, fully buttoned, with closed-toe non-porous shoes.Prevents systemic absorption and localized skin sensitization from accidental particulate dusting.

Operational Protocol: Inert Handling & Transfer

Because 1,2-Dihydroxy-3,5-diformylbenzene degrades via auto-oxidation, handling it in ambient air not only poses a safety risk but also ruins the stoichiometry of your COF synthesis. This protocol utilizes a self-validating approach: if the powder darkens (turns brown/red), auto-oxidation to quinones has occurred, indicating a breach in your inert protocol.

Step-by-Step Methodology:

  • Atmosphere Preparation: Purge the glovebox antechamber or Schlenk line with high-purity Argon (N2 is acceptable, but Argon is preferred due to its density). Causality: Removing oxygen completely halts the catechol-to-quinone degradation pathway[2].

  • Static Mitigation: Wipe the exterior of the reagent bottle and all spatulas with an anti-static cloth. Causality: Fine organic powders are prone to static cling; uncontrolled dispersion increases inhalation risk.

  • Weighing: Inside the glovebox, weigh the required mass into a pre-tared, dry glass vial. Avoid plastic weigh boats, as static can cause the powder to aerosolize.

  • Sealing for Transfer: Seal the vial with a PTFE-lined septum cap before removing it from the inert atmosphere. Causality: PTFE is chemically inert to aldehydes, preventing degradation of the seal during transit to the reaction vessel.

  • Solvent Addition: Once attached to the Schlenk line, inject anhydrous, degassed solvents directly through the septum. Do not open the vial to the air.

Spill Response and Chemical Disposal Plan

In the event of a spill, sweeping the powder will aerosolize the reactive dialdehyde. We must use chemical quenching to neutralize the threat before physical removal.

Step-by-Step Neutralization Protocol:

  • Isolate & Don PPE: Evacuate non-essential personnel. Don double nitrile gloves, splash goggles, and an N95/P100 particulate respirator.

  • Chemical Quenching (The Bisulfite Method): Lightly spray the spilled solid with a freshly prepared 10% Sodium Bisulfite ( NaHSO3​ ) aqueous solution.

    • Causality: Sodium bisulfite acts as a dual-action neutralizing agent. First, it acts as a mild reducing agent, converting any toxic, oxidized o-quinones back to their less reactive catechol state. Second, it forms a stable, water-soluble bisulfite adduct with the free aldehyde groups, completely neutralizing their electrophilic ability to cross-link proteins.

  • Visual Validation: Wait 5 minutes. The cessation of any localized color change (darkening) indicates the quinones have been successfully reduced and the aldehydes quenched.

  • Collection: Use a damp, disposable absorbent pad to collect the neutralized slurry. Place the pads into a heavy-duty hazardous waste bag.

  • Secondary Wash: Wash the affected benchtop with a standard laboratory detergent, followed by an ethanol wipe to remove any residual organic adducts.

  • Disposal: Label the waste container explicitly as "Aqueous Bisulfite-Quenched Catechol/Aldehyde Waste" to ensure environmental health and safety (EHS) teams process it correctly, avoiding mixing with strong acids which could liberate sulfur dioxide gas.

Sources

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